Efavirenz Benzoylaminoalcohol Impurity
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIJMIAFKHTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway of Efavirenz Benzoylaminoalcohol Impurity
Abstract
This technical guide provides a comprehensive examination of the synthetic origin of the Efavirenz Benzoylaminoalcohol Impurity (CAS No: 1189491-03-9), a process-related impurity encountered during the manufacturing of Efavirenz, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1] This document elucidates a plausible synthetic pathway for this impurity, grounded in fundamental principles of organic chemistry and insights into the Efavirenz manufacturing process. Detailed experimental protocols, mechanistic explanations, and structured data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Impurity Profiling in Efavirenz Synthesis
Efavirenz, chemically known as (4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a cornerstone of antiretroviral therapy.[2] The control of impurities in its drug substance is paramount to ensure patient safety and therapeutic efficacy.[3][4] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products.[3] The this compound is a synthesis-related impurity, and understanding its formation is crucial for developing effective control strategies.[3][5]
This guide focuses on the plausible synthetic route to this specific impurity, which is structurally characterized as N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide.[4][6] The genesis of this impurity is intrinsically linked to the key chiral intermediate in the Efavirenz synthesis, the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, hereafter referred to as the "amino alcohol intermediate".[7][8]
Proposed Synthesis Pathway and Mechanistic Rationale
The formation of the this compound is postulated to occur via an N-acylation side reaction with the key amino alcohol intermediate. This side reaction can be triggered by the presence of benzoyl-containing reagents or impurities within the reaction stream.
Causality of Formation: The Role of Benzoyl-Containing Species
In a large-scale manufacturing setting, the introduction of benzoyl-containing species can occur through several avenues:
-
Cross-contamination: Inadequate cleaning of reactors previously used for reactions involving benzoyl chloride or benzoic acid derivatives.
-
Starting material impurities: The presence of benzoylated impurities in the starting materials for the Efavirenz synthesis.
-
Use of protecting groups: While not standard in the primary Efavirenz synthesis, the use of benzoyl as a protecting group in other processes within the same facility could lead to trace amounts entering the Efavirenz reaction stream.
The Key Transformation: N-Benzoylation of the Amino Alcohol Intermediate
The core of the impurity synthesis is the nucleophilic attack of the primary aromatic amine of the amino alcohol intermediate on a benzoyl electrophile, typically benzoyl chloride.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis pathway of the this compound.
Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. Aromatic amines are generally more nucleophilic than sterically hindered tertiary alcohols, making the N-acylation the more favorable pathway over O-acylation. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]
Experimental Protocol: Laboratory-Scale Synthesis of the Impurity
This protocol outlines a plausible method for the synthesis of the this compound for use as a reference standard. This procedure should only be carried out by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | 209414-27-7 | Commercially available | >98% |
| Benzoyl Chloride | 98-88-4 | Sigma-Aldrich, Acros | >99% |
| Pyridine (Anhydrous) | 110-86-1 | Sigma-Aldrich, Acros | >99.8% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | Sigma-Aldrich, Acros | >99.8% |
| 1 M Hydrochloric Acid | 7647-01-0 | Standard lab supply | |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | Standard lab supply | |
| Brine (Saturated NaCl Solution) | 7647-14-5 | Standard lab supply | |
| Anhydrous Sodium Sulfate | 7757-82-6 | Standard lab supply |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino alcohol intermediate (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino alcohol is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization
The identity and purity of the synthesized impurity should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Logical Workflow for Impurity Identification and Synthesis
The process of identifying and synthesizing a process-related impurity follows a logical progression.
Caption: Logical workflow for the identification and synthesis of a process-related impurity.
Conclusion
The this compound is a foreseeable consequence of potential cross-contamination in a multi-product manufacturing environment. Its formation is governed by the principles of nucleophilic acyl substitution, with the primary aromatic amine of the key amino alcohol intermediate being the reactive site. By understanding this synthetic pathway, pharmaceutical scientists can implement robust control measures, including stringent cleaning verification and raw material testing, to minimize the presence of this impurity in the final Efavirenz drug substance. The provided synthetic protocol serves as a reliable method for producing an analytical reference standard, which is indispensable for accurate quantification and control.
References
-
Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
Pharmaffiliates. rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propynyl]phenyl]-4-methoxybenzamide. [Link]
-
ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]
-
SynThink Research Chemicals. 1189491-03-9 Rac Efavirenz Benzoyl Amino Alcohol (USP). [Link]
- Google Patents.
-
NCERT. lech204.pdf. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1189491-03-9 Efavirenz Benzoyl Amino Alcohol Impurity. [Link]
-
GLP Pharma Standards. Efavirenz Benzoyl Amino Alcohol (USP) | CAS No- 1189491-03-9. [Link]
-
Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]
-
UCL Discovery. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
-
Veeprho. Efavirenz Impurities and Related Compound. [Link]
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]
- 4. Efavirenz – Trusted Partner in Pharmaceutical & Life Science Solutions – Sri Satyadeva Lifescience [srisatyadevalifescience.com]
- 5. CAS: 1189491-03-9 | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
characterization of Efavirenz Benzoylaminoalcohol Impurity
An In-depth Technical Guide to the Characterization of Efavirenz Benzoylaminoalcohol Impurity
Abstract
The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring the safety and efficacy of drug products. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, is synthesized through a multi-step process where the potential for impurity formation must be rigorously controlled.[1][] This guide provides a comprehensive technical overview of the characterization of a specific process-related impurity, this compound. We will explore its chemical identity, logical synthesis, and a multi-faceted analytical strategy for its structural elucidation and quantification, grounded in established scientific principles and regulatory expectations.[3][4]
Impurity Profile: Identity and Structure
The subject of this guide is a known related substance of Efavirenz, identified as this compound. Its unambiguous identification is the foundational step in any control strategy. The key identifiers for this compound are summarized in the table below.
Table 1: Physicochemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide | [5][6] |
| CAS Number | 1189491-03-9 | [5][] |
| Molecular Formula | C₂₁H₁₇ClF₃NO₃ | [6][8] |
| Molecular Weight | 423.81 g/mol | [6][] |
| Common Synonyms | Efavirenz Benzoyl Amino Alcohol; Rac Efavirenz Benzoyl Amino Alcohol | [5] |
The structural relationship between the parent API, Efavirenz, and this impurity is crucial for understanding its potential impact and for designing selective analytical methods.
Caption: Chemical structures of Efavirenz and its Benzoylaminoalcohol Impurity.
The key structural difference is the absence of the fused oxazinone ring found in Efavirenz. Instead, the impurity features an amide linkage to a methoxybenzoyl group, indicating its origin from a synthetic precursor before the final ring-closing (cyclization) step.[9]
Genesis of the Impurity: A Process-Related Perspective
This compound is classified as a process-related impurity, meaning it is formed during the API manufacturing process from starting materials or intermediates. Its structure strongly suggests it is a derivative of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (also known as Efavirenz Amino Alcohol).[10][11]
The formation can be logically postulated to occur if a benzoyl-containing reagent is present or if a protecting group strategy involving a benzoyl moiety is used on the aniline nitrogen prior to the final cyclization step.
Caption: Postulated synthetic origin of the Benzoylaminoalcohol impurity.
This pathway highlights a critical process parameter: the complete removal or absence of benzoylating agents before the cyclization step is essential to prevent the formation of this impurity.
A Comprehensive Analytical Characterization Strategy
Characterizing an impurity is a multi-step process that moves from detection and isolation to definitive structural proof and finally to quantitative analysis. The strategy relies on a suite of orthogonal analytical techniques.[4][12]
Caption: General workflow for the characterization of a pharmaceutical impurity.
Structural Elucidation: The Spectroscopic Toolkit
Once an unknown peak is detected in the chromatogram of Efavirenz, the primary goal is to determine its structure. This requires isolating the impurity (often by preparative HPLC) and analyzing it with a combination of spectroscopic methods.[3][4]
-
Expertise & Causality: MS is the first-line technique for structural analysis because it directly measures the molecular weight (MW) of the impurity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide a highly accurate mass measurement, which allows for the confident determination of the elemental formula. Fragmentation analysis (MS/MS) helps piece the structure together by breaking the molecule into smaller, identifiable fragments. For the Benzoylaminoalcohol impurity, observing a parent ion at m/z ≈ 424 (for [M+H]⁺) would be the initial confirmation.
-
Expertise & Causality: NMR is the gold standard for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. Key expected signals would include aromatic protons from the two benzene rings, a singlet for the methoxy group (-OCH₃), and signals corresponding to the cyclopropyl group.
-
¹³C NMR: Shows the number of different types of carbon atoms. The presence of a carbonyl carbon signal for the amide and distinct aromatic carbon signals would be critical for confirmation.
-
2D NMR (COSY, HSQC/HMBC): These advanced experiments are used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the final structure.
-
-
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this impurity, key vibrational bands would confirm the presence of:
-
-OH stretch: (from the alcohol)
-
N-H stretch: (from the amide)
-
C=O stretch: (a strong band for the amide carbonyl)
-
C≡C stretch: (for the alkyne)
-
Table 2: Summary of Expected Spectroscopic Data for Structural Confirmation
| Technique | Parameter | Expected Observation and Interpretation |
| LC-MS | [M+H]⁺ | m/z ≈ 424.8; Confirms the molecular weight of C₂₁H₁₇ClF₃NO₃. |
| ¹H NMR | Chemical Shifts (δ) | Signals in aromatic region (multiple), singlet ~3.8 ppm (OCH₃), signals for cyclopropyl group, broad singlet for OH, singlet for NH. |
| ¹³C NMR | Chemical Shifts (δ) | Signal >160 ppm (amide C=O), signals in aromatic region, signal ~55 ppm (OCH₃), signals for cyclopropyl carbons, alkyne carbons, and the trifluoromethylated carbon. |
| IR | Wavenumber (cm⁻¹) | Broad peak ~3300-3500 (O-H), peak ~3300 (N-H), strong peak ~1650 (C=O), peak ~2200 (C≡C). |
Quantification: The Chromatographic Workhorse
For routine quality control, a robust and validated chromatographic method is required to separate and accurately quantify the Benzoylaminoalcohol impurity in the Efavirenz API. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.[12][13][14][15]
-
Expertise & Causality: The goal is to develop a "stability-indicating" method, which means the method can separate the main API peak from all potential impurities and degradation products, ensuring that the API's purity is not overestimated.[15] The choice of a C18 column is standard for moderately polar to non-polar compounds like Efavirenz and its impurities, providing good hydrophobic retention. A gradient elution is often necessary to resolve early-eluting polar impurities from the later-eluting, more retained main component and other non-polar impurities within a reasonable runtime. UV detection is suitable as both Efavirenz and the impurity contain chromophores that absorb UV light.[14]
Detailed Experimental Protocols
The following protocols are representative methodologies based on established practices for the analysis of Efavirenz and its related substances.[13][14][16]
Protocol 1: LC-MS Method for Identification
-
Chromatographic System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient would start at 95% A, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan from m/z 100-1000. Acquire MS/MS data on the ion of interest (m/z 424.8).
-
Trustworthiness Check: The system is validated by observing the accurate mass of a known standard (Efavirenz) and ensuring chromatographic peak shape and reproducibility.
Protocol 2: RP-HPLC Method for Quantification
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: Inertsil ODS-3V or equivalent C18 (250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A validated gradient that provides adequate resolution between Efavirenz and all known impurities. For example: 0 min (70% A), 30 min (30% A), 35 min (30% A), 36 min (70% A), 45 min (70% A).
-
Flow Rate: 1.5 mL/min.[14]
-
Column Temperature: 45 °C.[14]
-
Detection Wavelength: 245 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a target concentration (e.g., 1.0 mg/mL).
-
Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution containing Efavirenz and the Benzoylaminoalcohol impurity. The resolution between the two peaks must be >2.0, and the tailing factor for the Efavirenz peak should be <1.5.
Table 3: Summary of a Validated RP-HPLC Method
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Standard for hydrophobic interaction-based separation of drug molecules.[14] |
| Mobile Phase | Water (w/ acid) / Acetonitrile | Provides good selectivity and elution strength for Efavirenz and related substances. |
| Elution Mode | Gradient | Ensures resolution of impurities with different polarities within an optimal run time. |
| Flow Rate | 1.5 mL/min | Optimized for efficiency and pressure on a standard length column.[14] |
| Temperature | 45 °C | Improves peak shape and can adjust retention times for better resolution.[14] |
| Detection | UV at 245 nm | Wavelength of good absorbance for Efavirenz and related impurities.[14] |
The Role of Reference Standards and Regulatory Context
The availability of a well-characterized reference standard for this compound is non-negotiable for accurate quantification.[1][8] This standard, obtained from a reputable supplier, is used for:
-
Peak Identification: Confirming the retention time of the impurity in chromatograms.
-
Method Validation: Performing validation exercises like linearity, accuracy, and precision as mandated by ICH Q2(R1) guidelines.
-
Quantification: Calculating the exact amount of the impurity present in a batch of API using a relative response factor or an external standard calibration.
According to ICH Q3A(R2) guidelines, impurities present above the identification threshold (typically 0.10% for most APIs) must be structurally characterized. The control of this impurity in the final Efavirenz API would be set at a level justified by toxicological data or batch analysis data from the clinical development phase.
Conclusion
The comprehensive characterization of the this compound is a case study in modern pharmaceutical analysis. It requires a logical, evidence-based approach that integrates advanced spectroscopic and chromatographic techniques. By understanding the impurity's structure and origin, robust analytical methods can be developed and validated to ensure that each batch of Efavirenz API meets the stringent quality and safety standards required for patient use. The entire process is underpinned by the use of qualified reference standards and adherence to global regulatory guidelines.
References
-
SynThink Research Chemicals. Efavirenz EP Impurity and USP Related Compound. [Link]
-
International Journal of Environmental Sciences. Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]
-
ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
-
SynZeal. Efavirenz Impurities. [Link]
-
Taylor & Francis Online. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
-
Pharmaffiliates. Efavirenz-impurities. [Link]
-
PubMed. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. [Link]
-
Pharmaffiliates. Efavirenz-impurities | Pharmaffiliates En - Heterocycles. [Link]
-
Pharmaffiliates. Efavirenz-impurities. [Link]
-
Journal of Pharmaceutical Research International. Determination of Genotoxic Impurities N-nitrosamine's in Efavirenz Drug Substance Using Rp-Hplc Technique. [Link]
-
Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
Veeprho. This compound | CAS 1189491-03-9. [Link]
-
AWS. Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. [Link]
-
Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [Link]
-
PubMed. Instability of Efavirenz Metabolites Identified During Method Development and Validation. [Link]
-
FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]
-
GLP Pharma Standards. Efavirenz Benzoyl Amino Alcohol (USP) | CAS No- 1189491-03-9. [Link]
-
Anant Pharmaceuticals. Efavirenz API Impurity Manufacturers. [Link]
-
Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]
-
ResearchGate. Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. [Link]
-
PubMed. A Concise Analytical Profile of Efavirenz: Analytical Methodologies. [Link]
-
PubMed Central. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. [Link]
-
SynThink Research Chemicals. Efavirenz USP Related Compound B | 440124-96-9. [Link]
-
International Journal of Environmental Sciences. Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. theaspd.com [theaspd.com]
- 4. jmolecularsci.com [jmolecularsci.com]
- 5. veeprho.com [veeprho.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 8. Efavirenz Impurities | SynZeal [synzeal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
A Comprehensive Technical Guide to the Formation and Control of the Benzoylaminoalcohol Impurity in Efavirenz Synthesis
Executive Summary
Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, requires stringent purity control to ensure its safety and efficacy.[1][] The manufacturing process, a multi-step chemical synthesis, is susceptible to the formation of various process-related impurities.[3][4] This technical guide provides an in-depth analysis of a specific and critical impurity: the Benzoylaminoalcohol impurity (CAS No: 1189491-03-9).[5][6] We will explore its structure, plausible formation mechanisms, robust analytical methods for its detection, and field-proven strategies for its control and mitigation. This document is intended for researchers, process chemists, and quality control scientists in the field of pharmaceutical development and manufacturing.
The Efavirenz Synthetic Landscape and the Emergence of Impurities
Efavirenz, chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is the result of a sophisticated synthetic pathway.[1] A common and pivotal final step in its synthesis involves the cyclization of the key chiral intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, often referred to as the "amino alcohol intermediate".[3][7] This transformation is typically achieved using a phosgene equivalent, such as urea, to construct the benzoxazinone ring system.[7]
The quality of the final Active Pharmaceutical Ingredient (API) is contingent on the efficiency of this cyclization and the effective control of any side reactions. Impurity profiling—the identification, characterization, and quantification of these unintended molecules—is therefore a critical aspect of the drug development process, guided by international regulatory standards.[4][8]
Figure 1: Simplified synthetic pathway to Efavirenz, highlighting the pivotal Amino Alcohol Intermediate.
The Benzoylaminoalcohol Impurity: A Mechanistic Perspective
The Benzoylaminoalcohol impurity is structurally identified as N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-benzamide (a generic name, specific examples may vary).[5][6] Its structure reveals that it is the N-benzoyl derivative of the key amino alcohol intermediate. This fact provides a clear pointer to its origin: an unintended acylation of the primary amine of the intermediate.
The formation of this impurity represents a competing reaction pathway to the desired cyclization. While the amino group of the intermediate is meant to react with a carbonyl source like urea to form the cyclic carbamate (benzoxazinone) of Efavirenz, it can instead react with a stray benzoyl-containing species.
Plausible Causative Factors:
-
Raw Material Contamination: The most direct cause is the presence of benzoic acid or its activated derivatives (e.g., benzoyl chloride, benzoic anhydride) as a contaminant in solvents or reagents used during or prior to the cyclization step.
-
Protecting Group Carry-over: Some synthetic routes may employ a benzoyl group to protect the aniline amine in earlier steps. Incomplete deprotection would lead to the presence of the N-benzoyl amino alcohol, which would be carried through as an impurity.
-
Process-Induced Degradation: While less common, it is conceivable that certain process conditions could lead to the degradation of other components in the reaction mixture, generating a benzoylating agent in situ.
The control of this impurity, therefore, hinges on understanding and eliminating the source of the errant benzoyl group.
Figure 2: Competing reaction kinetics for the formation of Efavirenz vs. the Benzoylaminoalcohol impurity.
Analytical Methodologies for Identification and Control
Robust analytical methods are essential for detecting, quantifying, and ultimately controlling the Benzoylaminoalcohol impurity. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the industry-standard technique for this purpose.[][9]
Data Presentation: Typical HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Inertsil-ODS 3V, 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for Efavirenz and its related substances.[9] |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid) | Allows for the effective elution and separation of compounds with varying polarities.[10] |
| Flow Rate | 1.0 - 1.5 mL/min | Balances resolution with acceptable run time.[9] |
| Column Temp. | 30 - 45°C | Ensures reproducible retention times and peak shapes.[9] |
| Detection | UV at ~254 nm | Efavirenz and related aromatic impurities exhibit strong absorbance at this wavelength.[11] |
| Quantification | External Standard | Requires a certified reference standard of the Benzoylaminoalcohol impurity for accurate measurement.[12] |
Experimental Protocol: Impurity Profiling by RP-HPLC
Objective: To quantify the Benzoylaminoalcohol impurity in an Efavirenz API sample.
1. Preparation of Solutions:
- Reference Standard Preparation: Accurately weigh and dissolve the Benzoylaminoalcohol impurity reference standard in a suitable diluent (e.g., Acetonitrile/Water) to a final concentration of ~1.0 µg/mL.
- Sample Preparation: Accurately weigh and dissolve the Efavirenz API sample in the diluent to a final concentration of ~1.0 mg/mL.
- System Suitability: Prepare a solution containing both Efavirenz and the impurity standard to verify system performance.
2. Chromatographic Conditions:
- Set up the HPLC system according to the parameters outlined in the table above.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Analysis Sequence:
- Inject the diluent (blank) to ensure no system contamination.
- Perform six replicate injections of the system suitability solution. The resolution between Efavirenz and the impurity peak must be >2.0, and the relative standard deviation (RSD) for peak areas should be <5.0%.[9]
- Inject the reference standard solution.
- Inject the sample solution in duplicate.
4. Calculation:
- Calculate the percentage of the Benzoylaminoalcohol impurity in the API sample using the peak area response from the sample and the known concentration of the reference standard.
For definitive structural confirmation, especially during method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4][10] It provides molecular weight information that can confirm the identity of the impurity.
Figure 3: A standard analytical workflow for the control of pharmaceutical impurities.
A Multi-Pronged Approach to Mitigation and Control
Effective control of the Benzoylaminoalcohol impurity is not achieved by a single action but through a holistic strategy encompassing the entire manufacturing process, in line with Quality by Design (QbD) principles.[8]
1. Upstream Control: Scrutiny of Raw Materials
-
Vendor Qualification: Implement stringent qualification programs for suppliers of all raw materials, especially solvents and reagents used in the final synthetic steps.
-
Incoming Material Testing: Develop and validate specific analytical tests to detect trace levels of benzoic acid and related compounds in susceptible materials. This proactive measure is the most effective control point.
2. In-Process Control: Reaction Optimization
-
Stoichiometry and Order of Addition: Ensure the cyclizing agent (e.g., urea) is present in the appropriate molar ratio before conditions are established that might favor a side reaction.
-
Kinetic Control: Optimize temperature and reaction time to maximize the rate of the desired cyclization (k1) relative to the rate of the impurity-forming reaction (k2). The desired reaction should be significantly faster to consume the amino alcohol intermediate before it can be acylated.
3. Downstream Control: Purification Strategies
-
Crystallization: This is the primary method for purifying the final Efavirenz API.[4] The Benzoylaminoalcohol impurity, having a different polarity and structural profile, will exhibit different solubility characteristics than Efavirenz. A well-designed crystallization process (solvent selection, cooling profile) can effectively purge this impurity into the mother liquor, leaving behind highly pure Efavirenz crystals.
-
Spike-Purge Studies: As part of process validation, deliberately "spike" the pre-crystallization material with a known amount of the Benzoylaminoalcohol impurity.[8] Analyzing the final product demonstrates the capacity of the crystallization process to remove the impurity to acceptable levels, providing robust data for regulatory filings.[8]
Conclusion
The Benzoylaminoalcohol impurity in Efavirenz synthesis is a classic example of a process-related impurity arising from a competing reaction pathway. Its control is a testament to the principles of modern pharmaceutical process chemistry. By understanding its formation mechanism—the undesired N-benzoylation of the key amino alcohol intermediate—a robust, multi-layered control strategy can be implemented. This strategy combines vigilant upstream control of raw materials, kinetic optimization of the reaction process, and highly effective downstream purification. Supported by precise and validated analytical methods like RP-HPLC, manufacturers can consistently produce high-purity Efavirenz API, ensuring the delivery of a safe and effective medication to patients worldwide.
References
- Veeprho.
- ResearchGate. Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF.
- ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- Benchchem. The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide.
- Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz.
- ResearchGate. Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis | Request PDF.
- BOC Sciences. Efavirenz and Impurities.
- SciELO. Development of spectroscopic methods for assessing polymorphic content of efavirenz.
- Enantioseparation of Efavirenz by Ultra Performance Liquid Chrom
- Acta Scientific. Analytical Methods for the Assay of Efavirenz - A Review.
- FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN.
- Juniper Publishers. NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor)
- Cleanchem. Efavirenz Benzoylaminoalcohol Impurity | CAS No: 1189491-03-9.
- W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis.
- Simson Pharma Limited. This compound | CAS No- 1189491-03-9.
- Anant Labs. Efavirenz API Impurity Manufacturers.
Sources
- 1. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmolecularsci.com [jmolecularsci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Efavirenz Impurities | Efavirenz API Impurity Manufacturers [anantlabs.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 12. researchgate.net [researchgate.net]
potential genotoxicity of Efavirenz Benzoylaminoalcohol Impurity
An In-Depth Technical Guide to the Genotoxicity Assessment of Efavirenz Benzoylaminoalcohol Impurity
Foreword
The development of safe and effective pharmaceuticals is predicated on a deep understanding of not only the active pharmaceutical ingredient (API) but also the impurities that arise during its synthesis, formulation, or storage.[1] Genotoxic impurities (GIs) are of paramount concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[1][2] This guide provides a comprehensive framework for evaluating the potential genotoxicity of a specific process-related impurity of Efavirenz, the Benzoylaminoalcohol Impurity (CAS 1189491-03-9).[3]
While Efavirenz itself has been shown to be non-mutagenic and non-genotoxic in a standard battery of in vitro and in vivo assays, the genotoxic potential of its individual impurities must be assessed independently.[4] This document is structured not as a report of existing data on this specific impurity—as such data is not publicly available—but as a detailed methodological guide for researchers and drug development professionals. It outlines the modern, risk-based approach to GI assessment, grounded in the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[5][6]
The Regulatory Cornerstone: Understanding ICH M7
The ICH M7 guideline is the central regulatory document governing the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[5][7] It advocates for a risk-based approach that begins with a theoretical assessment and progresses to experimental testing only when necessary.
The Threshold of Toxicological Concern (TTC)
A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC). The TTC represents a default permissible daily intake for a genotoxic impurity that is associated with a negligible lifetime cancer risk (typically <1 in 100,000).[8][9] For most pharmaceuticals, this value is set at 1.5 µ g/day .[8][9] This concept is crucial as it allows for the control of GIs at levels that do not pose a significant risk to patients, without requiring exhaustive and often impractical long-term carcinogenicity studies for every impurity. Higher intake levels may be justifiable for shorter treatment durations.[9]
Impurity Classification
ICH M7 establishes a 5-class system for categorizing impurities based on their mutagenic and carcinogenic potential:
| Class | Description | Action Required |
| Class 1 | Known mutagenic carcinogens. | Control to at or below compound-specific acceptable limits. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC (e.g., 1.5 µ g/day ). |
| Class 3 | Contain a structural alert for mutagenicity, but with no mutagenicity data. | Requires experimental testing (Ames test) to determine mutagenicity. |
| Class 4 | Share an alerting structure with the API or related compounds that have been tested and are non-mutagenic. | Can be treated as non-mutagenic impurities. |
| Class 5 | No structural alert for mutagenicity, or sufficient evidence to demonstrate a lack of mutagenicity. | Can be treated as non-mutagenic impurities. |
Table 1: ICH M7 Classification of Mutagenic Impurities.
The this compound, as a process-related impurity without established genotoxicity data, would initially be subject to this classification framework, starting with a computational assessment.
Hazard Identification: A Tiered Approach
The assessment of the this compound would follow a structured, tiered approach designed to maximize predictive power while minimizing unnecessary animal testing.
Step 1: In Silico (Q)SAR Assessment
The initial step is a computational analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. This approach uses existing knowledge of chemical structures and their associated biological activities to predict the properties of a new substance.
Causality Behind this Choice: The ICH M7 guideline explicitly recommends using two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to predict the outcome of a bacterial reverse mutation (Ames) test.[2] This in silico screening is a powerful, rapid, and cost-effective method to identify potential structural alerts for mutagenicity. A negative result from both complementary systems provides strong evidence that the impurity is non-mutagenic and may be sufficient to classify it as a Class 5 impurity, requiring no further testing.[10]
Figure 1: Decision-making workflow for genotoxicity assessment of a pharmaceutical impurity as per ICH M7 guidelines.
Step 2: The Bacterial Reverse Mutation (Ames) Assay
If the in silico assessment is positive or equivocal, the next step is to perform the Ames test. This is the gold standard in vitro assay for identifying compounds that can cause gene mutations.[11][12]
Expertise & Trustworthiness: The Ames test is a self-validating system because it relies on fundamental biological principles. It uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[12][13] These bacteria cannot grow unless this amino acid is supplied. The assay measures the ability of a test chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[14] The inclusion of both positive and negative controls in every experiment ensures the validity of the results. The test is run with and without a metabolic activation system (S9 liver extract) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[13]
-
Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA (pKM101), to detect both frameshift and base-pair substitution mutations.[15]
-
Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the this compound. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method):
-
Prepare test mixtures for each concentration of the impurity, a vehicle control (e.g., DMSO), and known positive controls (e.g., sodium azide for base-pair strains, 2-nitrofluorene for frameshift strains).
-
For each test point, combine the tester strain culture, the test chemical solution, and either a phosphate buffer (for -S9 conditions) or an S9 metabolic activation mix (for +S9 conditions) in molten top agar.[15]
-
Immediately pour this mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.[13]
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count for one or more strains.[16]
-
Figure 2: Simplified experimental workflow for the Ames Plate Incorporation Test.
Step 3: In Vitro Mammalian Cell Assays
A positive Ames test indicates mutagenic potential. However, to understand the risk to humans, it is often necessary to confirm genotoxicity in a mammalian cell system. A standard follow-up is one of two key assays: the in vitro micronucleus test or the in vitro chromosomal aberration test.[17]
Causality Behind this Choice: While the Ames test detects gene mutations, mammalian cell assays can detect larger-scale chromosomal damage.[18] They assess for both clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).[19] A positive result in a mammalian assay strengthens the evidence of genotoxic potential and typically confirms the impurity as a Class 2 substance under ICH M7, requiring control at the TTC.
This assay is widely used because it is reliable and can detect both clastogens and aneugens.[20]
-
Cell Line Selection: Use a validated mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or the TK6 human lymphoblastoid cell line.[19][21]
-
Exposure Conditions:
-
Treat cell cultures with at least three concentrations of the this compound, alongside vehicle and positive controls.
-
Conduct treatments both with and without S9 metabolic activation.
-
A short treatment (3-4 hours) is performed with and without S9, followed by a recovery period.[22]
-
A long treatment (approx. 1.5-2 cell cycle lengths) is performed without S9.[19]
-
-
Cell Harvest & Staining:
-
After treatment and recovery, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed nuclear division but not cell division, resulting in binucleated cells.
-
Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., propidium iodide or DAPI).
-
-
Microscopic Analysis:
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[23]
-
A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[22]
-
Figure 3: Workflow for the In Vitro Micronucleus (MNvit) Assay.
This assay directly visualizes structural damage to chromosomes in metaphase cells.[24]
-
Cell Line Selection: Use appropriate cell lines like Chinese Hamster Ovary (CHO) cells or HPBL.[18][25]
-
Exposure Conditions: Similar to the micronucleus test, treat cells with multiple concentrations of the impurity with and without S9 metabolic activation.[24]
-
Cell Harvest & Preparation:
-
After treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.[25]
-
Harvest the cells, treat them with a hypotonic solution to swell the cells and spread the chromosomes, fix them, and drop them onto microscope slides.
-
-
Microscopic Analysis:
In Vivo Testing: When is it Necessary?
In vivo genotoxicity testing is reserved for specific situations, such as when there are positive in vitro findings and a desire to establish a threshold-based mechanism, or when there is a risk of bone marrow exposure.[28] The most common in vivo follow-up test is the rodent micronucleus assay.
Expertise & Trustworthiness: The in vivo micronucleus assay provides a holistic assessment of genotoxicity within a living organism, accounting for absorption, distribution, metabolism, and excretion (ADME) of the test substance.[29] It directly measures chromosomal damage in hematopoietic stem cells in the bone marrow by analyzing the frequency of micronucleated immature erythrocytes.[28][29] This provides highly relevant data for human risk assessment.
-
Animal Model: Typically performed in mice or rats.[28]
-
Dose Administration: Administer the this compound at three dose levels, plus vehicle and positive controls, typically via the clinical route of administration. Dosing is usually done once or twice over 24 hours.[29]
-
Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[29]
-
Slide Preparation & Analysis: Prepare smears, stain the cells, and analyze immature erythrocytes (polychromatic erythrocytes) for the presence of micronuclei using microscopy or flow cytometry.[28]
-
Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls, indicating that the impurity causes chromosomal damage in vivo.[20]
Conclusion and Path Forward
References
-
Title: Chromosome Aberration Test Source: Charles River Laboratories URL: [Link]
-
Title: OECD 473: In Vitro Mammalian Chromosomal Aberration Test Source: Nucro-Technics URL: [Link]
-
Title: In Vitro Micronucleus Test Source: XCellR8 URL: [Link]
-
Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: Final ICH M7 Guideline on Genotoxic Impurities published Source: gmp-compliance.org URL: [Link]
-
Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic, Mutagenesis URL: [Link]
-
Title: OECD 473: Chromosome aberration test (in vitro mammalian) Source: Scymaris URL: [Link]
-
Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: PubMed URL: [Link]
-
Title: Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: ICH URL: [Link]
-
Title: International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites Source: ResearchGate URL: [Link]
-
Title: Genotoxic impurities in pharmaceutical products Source: European Pharmaceutical Review URL: [Link]
-
Title: Implementation of the ICH M7 guideline and evaluation of genotoxic impurities Source: ResearchGate URL: [Link]
-
Title: Oced 473 chromosomal aberration Source: Slideshare URL: [Link]
-
Title: Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals Source: PharmaFocus Asia URL: [Link]
-
Title: Chromosome Aberration Test in vitro Source: Eurofins Deutschland URL: [Link]
-
Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD URL: [Link]
-
Title: In Vivo Micronucleus Test Source: Inotiv URL: [Link]
-
Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL: [Link]
-
Title: Rodent Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: Micronucleus test Source: Wikipedia URL: [Link]
-
Title: Micronucleus Assay: The State of Art, and Future Directions Source: PMC - NIH URL: [Link]
-
Title: ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES Source: PMDA URL: [Link]
-
Title: In Vitro and in Vivo Studies Source: CMIC Group URL: [Link]
-
Title: Guideline on the Limits of Genotoxic Impurities Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Ames Test Source: Charles River Laboratories URL: [Link]
-
Title: Impurities Assessment Source: Inotiv URL: [Link]
-
Title: PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) Source: PMC - PubMed Central URL: [Link]
-
Title: Ames test Source: Wikipedia URL: [Link]
-
Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL: [Link]
-
Title: Efavirenz | C14H9ClF3NO2 | CID 64139 Source: PubChem URL: [Link]
-
Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: PubMed Central URL: [Link]
-
Title: Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent Source: ResearchGate URL: [Link]
-
Title: Efavirenz Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Efavirenz Benzoyl Amino Alcohol (USP) Source: GLP Pharma Standards URL: [Link]
-
Title: this compound Source: Veeprho URL: [Link]
Sources
- 1. jmolecularsci.com [jmolecularsci.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pmda.go.jp [pmda.go.jp]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. criver.com [criver.com]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. Micronucleus test - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. criver.com [criver.com]
- 23. oecd.org [oecd.org]
- 24. criver.com [criver.com]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 27. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 28. inotiv.com [inotiv.com]
- 29. criver.com [criver.com]
A Comprehensive Guide to the Spectroscopic Characterization of Efavirenz Benzoylaminoalcohol Impurity
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, characterization, and control of impurities.[1][2] Impurities, defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance, can arise from synthesis, degradation, or storage and may present their own toxicological or pharmacological profiles.[3]
This guide provides an in-depth technical framework for the spectroscopic characterization of a specific process-related impurity of Efavirenz: the Benzoylaminoalcohol Impurity. Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for HIV-1 infection.[][5] The Benzoylaminoalcohol impurity (CAS: 1189491-03-9) represents a key analyte in the quality control of Efavirenz, necessitating robust analytical methods for its unequivocal identification and quantification.
While specific spectral data for this impurity is often proprietary to reference standard suppliers, this document, written from the perspective of a Senior Application Scientist, will elucidate the process of characterization. We will leverage detailed spectroscopic data of the parent molecule, Efavirenz, to explain the analytical choices and predict the spectral features of the impurity, thereby providing a comprehensive and practical workflow for researchers, scientists, and drug development professionals.
Structural Elucidation: A Multi-Spectroscopic Approach
The structural confirmation of a pharmaceutical impurity is never reliant on a single technique. Instead, it is a puzzle solved by the convergence of data from multiple orthogonal analytical methods. The primary tools for this endeavor are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7][8][9] Each technique provides a unique piece of structural information, and together, they offer a high-confidence structural assignment.
Below is a diagram illustrating the synergistic workflow for impurity characterization.
Caption: Workflow for Pharmaceutical Impurity Characterization.
Part 1: Mass Spectrometry (MS) – The First Clue
Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental formula of an unknown impurity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident prediction of the elemental composition.
Structural Comparison: Efavirenz vs. Benzoylaminoalcohol Impurity
To understand the impurity, we must first understand the parent drug.
Caption: Chemical Structures of Efavirenz and its Benzoylaminoalcohol Impurity.
The core difference is the opening of the benzoxazinone ring of Efavirenz and the subsequent addition of a benzoyl group to the resulting aniline nitrogen. This structural change directly impacts the mass spectrum.
Expected Mass Spectral Data
| Analyte | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.67 | 316.03 | 314.02 |
| Benzoylaminoalcohol Impurity | C₂₁H₁₇ClF₃NO₃ | 423.82 | 424.09 | 422.07 |
Experimental Protocol: LC-MS/MS Analysis
Objective: To obtain the accurate mass and fragmentation pattern of the impurity.
-
Chromatographic Separation:
-
System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is standard for providing efficient separation from the parent API and other impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better ionization in positive ion mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5-95% B over several minutes to ensure elution of all components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
System: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to maximize information gathering.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ions of Efavirenz and the impurity.
-
Tandem MS (MS/MS): Isolate the precursor ions (e.g., m/z 316 and 424 in positive mode) and subject them to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern is a structural fingerprint.
-
Interpreting the Fragmentation
The fragmentation of Efavirenz is well-documented.[10][11][12] A common loss is that of the trifluoromethane group or cleavage of the benzoxazinone ring. For the Benzoylaminoalcohol Impurity , we would predict:
-
A stable molecular ion corresponding to its higher molecular weight.
-
Fragmentation at the amide bond , leading to a loss of the benzoyl group (C₇H₅O, 105 Da).
-
Cleavage at the alcohol-bearing carbon , similar to Efavirenz, leading to characteristic fragments of the core structure.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. m.youtube.com [m.youtube.com]
- 5. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rroij.com [rroij.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. jmolecularsci.com [jmolecularsci.com]
- 10. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, is no exception. The intricate multi-step synthesis of Efavirenz can inadvertently lead to the formation of process-related impurities. These unintended chemical entities, if left unchecked, can compromise the drug's efficacy and safety profile.[1][2][3] This in-depth technical guide provides a comprehensive framework for the identification, characterization, and control of Efavirenz process-related impurities, grounded in scientific integrity and field-proven insights.
The Genesis of Impurities: Unraveling the Synthetic Pathway
A thorough understanding of the Efavirenz synthetic route is the first line of defense in impurity profiling.[2] It allows for the prediction of potential impurities and the strategic selection of analytical methods for their detection.[2] The classical synthesis of Efavirenz, while effective, presents several junctures where impurities can arise.
A common synthetic route starts with p-chloroaniline, which undergoes a series of reactions including acylation, cyclization, and the crucial introduction of the cyclopropylacetylene side chain.[4]
Key process-related impurities often stem from:
-
Incomplete reactions or conversions , leading to the presence of starting materials or intermediates in the final API.[1]
-
Side reactions between intermediates and reagents, giving rise to structurally similar but unintended molecules. A notable example is the formation of the Efavirenz quinoline analog (Efavirenz Related Compound C).[5]
-
Reagents and solvents used in the process can also contribute to the impurity profile. For instance, the use of tetrahydrofuran (THF) as a solvent has been reported to lead to the formation of a specific carbamate impurity.[6]
A Multi-Pronged Approach to Impurity Identification and Characterization
A robust analytical strategy for impurity profiling relies on a combination of chromatographic separation and spectroscopic characterization techniques.[2][7] This orthogonal approach ensures comprehensive detection and unambiguous structural elucidation of any impurities present.[1]
The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Efavirenz and its related substances.[][9][10] A well-developed, stability-indicating HPLC method is crucial for resolving impurities from the main API peak and from each other.
A Typical HPLC-UV Protocol for Efavirenz Impurity Profiling:
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Zorbax SB-C18 (150 x 4.6 mm; 3.5-µm particle size) or equivalent |
| Mobile Phase A | 10 mM KH2PO4 (adjusted to pH 2.4 with 1% phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 65% Mobile Phase A, 35% Mobile Phase B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 35 °C |
| UV Detection | 250 nm |
This protocol is a composite based on published methodologies and should be validated for specific applications.[11]
Sample Preparation (from Bulk Drug Substance):
-
Accurately weigh about 25 mg of the Efavirenz sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Unmasking the Unknowns: The Power of Mass Spectrometry (MS)
For the identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][12][13] LC-MS/MS, or tandem mass spectrometry, provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for each impurity.
A Representative LC-MS/MS Method for Genotoxic Impurity Analysis:
Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC-MS/MS System | Shimadzu LC-MS/MS-8050 or equivalent |
| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This method has been successfully applied for the ultra-trace analysis of potential genotoxic impurities in Efavirenz.[12][14][15]
The Final Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[1][16] Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous structural assignment.[2][17] The non-destructive nature of NMR also allows for the recovery of the sample for further analysis.[1]
Forced Degradation Studies: Predicting the Unforeseen
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[16] By subjecting Efavirenz to harsh conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation products that may not be formed during routine manufacturing can be identified.[] This information is vital for developing stable formulations and establishing the stability-indicating nature of analytical methods.
Summary of Forced Degradation Conditions and Observations for Efavirenz:
| Stress Condition | Typical Reagents and Conditions | Observed Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Moderate degradation |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 2h | Extensive degradation |
| Oxidative | 3% H2O2 at room temperature for 24h | Stable, no significant degradation |
| Thermal | 60°C for 7 days | Significant degradation |
| Photolytic | Exposure to UV light (254 nm) for 24h | Moderate degradation |
These conditions are illustrative and may need to be optimized to achieve the desired level of degradation (typically 5-20%).
Common Process-Related Impurities of Efavirenz
A number of process-related impurities have been identified and characterized for Efavirenz. Strict control of these impurities is essential to ensure the quality and safety of the API.
| Impurity Name | Structure | Typical Origin |
| Efavirenz Related Compound A ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol) | ![]() | Key intermediate in the synthesis |
| Efavirenz Related Compound C (6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline) | ![]() | Side-product from the cyclization step |
| Efavirenz Enantiomer ((R)-Efavirenz) | ![]() | Incomplete enantioselective synthesis |
| (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate | ![]() | Reaction with THF solvent |
Note: Placeholder images are used for structures. In a real-world application, these would be replaced with accurate chemical structure diagrams.
Regulatory Landscape and Pharmacopeial Standards
Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products.[7] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Efavirenz that outline the acceptance criteria for known and unknown impurities.[18][19][20][21]
According to the International Council for Harmonisation (ICH) guidelines, impurities should be identified, and their levels controlled within acceptable limits. For Efavirenz, typical limits for individual known impurities are often in the range of 0.1% to 0.2%, with stricter limits for potentially genotoxic impurities.
Conclusion
The identification and control of process-related impurities in Efavirenz is a multifaceted challenge that demands a deep understanding of its synthetic chemistry, a strategic application of advanced analytical techniques, and a firm grasp of the regulatory landscape. By employing a systematic and scientifically sound approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital antiretroviral medication. This guide serves as a foundational resource to navigate the complexities of Efavirenz impurity profiling, ultimately contributing to the well-being of patients worldwide.
References
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar. [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]
-
Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. (n.d.). ResearchGate. [Link]
-
Forced degradation study for efavirenz. (n.d.). ResearchGate. [Link]
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Reversed-phase liquid chromatography with electrospray mass detection and 1 H and 13 C NMR characterization of new process-related impurities, including forced degradants of Efavirenz: Related substances correlated to the synthetic pathway. (2015). Journal of Separation Science. [Link]
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar. [Link]
-
Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. (n.d.). Preprints.org. [Link]
-
Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. (n.d.). ResearchGate. [Link]
-
VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. (2023). FireScholars. [Link]
-
Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2015). Der Pharma Chemica. [Link]
-
Results of forced degradation studies of efavirenz. (n.d.). ResearchGate. [Link]
-
LC-MS/MS Method for Efavirenz Impurities. (n.d.). Scribd. [Link]
-
Method development and validation for the estimation of Efavirenz by RP-HPLC method. (n.d.). ResearchGate. [Link]
-
Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. (n.d.). SciSpace. [Link]
-
Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. (2021). Molecules. [Link]
-
A New Method for Determination of Efavirenz and pKa by Using LC-UV. (2018). International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Efavirenz: History, Development and Future. (2022). Pharmaceuticals. [Link]
-
NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. (2019). Juniper Publishers. [Link]
-
Efavirenz. (2025). Trungtamthuoc.com. [Link]
-
Development of methods characterization and identification of efavirenz in the mixtures and compositions with excipients by the method of FTIR-spectroscopy. (2020). Problems of Biological, Medical and Pharmaceutical Chemistry. [Link]
-
Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2020). ResearchGate. [Link]
-
What is the mechanism of Efavirenz?. (2024). Patsnap Synapse. [Link]
-
Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (n.d.). Journal of Young Pharmacists. [Link]
-
EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. (2023). World Health Organization. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Impurity Control in the European Pharmacopoeia. (n.d.). EDQM. [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]
Sources
- 1. jmolecularsci.com [jmolecularsci.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. firescholars.seu.edu [firescholars.seu.edu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. quality.nuph.edu.ua [quality.nuph.edu.ua]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trungtamthuoc.com [trungtamthuoc.com]
- 19. cdn.who.int [cdn.who.int]
- 20. edqm.eu [edqm.eu]
- 21. uspnf.com [uspnf.com]
Unraveling the Genesis of Efavirenz Benzoylaminoalcohol Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical component in the global fight against HIV/AIDS.[1][2] Ensuring the purity and safety of this essential medicine is paramount, necessitating a thorough understanding of its potential impurities. This in-depth technical guide focuses on the origin, formation mechanism, and control of a significant process-related impurity: Efavirenz Benzoylaminoalcohol Impurity. By dissecting the synthetic pathways of Efavirenz, this guide provides a comprehensive analysis for researchers and drug development professionals to mitigate the presence of this impurity, thereby ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling in Efavirenz
The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API).[3][4] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, impacting patient health.[4] Consequently, regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[5]
Efavirenz, with its complex chemical structure, can be susceptible to the formation of various impurities during its synthesis and storage.[6] These can arise from starting materials, intermediates, by-products of side reactions, or degradation of the drug substance itself.[7] A comprehensive understanding of the potential impurity landscape is therefore a critical aspect of Efavirenz's manufacturing and quality control. This guide specifically addresses the this compound, a known process-related impurity that provides a valuable case study in impurity genesis and control.
Chemical Structures: Efavirenz and its Benzoylaminoalcohol Impurity
A clear understanding of the molecular architecture of Efavirenz and the Benzoylaminoalcohol Impurity is fundamental to deciphering their relationship.
Table 1: Chemical Structures and Properties
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Efavirenz | ONHOClCF₃ | (4S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | C₁₄H₉ClF₃NO₂ | 315.68 | 154598-52-4 |
| This compound | OHNHClCF₃OOCH₃ | N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide | C₂₁H₁₇ClF₃NO₃ | 423.81 | 1189491-03-9 |
The core structural difference lies in the benzoxazinone ring of Efavirenz. In the impurity, this ring is open, and the aniline nitrogen is acylated with a 4-methoxybenzoyl group. This structural relationship strongly suggests that the impurity is a precursor or a derivative of a synthetic intermediate.
The Origin Story: A Process-Related Impurity
The this compound is not a product of degradation but rather a process-related impurity . Its formation is intrinsically linked to a specific synthetic strategy employed in the manufacturing of Efavirenz.
The Role of Protecting Groups in Efavirenz Synthesis
The synthesis of a complex molecule like Efavirenz often requires the use of protecting groups to temporarily block reactive functional groups and prevent unwanted side reactions. In one of the documented synthetic routes to Efavirenz, a 4-methoxybenzyl (PMB) group is used to protect the amino group of the 2′-amino- 5′-chloro-2,2,2-trifluoroacetophenone intermediate.[1]
The use of the PMB group is advantageous due to its relative stability under various reaction conditions and the availability of specific methods for its subsequent removal.[4][8]
The Formation Mechanism: Incomplete Deprotection
The genesis of the this compound lies in the incomplete deprotection of the 4-methoxybenzyl group during the final stages of the synthesis.
The key synthetic steps are as follows:
-
Protection: The amino group of 2′-amino- 5′-chloro-2,2,2-trifluoroacetophenone is protected with 4-methoxybenzyl chloride.[1]
-
Alkynylation: The protected intermediate undergoes a stereoselective addition of cyclopropylacetylene to form the chiral tertiary alcohol.[1][9]
-
Cyclization: The resulting amino alcohol is cyclized to form the benzoxazinone ring.
-
Deprotection: The 4-methoxybenzyl protecting group is removed to yield Efavirenz.[1]
If the deprotection step is not driven to completion, the 4-methoxybenzyl group remains attached to the aniline nitrogen, resulting in the formation of the this compound.
Analytical Methodologies for Identification and Quantification
The detection and quantification of the this compound require robust analytical methods with high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the techniques of choice.[6]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating the impurity from the Efavirenz API and other related substances.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 247 nm |
| Injection Volume | 10 µL |
This method should be capable of resolving the impurity peak from the main Efavirenz peak with a resolution of greater than 2.0.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the unambiguous identification and structural confirmation of impurities. The mass spectrometer provides molecular weight and fragmentation data that can definitively identify the this compound.
-
Expected Molecular Ion: [M+H]⁺ at m/z 424.81
-
Key Fragmentation Patterns: Analysis of the fragmentation pattern can reveal the loss of the 4-methoxybenzoyl group and other characteristic fragments of the Efavirenz amino alcohol core.
Risk Assessment and Control Strategies
Given that the this compound is a process-related impurity, its control lies in the optimization and meticulous execution of the synthetic process.
Process Optimization
The deprotection step is the critical control point. Optimization of this step is crucial to minimize the formation of the impurity. Key parameters to control include:
-
Reagent Stoichiometry: Ensuring a sufficient excess of the deprotecting agent.
-
Reaction Time: Allowing the reaction to proceed to completion.
-
Temperature: Optimizing the reaction temperature to ensure efficient deprotection without causing degradation.
In-Process Controls (IPCs)
Implementing in-process controls using HPLC at the deprotection stage can monitor the disappearance of the protected intermediate and the formation of Efavirenz. This allows for real-time adjustments to the process to ensure complete deprotection.
Purification of the Final API
Effective purification methods for the final Efavirenz API are essential to remove any residual impurity. Techniques such as recrystallization and column chromatography can be employed to reduce the impurity to within the acceptable limits defined by regulatory guidelines (typically ≤ 0.15%).
Conclusion
The this compound serves as a clear example of a process-related impurity whose origin can be traced to a specific step in the synthetic pathway. A thorough understanding of the reaction mechanism, particularly the use and removal of protecting groups, is fundamental to controlling its formation. By implementing robust process controls, optimized reaction conditions, and effective purification strategies, manufacturers can ensure the production of high-purity Efavirenz, thereby safeguarding patient health and meeting stringent regulatory standards. This technical guide provides the foundational knowledge for researchers and drug development professionals to proactively address and control this and similar process-related impurities.
References
-
Sarmapathy, K. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Organic & Medicinal Chem IJ, 8(3): 555739. [Link]
- Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science.
- Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
- Havale, S. H., et al. (2020). Synthesis of Efavirenz by an innovative cost effective cyclisation process.
- Google Patents. (YEAR).
-
FireScholars. (YEAR). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2).
- PMC. (YEAR).
-
Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. [Link]
- Gradiva Review Journal. (YEAR). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal.
- IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- PMC. (YEAR). Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
- ResearchGate. (YEAR). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent.
-
PubChem. (YEAR). N-(4-Methoxybenzyl)aniline. [Link]
- PMC. (YEAR). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
- ResearchGate. (YEAR).
-
PubMed. (YEAR). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. [Link]
-
PubMed. (YEAR). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. [Link]
- ResearchGate. (YEAR). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- ResearchGate. (2025). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent.
- Simson Pharma Limited. (YEAR). This compound.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. soeagra.com [soeagra.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
biological activity of Efavirenz Benzoylaminoalcohol Impurity
An In-Depth Technical Guide to the Biological Activity of Efavirenz Benzoylaminoalcohol Impurity
Abstract
Efavirenz, a cornerstone of antiretroviral therapy, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the management of HIV-1 infection.[1][2] The synthesis and manufacturing of any active pharmaceutical ingredient (API) can result in the formation of impurities that, even at trace levels, may impact the drug's safety and efficacy.[3] The this compound is a known process-related impurity arising during the synthesis of Efavirenz.[4] While its chemical structure is defined, its biological activity remains largely uncharacterized in public literature. This technical guide provides a comprehensive, structured framework for the scientific investigation of the biological activity of this impurity. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach, from in silico prediction to detailed in vitro toxicological and pharmacological assessments. The protocols and rationale described herein are grounded in established principles of toxicology and regulatory science, providing a robust roadmap for the complete biological characterization and risk assessment of the this compound.
Introduction: The Imperative of Impurity Profiling in Efavirenz
Efavirenz exerts its therapeutic effect by allosterically inhibiting the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2][5] Its metabolic pathway is complex, primarily involving cytochrome P450 enzymes, notably CYP2B6 and CYP3A4, leading to hydroxylated metabolites that are subsequently glucuronidated.[6][7][8] The clinical use of Efavirenz is sometimes associated with significant adverse effects, including neuropsychiatric symptoms, hepatotoxicity, and dyslipidemia, which underscores the importance of a clean impurity profile for the final drug product.[9][10]
Pharmaceutical impurities are managed under a stringent regulatory framework established by the International Council for Harmonisation (ICH), specifically guidelines Q3A and M7, which set thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the drug.[11][12][13] The qualification of an impurity—the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified—is a critical step in drug development. This guide addresses the central question: What is the biological activity of the this compound, and how do we systematically determine it?
Profile of this compound
The this compound, as its name suggests, is structurally related to the amino alcohol precursor of Efavirenz. Its formation is a consequence of specific steps in the synthetic pathway.[4][14][15]
Table 1: Chemical Identity of this compound
| Attribute | Information |
| IUPAC Name | N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide |
| CAS Number | 1189491-03-9 |
| Molecular Formula | C21H17ClF3NO3 |
| Parent Drug | Efavirenz |
| Classification | Process-related impurity |
The key structural difference between this impurity and the final Efavirenz molecule is the absence of the fused oxazinone ring and the presence of a benzoylamino group. This structural alteration has significant implications for its potential biological activity, as it may no longer fit into the NNRTI binding pocket of the reverse transcriptase and could interact with entirely different biological targets.
A Tiered Strategy for Biological Activity Assessment
A systematic, tiered approach is proposed to efficiently and comprehensively evaluate the biological activity of the this compound. This strategy progresses from computational predictions to targeted in vitro assays, minimizing resource expenditure while maximizing data relevance.
Caption: Tiered workflow for biological activity assessment.
Tier 1: In Silico Assessment
The initial step involves computational toxicology to predict the impurity's potential liabilities based on its chemical structure.
-
Rationale: In silico methods provide a rapid, cost-effective screening to identify potential hazards and guide subsequent experimental testing.[2][16][17] These tools compare the impurity's structure against databases of known toxicants and pharmacologically active molecules.
-
Methodology:
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: Utilize validated models to predict various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[17]
-
Structural Alerts Analysis: Employ knowledge-based systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) to identify substructures associated with specific toxicities.
-
-
Expected Outcome: A report detailing the predicted toxicological profile of the impurity. A positive finding for mutagenicity, for instance, would mandate an Ames test as per ICH M7 guidelines.[12]
Tier 2: Primary and Key Off-Target Pharmacological Assessment
This tier focuses on experimental assays to evaluate the impurity's activity at the primary target of Efavirenz and at key off-targets associated with Efavirenz's known side effects.
-
Rationale: To determine if the impurity retains any of the intended pharmacological activity of Efavirenz. Although the structural changes make this unlikely, it must be experimentally verified. The pharmacophore for NNRTIs is well-defined, and this impurity likely lacks the necessary conformation.[5][18][19]
-
Experimental Protocol: HIV-1 Reverse Transcriptase Assay (Cell-Free)
-
System: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: A poly(rA) template and an oligo(dT) primer.
-
Detection: Incorporation of a labeled nucleotide (e.g., ³H-dTTP or via a colorimetric method).
-
Procedure: a. Incubate the enzyme with a range of concentrations of the impurity. b. Initiate the reaction by adding the substrate mix. c. After a set incubation period, quantify the amount of newly synthesized DNA. d. Efavirenz is used as a positive control.
-
Endpoint: IC₅₀ value (concentration causing 50% inhibition of enzyme activity).
-
-
Rationale: Drug-induced inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[20] Given the critical nature of this off-target effect, it is a standard component of safety pharmacology screening.[21][22]
-
Experimental Protocol: Automated Patch Clamp hERG Assay
-
System: HEK293 cells stably expressing the hERG channel.
-
Method: Automated whole-cell patch clamp electrophysiology (e.g., QPatch or SyncroPatch).[10]
-
Procedure: a. Establish a stable whole-cell recording from a single cell. b. Apply a specific voltage protocol to elicit and measure the hERG tail current.[23] c. Perfuse the cell with vehicle control, followed by escalating concentrations of the impurity. d. E-4031 or another known hERG blocker is used as a positive control.
-
Endpoint: IC₅₀ value for hERG channel inhibition.
-
-
Rationale: Efavirenz is well-known for its central nervous system (CNS) side effects.[10] It is crucial to assess whether the impurity contributes to or possesses its own neurotoxic potential.
-
Experimental Protocol: Neuronal Cell Viability Assay
-
System: Primary cortical neurons or a human neuronal cell line (e.g., SH-SY5Y).
-
Method: Measurement of cell viability after exposure to the impurity.
-
Procedure: a. Culture neuronal cells in 96-well plates. b. Treat cells with a range of concentrations of the impurity for 24-48 hours. c. Assess cell viability using a validated method such as the MTT assay (measures mitochondrial activity) or by quantifying ATP levels (e.g., CellTiter-Glo).[9][24][25]
-
Endpoint: EC₅₀ value (concentration causing a 50% reduction in cell viability).
-
Table 2: Summary of Tier 2 Experimental Assays
| Assay | Target/System | Rationale | Primary Endpoint |
| NNRTI Assay | HIV-1 Reverse Transcriptase | Assess residual on-target activity | IC₅₀ |
| hERG Assay | hERG Potassium Channel | Evaluate risk of cardiotoxicity | IC₅₀ |
| Neuronal Viability | Neuronal Cell Culture | Evaluate risk of neurotoxicity | EC₅₀ |
Tier 3: Advanced Toxicology and Metabolic Interaction Assessment
This tier investigates potential hepatotoxicity, interactions with drug-metabolizing enzymes, and genotoxicity.
-
Rationale: Efavirenz has been associated with hepatotoxicity.[9] This assay determines if the impurity poses a direct risk to liver cells.
-
Experimental Protocol: In Vitro Hepatocyte Toxicity
-
System: Primary human hepatocytes or HepG2 cell line.
-
Procedure: a. Culture hepatocytes and expose them to various concentrations of the impurity for 24-72 hours. b. Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Endpoint: Concentration-response curve for LDH release.
-
-
Rationale: To assess whether the impurity can inhibit or induce key drug-metabolizing enzymes, which could lead to adverse drug-drug interactions if co-administered with other medications.
-
Experimental Protocols:
-
CYP450 Inhibition Assay:
-
System: Human liver microsomes and a panel of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[26][27][28][29]
-
Procedure: Incubate microsomes, a probe substrate, and the impurity. Measure the formation of the substrate-specific metabolite via LC-MS/MS.
-
Endpoint: IC₅₀ values for each CYP isoform.
-
-
PXR/CAR Activation Assay:
-
System: A cell-based reporter gene assay for Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) activation.[3][30]
-
Rationale: These nuclear receptors regulate the induction of CYP enzymes (especially CYP3A4 and CYP2B6).[31][32][33]
-
Procedure: Transfect cells with a plasmid containing the receptor and a reporter gene (e.g., luciferase) under the control of a responsive promoter. Expose cells to the impurity and measure reporter gene activity.
-
Endpoint: EC₅₀ values for PXR and CAR activation.
-
-
-
Rationale: To evaluate the mutagenic potential of the impurity, a critical indicator of potential carcinogenicity. This test is a regulatory requirement for impurities with structural alerts or those exceeding certain thresholds.[1][4][7][34]
-
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
System: Multiple strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon.[34]
-
Procedure: a. Expose the bacterial strains to a range of concentrations of the impurity, both with and without a metabolic activation system (S9 fraction from rat liver). b. Plate the bacteria on a minimal agar medium lacking the required amino acid. c. Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow).
-
Endpoint: A determination of whether the impurity is mutagenic, based on a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Caption: Logical flow from impurity to risk assessment.
Data Synthesis and Risk Assessment
The culmination of this tiered investigation is a comprehensive biological activity profile. The data from each assay must be synthesized to conduct a formal risk assessment.
-
No Activity Observed: If the impurity shows no significant activity in any of the pharmacological or toxicological assays up to the required concentration limits, it can be qualified as safe at or below the specified threshold in the Efavirenz drug product.
-
Activity Observed: If the impurity demonstrates biological activity (e.g., hERG inhibition, cytotoxicity, or CYP inhibition), the risk assessment becomes more complex. The potency of the impurity (IC₅₀ or EC₅₀ values) must be compared to the maximum potential patient exposure level. This involves calculating a safety margin. If the safety margin is insufficient, measures must be taken to control the level of this impurity in the final drug product to below a level considered safe.
Conclusion
While the biological activity of the this compound is not currently a matter of public record, this does not preclude a thorough and scientifically rigorous assessment of its potential impact. The multi-tiered strategy detailed in this guide—encompassing in silico prediction, primary and off-target pharmacology, and a suite of toxicological assays—provides a clear and robust pathway for its complete biological characterization. By following this framework, researchers and drug developers can generate the necessary data to perform a comprehensive risk assessment, ensuring that the impurity does not compromise the safety and efficacy of Efavirenz. This systematic approach exemplifies the principles of modern drug safety evaluation and is essential for meeting the stringent quality standards demanded by regulatory agencies and for safeguarding patient health.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Barreca, M. L., Rao, A., De Luca, L., et al. (2007). Structure-Based Pharmacophore Identification of New Chemical Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 50(23), 5720-5723.
- De Clercq, E. (2011). HIV-1 NNRTIs: structural diversity, pharmacophore similarity, and implications for drug design. Medicinal research reviews, 31(3), 367-414.
- Desta, Z., Gammal, R. S., Gong, L., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726-733.
- Dong, J., Wang, N. N., Yao, Z. J., et al. (2015). AdmetSAR: a comprehensive source and free tool for ADMET prediction.
- European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities.
- Hoggard, P. G., & Owen, A. (2009). Efavirenz: a decade of clinical experience in the treatment of HIV. The Journal of antimicrobial chemotherapy, 64(5), 913–924.
- Jorgensen, W. L., & Thomas, L. L. (2008). Perspective on Efavirenz Resistance and the Role of Computer-Aided Drug Design. Journal of the American Chemical Society, 130(44), 14781-14791.
-
PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]
- Kenedi, C. A., & Goforth, H. W. (2011). A systematic review of the psychiatric side-effects of efavirenz. AIDS and Behavior, 15(8), 1803-1818.
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem Compound Summary for CID 64139. Retrieved January 16, 2026, from [Link].
- Ren, J., Nichols, C., Bird, L. E., et al. (2000). Structural mechanisms of drug resistance for mutations in the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. Journal of molecular biology, 303(2), 203–214.
- Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
- Squires, E. J., & Sueyoshi, T. (2019). Transactivation Assays that Identify Indirect and Direct Activators of Human Pregnane X Receptor (PXR, NR1I2) and Constitutive Androstane Receptor (CAR, NR1I3). Current drug metabolism, 20(10), 794–803.
- Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Efavirenz Metabolites 8-Hydroxyefavirenz and 8,14-Dihydroxyefavirenz Are Potent Inhibitors of Cytochrome P450 2B6. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1094-1101.
-
Q-Biosciences. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). The human intestinal cytochrome P450 "pie".
- Barreca, M. L., De Luca, L., Rao, A., et al. (2004). Computational Strategies in Discovering Novel Non-nucleoside Inhibitors of HIV-1 RT. Journal of Medicinal Chemistry, 47(23), 5674-5677.
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Variava, E., & Martinson, N. (2017). Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa. Southern African journal of HIV medicine, 18(1), 698.
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
- Ma, J., & Chan, P. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening for Drug Discovery (pp. 165-173). Humana, New York, NY.
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities.
-
Gupta, C. (2021, March 11). Safety Evaluation of Drug Substance Impurities in Generics [Video]. YouTube. [Link]
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Société Française de Toxicologie. (n.d.). Safety assessment of pharmaceutical impurities A “reflection” paper.
- Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach.
- Faucette, S. R., Sueyoshi, T., Smith, C. M., Negishi, M., Lecluyse, E. L., & Wang, H. (2007). Regulation of CYP2B6 in primary human hepatocytes by prototypical inducers.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley interdisciplinary reviews. Computational molecular science, 6(2), 147–172.
- National Toxicology Program. (2021). In Vitro Cardiotoxicity Screening Approaches.
- Takeda, Y., Miyagawa, K., & Fukushima, H. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of toxicology, 2018, 5954817.
- Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295.
- Kernik, D. C., Morotti, S., Wu, H., et al. (2021). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms. British Journal of Pharmacology, 178(24), 4829-4846.
- Best, B. M., & Goicoechea, M. (2008). Efavirenz – Still First Line King? Expert Opinion on Drug Metabolism & Toxicology, 4(7), 965-972.
- U.S. Food and Drug Administration. (2023). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs.
- Gao, J., & Xie, W. (2012). Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation. Drug Metabolism Reviews, 44(1), 46-61.
- Correia, C. A., Gilmore, K., McQuade, D. T., & Seeberger, P. H. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie (International ed. in English), 54(16), 4945–4948.
- Yang, Y. (2023).
- Wang, Y. M., & Chai, S. C. (2018). Targeting xenobiotic receptors PXR and CAR in human diseases. Trends in pharmacological sciences, 39(11), 956–967.
Sources
- 1. medicilon.com [medicilon.com]
- 2. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 3. Drug discovery technologies to identify and characterize modulators of the pregnane X receptor and the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. premier-research.com [premier-research.com]
- 13. jpionline.org [jpionline.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. globethesis.com [globethesis.com]
- 16. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pozescaf.com [pozescaf.com]
- 18. HIV-1 NNRTIs: structural diversity, pharmacophore similarity, and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational strategies in discovering novel non-nucleoside inhibitors of HIV-1 RT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 22. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neuroproof.com [neuroproof.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. criver.com [criver.com]
- 28. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Transactivation Assays that Identify Indirect and Direct Activators of Human Pregnane X Receptor (PXR, NR1I2) and Constitutive Androstane Receptor (CAR, NR1I3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Efavirenz and its Benzoylaminoalcohol Impurity
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Efavirenz and the specific determination of its process-related impurity, Efavirenz Benzoylaminoalcohol. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Efavirenz active pharmaceutical ingredient (API) and its formulations. The described method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, ensuring a thorough understanding of the method's principles.
Introduction: The Imperative of Impurity Profiling in Efavirenz
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] The manufacturing process and storage of Efavirenz can lead to the formation of various impurities, which, even in minute quantities, can impact the safety and efficacy of the drug product.[3][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[3]
One such process-related impurity is Efavirenz Benzoylaminoalcohol (CAS 1189491-03-9).[5][6] Its effective separation and quantification are paramount to ensure the quality of Efavirenz. This application note details a stability-indicating HPLC method, developed and validated according to ICH Q2(R1) guidelines, capable of resolving Efavirenz from its Benzoylaminoalcohol impurity and other potential degradation products.[7]
Method Rationale and Chromatographic Principles
The development of a successful HPLC method is predicated on the physicochemical properties of the analyte and its impurities. Efavirenz is a non-polar compound, making reversed-phase chromatography the logical choice for its analysis.[3][]
Stationary Phase Selection: The Role of C18
A C18 (octadecylsilyl) stationary phase is selected for this method due to its hydrophobic nature, which provides excellent retention and resolution for non-polar compounds like Efavirenz and its structurally similar impurities. The high surface area and carbon load of modern C18 columns ensure efficient interaction and separation.
Mobile Phase Composition: Balancing Elution Strength and Resolution
The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency, allowing for efficient elution and sensitive detection. The aqueous buffer, containing ammonium dihydrogen phosphate adjusted to an acidic pH, serves two key purposes:
-
Controlling Ionization: Maintaining an acidic pH ensures that any weakly basic functional groups remain protonated, leading to consistent retention times and sharp peak shapes.
-
Improving Peak Shape: The buffer ions interact with residual silanol groups on the stationary phase, minimizing peak tailing.
A gradient elution may be employed to ensure the timely elution of all components, from polar degradation products to the more retained Efavirenz and its non-polar impurities.
Detection Wavelength: Maximizing Sensitivity
Efavirenz exhibits a UV absorbance maximum around 247-252 nm.[9][10][11] Detection at this wavelength provides high sensitivity for both the active ingredient and its chromophoric impurities, enabling their accurate quantification at low levels.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of Efavirenz and its Benzoylaminoalcohol impurity.
Materials and Reagents
-
Efavirenz Reference Standard (≥99.5% purity)
-
Efavirenz Benzoylaminoalcohol Impurity Reference Standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Ammonium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
Standard Stock Solution (Efavirenz):
-
Accurately weigh approximately 25 mg of Efavirenz Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 25 mL of diluent and sonicate for 5 minutes.
-
Dilute to volume with the diluent and mix well.
Impurity Stock Solution (Benzoylaminoalcohol):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of diluent and sonicate for 5 minutes.
-
Dilute to volume with the diluent and mix well.
System Suitability Solution:
-
Transfer 5.0 mL of the Efavirenz Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
Sample Solution:
-
Accurately weigh a quantity of the Efavirenz API sample equivalent to about 25 mg of Efavirenz into a 50 mL volumetric flask.
-
Dissolve in 25 mL of diluent and sonicate for 5 minutes.
-
Dilute to volume with the diluent, mix well, and filter through a 0.45 µm nylon syringe filter.
Method Validation and Performance
The analytical method was validated according to the ICH Q2(R1) guideline, demonstrating its suitability for its intended purpose.[7]
System Suitability
The system suitability was assessed by injecting the System Suitability Solution in six replicates. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Efavirenz) | ≤ 2.0 |
| Theoretical Plates (Efavirenz) | ≥ 2000 |
| Resolution (Efavirenz and Benzoylaminoalcohol) | ≥ 2.0 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12] Efavirenz was subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic stress. The method was able to separate the Efavirenz peak from all degradation products, confirming its specificity.
Data Presentation and Visualization
Analytical Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Efavirenz and its Benzoylaminoalcohol impurity.
Caption: Workflow for the HPLC analysis of Efavirenz.
Logical Relationship of Method Development
The following diagram outlines the logical considerations in developing the HPLC method.
Caption: Logical flow of HPLC method development.
Conclusion
The HPLC method detailed in this application note is demonstrated to be a reliable and robust for the determination of Efavirenz and its Benzoylaminoalcohol impurity. The method's stability-indicating properties make it a valuable tool for quality control and stability studies in the pharmaceutical industry. The clear rationale behind the method development process provides a solid foundation for its implementation and any future troubleshooting.
References
-
Journal of Chromatographic Science. (2021). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
ResearchGate. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
ResearchGate. (2025). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
-
Pharmaffiliates. Efavirenz-impurities. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Semantic Scholar. (2010). Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products. [Link]
-
ResearchGate. (2020). (PDF) STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
E-Journal of Chemistry. (2011). Stability Indicating Analytical Method Development and Validation of Efavirenz Quantification by High Performance Liquid Chromatographic Technique. [Link]
-
ResearchGate. (2012). Polymorphism of Anti-HIV Drug Efavirenz: Investigations on Thermodynamic and Dissolution Properties. [Link]
-
Semantic Scholar. Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis.[Link]
-
Advances in Analytical Chemistry. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. [Link]
-
Cleanchem. This compound | CAS No: 1189491-03-9. [Link]
-
The ASPD. (2025). Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. [Link]
-
PubMed. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. [Link]
-
Veeprho. This compound | CAS 1189491-03-9. [Link]
-
American-Eurasian Network for Scientific Information. (2015). Method development and validation of efavirenz by UV-spectrophotometry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. theaspd.com [theaspd.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aijfr.com [aijfr.com]
- 12. [PDF] Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products | Semantic Scholar [semanticscholar.org]
Application Note: A Validated LC-MS/MS Protocol for the Comprehensive Impurity Profiling of Efavirenz
Abstract
The safety and efficacy of pharmaceutical products are paramount, necessitating rigorous control over impurities.[1][2] Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in highly active antiretroviral therapy (HAART) for HIV-1.[3][4] This application note presents a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of potential and known impurities in Efavirenz drug substance. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.
Introduction: The Rationale for Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, as even trace-level impurities can impact the safety and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, reporting, and qualification of impurities.[5][6] For Efavirenz, potential impurities can arise from the synthetic route, degradation under storage conditions, or interaction with excipients.[4][7]
Forced degradation studies are a cornerstone of impurity profiling, helping to elucidate potential degradation pathways under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[8][9][10] This knowledge is instrumental in developing stability-indicating analytical methods.[9] LC-MS/MS is the technique of choice for this application due to its superior sensitivity and selectivity, enabling the detection and structural elucidation of impurities at minute levels.[1][11] This protocol focuses on a Multiple Reaction Monitoring (MRM) approach, which provides quantitative accuracy and high specificity.[12]
Experimental Design
This section details the complete methodology, from materials and reagents to the specific parameters for the LC-MS/MS system.
Materials, Reagents, and Standards
-
Efavirenz Reference Standard and Impurity Standards: USP-grade Efavirenz and known related compounds (e.g., Efavirenz Related Compound A, 8-Hydroxy Efavirenz) should be procured from certified vendors.[3][13]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and water (Milli-Q or equivalent).
-
Buffers and Additives: Ammonium acetate and Formic acid (LC-MS grade).
-
Sample Diluent: A mixture of Methanol and water (e.g., 50:50, v/v) is typically suitable.
Standard and Sample Preparation
Causality: The goal of sample preparation is to completely dissolve the drug substance while ensuring the stability of the API and its impurities in the solution. The concentration is chosen to provide a strong signal for the API while allowing for the detection of impurities at levels required by ICH guidelines (e.g., 0.1%).
Stock Solutions:
-
Efavirenz Stock (1 mg/mL): Accurately weigh and dissolve 25 mg of Efavirenz reference standard in a 25 mL volumetric flask with diluent.
-
Impurity Stock Mix (10 µg/mL): Prepare a stock solution containing all known impurities of interest.
Working Standard Solutions for Calibration:
-
Perform serial dilutions from the stock solutions to prepare a calibration curve covering the expected range of impurity concentrations (e.g., from the Limit of Quantitation (LOQ) to ~1.5 µg/mL, corresponding to 150% of a 0.1% impurity level relative to a 1 mg/mL sample).
Sample Preparation:
-
Accurately weigh 25 mg of the Efavirenz drug substance sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent, sonicate for 5 minutes to dissolve, and make up to the volume. This yields a sample concentration of 1.0 mg/mL.[8]
LC-MS/MS Instrumentation and Conditions
Causality: The chromatographic method is designed to achieve baseline separation of the main Efavirenz peak from all known and potential degradation impurities. The mass spectrometric parameters are optimized to ensure maximum sensitivity and specificity for each analyte. A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like Efavirenz and its analogs.[12][14] A gradient elution is necessary to separate impurities with a range of polarities in a reasonable timeframe.[12] Electrospray ionization (ESI) in both positive and negative modes should be evaluated; positive mode often provides excellent signal intensity for Efavirenz and its related compounds.[12][15]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Shimadzu Nexera X2, or equivalent |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S, Shimadzu LCMS-8050) |
| Column | Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.01 M Ammonium Acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 95 | 5 |
| 2.00 | 95 | 5 |
| 12.00 | 10 | 90 |
| 15.00 | 10 | 90 |
| 15.10 | 95 | 5 |
| 18.00 | 95 | 5 |
Table 3: Example MRM Transitions for Efavirenz and Key Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Efavirenz (EFV) | 316.1 | 244.1 | 100 | 25 |
| 8-Hydroxy EFV | 332.1 | 260.1 | 100 | 27 |
| Efavirenz Related Cmpd A | 290.1 | 222.0 | 100 | 30 |
| Other Potential Impurities | To be determined | To be determined | 100 | Optimized |
Note: The m/z values and collision energies must be optimized empirically on the specific instrument being used. The fragmentation of Efavirenz typically involves the loss of the trifluoromethyl group and parts of the benzoxazinone ring structure.[16][17] The transition for Efavirenz (m/z 314.15 > 244.10 in some literature) is a key diagnostic.[12][15]
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting blank diluent, a placebo sample (if for drug product), and spiked samples to show no interference at the retention times of the analytes.[18]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[14][15]
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples spiked with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit).
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days or with different equipment. The relative standard deviation (%RSD) should be within acceptable limits.
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH, flow rate).
Workflow Diagrams
The following diagrams illustrate the logical flow of the impurity profiling process.
Caption: High-level workflow for Efavirenz impurity profiling.
Caption: Logic of LC-MS/MS analysis in MRM mode.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the impurity profiling of Efavirenz. By explaining the causality behind experimental choices and grounding the methodology in regulatory standards like ICH Q2(R1), this guide serves as a trustworthy resource. The detailed steps for sample preparation, instrument configuration, and method validation ensure that researchers can implement a robust, sensitive, and specific method for guaranteeing the quality and safety of Efavirenz drug substance.
References
-
Vadlamani, A., & Ravindhranath, K. (2020). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 82(3), 429-434.
-
Semantic Scholar. (n.d.). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities.
-
Scribd. (n.d.). A Novel LC-MS/MS Method for Efavirenz Impurities.
-
Andrade, L., et al. (n.d.). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PMC.
-
BenchChem. (2025). The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide.
-
ResearchGate. (n.d.). Proposed MS–MS fragmentation schemes for efavirenz.
-
USP Store. (n.d.). Efavirenz Related Compound A (20 mg).
-
Sigma-Aldrich. (n.d.). Efavirenz Related Compound A USP Reference Standard.
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
-
ResearchGate. (n.d.). Forced degradation study for efavirenz.
-
Sigma-Aldrich. (n.d.). Efavirenz USP Reference Standard.
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Srivastava, P., et al. (2015). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE.
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz.
-
Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
-
SynThink Research Chemicals. (n.d.). Efavirenz EP Impurity and USP Related Compound.
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound.
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).
-
European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products.
Sources
- 1. jmolecularsci.com [jmolecularsci.com]
- 2. theaspd.com [theaspd.com]
- 3. 依法韦伦 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. scribd.com [scribd.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. store.usp.org [store.usp.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. [PDF] A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities | Semantic Scholar [semanticscholar.org]
- 16. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
quantification of Efavirenz Benzoylaminoalcohol Impurity in API
An Application Note on the Quantification of Efavirenz Benzoylaminoalcohol Impurity in Active Pharmaceutical Ingredient (API)
Introduction: The Imperative for Purity in Efavirenz API
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3][4][5] Its mechanism involves binding to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that noncompetitively inhibits DNA polymerization.[1] The clinical success of Efavirenz, like any active pharmaceutical ingredient (API), is critically dependent on its purity, safety, and efficacy. The control of impurities—unwanted chemical substances that can arise during synthesis or storage—is therefore a non-negotiable aspect of pharmaceutical quality control.[6][7][8][9]
Process-related impurities, such as the this compound (CAS No. 1189491-03-9), are of particular concern.[1][] These molecules, often unreacted intermediates or by-products, can potentially possess their own pharmacological or toxicological profiles, impacting the safety and therapeutic window of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[11][12][13] Consequently, the development of a robust, sensitive, and validated analytical method for the precise quantification of the Benzoylaminoalcohol impurity is essential for batch release, stability testing, and ensuring the overall quality of Efavirenz API.
This application note provides a comprehensive, field-proven protocol for the quantification of the this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for direct application in quality control laboratories and is grounded in the principles of analytical method validation as stipulated by ICH guidelines.
Core Principle: Chromatographic Separation and Quantification
The method leverages the principles of RP-HPLC, a powerful technique for separating components of a mixture.[9] The fundamental choice of a C18 stationary phase is driven by its hydrophobic nature, which provides effective retention for moderately non-polar molecules like Efavirenz and its related substances. A mobile phase consisting of an acidified aqueous buffer and an organic modifier (acetonitrile) is used to elute the compounds from the column. The acidic pH ensures that acidic and basic functional groups on the analytes are in a consistent, non-ionized state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. By carefully optimizing the mobile phase composition and other chromatographic parameters, a baseline separation between the main Efavirenz peak and the Benzoylaminoalcohol Impurity peak is achieved, allowing for accurate quantification via UV spectrophotometry.[11][12]
Caption: Key analytes in the quantification method.
Experimental Protocol
Materials and Reagents
-
Reference Standards:
-
Efavirenz Reference Standard (USP or equivalent, purity ≥ 99.5%)
-
This compound Reference Standard (purity ≥ 98.0%)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (AR Grade, ~85%)
-
-
Equipment:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous Phase (0.1% Orthophosphoric Acid): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 20:80 (v/v).[11][12] Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes. The choice of a high organic ratio (80% acetonitrile) ensures adequate elution strength for the relatively lipophilic Efavirenz molecule.[1]
-
-
Diluent: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (Impurity):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
-
Working Standard Solution:
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This results in a final concentration of approximately 1.0 µg/mL, which is suitable for quantifying the impurity at a 0.1% level relative to a 1 mg/mL API sample concentration.
-
-
Sample Solution (API):
-
Accurately weigh approximately 100 mg of the Efavirenz API sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to volume with the diluent. This gives a nominal concentration of 1000 µg/mL (1 mg/mL). Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following parameters have been established to provide optimal separation and sensitivity. An elevated column temperature is used to improve peak shape and reduce viscosity, leading to better efficiency.[11][12]
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (20:80 v/v) |
| Flow Rate | 1.5 mL/min[6][11][12] |
| Detection Wavelength | 245 nm[11][12] |
| Column Temperature | 45 °C[11][12] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes (or until all components have eluted) |
Data Analysis and Calculation
Inject the diluent (as a blank), the Working Standard Solution (five replicate injections for system suitability), and the Sample Solution into the chromatograph. The percentage of the Benzoylaminoalcohol impurity in the Efavirenz API is calculated using the external standard method with the following formula:
% Impurity = (Area_Impurity_Sample / Area_Impurity_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Impurity_Sample: Peak area of the Benzoylaminoalcohol impurity in the sample chromatogram.
-
Area_Impurity_Standard: Average peak area of the Benzoylaminoalcohol impurity from the standard solution injections.
-
Conc_Standard: Concentration of the impurity in the Working Standard Solution (µg/mL).
-
Conc_Sample: Concentration of the Efavirenz API in the Sample Solution (µg/mL).
Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated. The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][13][14] Validation provides documented evidence that the method is specific, linear, accurate, precise, and robust.
Caption: Workflow for impurity quantification and validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria, which form a self-validating framework for the protocol.
| Validation Parameter | Description | Acceptance Criteria |
| System Suitability | Verifies the performance of the chromatographic system before analysis. | Tailing factor for impurity peak ≤ 2.0; %RSD of peak areas from 5 replicate injections ≤ 5.0%.[11][12] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (API, other impurities, degradants). | The impurity peak should be free from interference from the API and any other components. Peak purity should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the specification limit.[11][12][13] |
| Accuracy (Recovery) | Closeness of the test results to the true value, assessed by spiking the API with known amounts of the impurity at different levels. | Mean recovery should be within 90.0% to 110.0% at each concentration level.[11] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time (%RSD of multiple measurements). | %RSD for the quantified impurity should be ≤ 10.0%. |
| Intermediate Precision | Expresses within-laboratory variations (different days, analysts, or equipment). | Results should be consistent with repeatability data, demonstrating ruggedness of the method. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at the LOQ level should meet acceptance criteria (%RSD ≤ 10%).[11][13][14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3.[11][13][14] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temp). | System suitability parameters should remain within limits, and peak retention times should be consistent. |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantification of the this compound in Efavirenz API. The causality behind experimental choices, such as the mobile phase composition and column temperature, has been explained to provide a deeper understanding of the chromatographic process. By adhering to the step-by-step protocol and implementing the described validation framework, analytical laboratories can ensure the accurate and precise monitoring of this critical process-related impurity. This method is suitable for routine quality control, contributing to the consistent production of high-quality Efavirenz API and ultimately safeguarding patient health.
References
-
Efavirenz Impurities and Related Compound. Veeprho. [Link]
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]
-
Efavirenz-impurities. Pharmaffiliates. [Link]
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis Online. [Link]
-
Buy Efavirenz API Germany High Purity & GMP-Certified Supply. Amber Lifesciences. [Link]
-
Method development and validation for the estimation of Efavirenz by RP-HPLC method. ResearchGate. [Link]
-
Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PubMed Central (PMC). [Link]
-
A Concise Analytical Profile of Efavirenz: Analytical Methodologies. PubMed. [Link]
-
Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. ResearchGate. [Link]
-
A New Method for Determination of Efavirenz and pKa by Using LC-UV. ijpras.com. [Link]
-
Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. PubMed Central (PMC) - NIH. [Link]
-
Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific. [Link]
-
Spectrophotometric Method for Estimation of Efavirenz from Tablet Formulation. Asian Journal of Research in Chemistry. [Link]
-
Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Scientific & Academic Publishing. [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. amberlife.net [amberlife.net]
- 9. jmolecularsci.com [jmolecularsci.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Efavirenz Benzoylaminoalcohol Impurity Reference Standard
Abstract
This document provides a comprehensive guide for the proper handling, preparation, and application of the Efavirenz Benzoylaminoalcohol Impurity reference standard. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein detail the use of this standard for the accurate identification and quantification of the corresponding impurity in Efavirenz active pharmaceutical ingredient (API) and finished drug products, primarily using High-Performance Liquid Chromatography (HPLC). Adherence to these guidelines is critical for ensuring drug quality, safety, and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Efavirenz
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[][2] The manufacturing process and subsequent storage of any API, including Efavirenz, can lead to the formation of impurities.[3] These unwanted chemicals, which may include starting materials, by-products, intermediates, or degradation products, can compromise the safety and efficacy of the final drug product.[3][4][5]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[6] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[4][7][8] This regulatory framework underscores the necessity of robust analytical methods for impurity detection and quantification.
The this compound (CAS No. 1189491-03-9) is a process-related impurity or potential degradation product associated with Efavirenz.[2][9][] Accurate control of this impurity is essential for ensuring the quality and safety of Efavirenz-containing medicines. This is achieved through the use of a highly characterized reference standard.
The Role of the Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing.[11][12] In the context of impurity analysis, the this compound reference standard serves two primary functions:
-
Unambiguous Identification: It provides a definitive retention time in a chromatographic system, allowing for the positive identification of the impurity peak in the chromatogram of an Efavirenz test sample.
-
Accurate Quantification: It is used to prepare a standard solution of known concentration, enabling the precise calculation of the impurity's concentration in the API or drug product through a direct comparison of chromatographic peak responses.[13][14]
The use of a certified reference standard is the bedrock of a validated analytical method, ensuring that data is accurate, reproducible, and compliant with global regulatory expectations.[15][16]
This compound Reference Standard: Specifications & Handling
This section outlines the critical information and handling procedures for the reference standard.
Certificate of Analysis (CoA)
Every vial of the reference standard is accompanied by a CoA, which is the foundational document attesting to its quality. The CoA typically includes:
-
Identity: Confirmed by techniques like ¹H NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Purity/Assay: Determined by a quantitative method, often HPLC, and expressed as a weight/weight percentage.
-
Storage Conditions: Recommended temperature and humidity for maintaining stability.
Causality: The purity value from the CoA is a critical factor used in the preparation of standard solutions to ensure the final concentration is known with high accuracy. Ignoring this value introduces a significant systematic error into all subsequent quantitative measurements.
Storage and Handling
-
Storage: Store the reference standard in its original, unopened container at the temperature specified on the CoA, typically at +5°C ± 3°C, protected from light.[17]
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This is a critical step to prevent the condensation of atmospheric moisture onto the hygroscopic material, which would alter its purity.
-
Weighing: Use a calibrated and verified analytical microbalance. Weigh the material in a low-humidity environment if possible.
-
Post-Use: Promptly and securely reseal the container, purge with an inert gas like nitrogen if available, and return it to the recommended storage conditions.
Analytical Protocol: Quantification by Reverse-Phase HPLC
The following protocol describes a validated, stability-indicating RP-HPLC method for the identification and quantification of this compound in an Efavirenz API sample.
Equipment and Materials
-
HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[18]
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Reagents: HPLC grade water (e.g., Milli-Q), Ammonium Acetate, Ortho-Phosphoric Acid.
-
Glassware: Class A volumetric flasks and pipettes.
-
Reference Standards:
-
This compound RS
-
Efavirenz RS (for system suitability)
-
Chromatographic Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH adjusted to 3.1 with Ortho-Phosphoric Acid. |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min[19] |
| Column Temperature | 40°C |
| Detection Wavelength | 247 nm[20][21] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention and separation for moderately polar compounds like Efavirenz and its impurities.
-
Buffered Mobile Phase (pH 3.1): The acidic pH ensures that any ionizable functional groups are in a consistent, protonated state, leading to sharp, symmetrical peak shapes and reproducible retention times.[22]
-
Gradient Elution: Necessary to elute both the main Efavirenz peak and its various impurities, which may have a wide range of polarities, within a reasonable run time while maintaining good resolution.
-
Wavelength (247 nm): This is the UV maximum for Efavirenz, providing high sensitivity for both the API and structurally related impurities.[21][23]
Preparation of Solutions
Accuracy in solution preparation is paramount for reliable results.
-
Impurity Stock Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 5 mg of the this compound RS into a 50 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
-
Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Impurity Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to volume with diluent and mix thoroughly. This concentration typically corresponds to a 0.1% impurity level relative to the test sample concentration.
-
-
Test Solution (approx. 1000 µg/mL or 1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the Efavirenz API sample into a 50 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 30 mL of diluent, sonicate to dissolve, cool to room temperature, and dilute to the mark. Mix well.
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing both the Efavirenz API (e.g., 1000 µg/mL) and the this compound (e.g., 1.0 µg/mL) in the same flask. This solution is used to verify the resolution between the two components.
-
System Suitability Testing (SST)
Purpose: SST is a mandatory, integrated part of the analytical procedure that demonstrates the chromatographic system is fit for the intended analysis on a given day.[24][25][26] It is the self-validating mechanism of the protocol.
Procedure: Inject the diluent (as a blank), followed by five replicate injections of the Standard Solution and one injection of the SSS before any sample analysis.
Acceptance Criteria:
| Parameter | Source | Acceptance Limit | Rationale |
| Tailing Factor (T) | Standard Solution | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate peak integration.[27] |
| % RSD of Peak Area | 5 replicates of Standard Sol. | ≤ 5.0% | Demonstrates the precision and repeatability of the injector and detector.[27] |
| Resolution (Rs) | SSS | Rs ≥ 2.0 between Efavirenz and Impurity peak | Confirms the method's ability to separate the impurity from the main API peak.[27] |
| Signal-to-Noise (S/N) | Standard Solution | S/N ≥ 10 | Confirms that the impurity concentration is well above the limit of quantification (LOQ).[24] |
If SST criteria are not met, the system is not suitable for analysis. Troubleshoot the issue (e.g., check mobile phase, column, connections) and repeat the SST until it passes.
Chromatographic Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from solution preparation to final reporting.
Data Analysis and Calculation
The percentage of this compound in the Efavirenz API sample is calculated using the following formula, which employs the principle of external standardization:
$$ % \text{Impurity} = \frac{A_{imp}}{A_{std}} \times \frac{W_{std}}{V_{std}} \times \frac{P}{100} \times \frac{V_{spl}}{W_{spl}} \times 100 $$
Where:
-
Aimp = Peak area of the Benzoylaminoalcohol impurity in the sample chromatogram.
-
Astd = Average peak area of the Benzoylaminoalcohol impurity from the replicate standard solution injections.
-
Wstd = Weight of the this compound RS (in mg).
-
Vstd = Final volume of the Standard Solution (in mL, considering all dilutions).
-
P = Purity of the this compound RS (as a decimal, e.g., 99.5% = 0.995).
-
Wspl = Weight of the Efavirenz API sample (in mg).
-
Vspl = Final volume of the Test Solution (in mL).
-
100 = Factor to convert the result to a percentage.
Note: This calculation assumes the Relative Response Factor (RRF) between Efavirenz and the impurity is 1.0. If the RRF is known to be different, it must be included in the calculation.
Relationship in Quality Control
The reference standard is the linchpin that connects the physical sample to the quality specification. The following diagram illustrates this critical relationship.
Caption: Role of the reference standard in the API batch release decision process.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Pharmaffiliates. (2024). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]
-
SynThink Research Chemicals. (n.d.). Efavirenz EP Impurity and USP Related Compound. SynThink. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Altabrisa Group. (2024). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
MicroSolv. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]
-
Scribd. (n.d.). HPLC Method Development Protocol. Scribd. [Link]
-
BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Bundesinstitut für Arzneimittel und Medizinprodukte. [Link]
-
ResearchGate. (2024). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
ResolveMass Laboratories Inc. (2024). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]
-
World Health Organization. (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. WHO. [Link]
-
FDA. (2022). Physical Standards and Reference Materials. U.S. Food & Drug Administration. [Link]
-
ResearchGate. (n.d.). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. ResearchGate. [Link]
-
CHIMIA. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. [Link]
-
Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. [Link]
-
EDQM. (2018). Efavirenz impurity B ICRS batch 1. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]
-
Pharmaffiliates. (n.d.). Efavirenz-impurities. Pharmaffiliates. [Link]
-
JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
Veeprho. (n.d.). This compound | CAS 1189491-03-9. Veeprho. [Link]
-
Oxford Academic. (n.d.). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science. [Link]
-
International Journal Of Pharma Research and Health Sciences. (2015). Method Development and Validation of Efavirenz by RP- HPLC Method. [Link]
-
FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Southeastern University. [Link]
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Veeprho. [Link]
-
PharmaCompass.com. (n.d.). EFAVIRENZ [USP MONOGRAPH]. [Link]
-
PubMed. (n.d.). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. National Center for Biotechnology Information. [Link]
-
PharmaCompass.com. (n.d.). EFAVIRENZ [USP MONOGRAPH] | USP | Pharmacopoeia | Reference Standards. [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. knorspharma.com [knorspharma.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. veeprho.com [veeprho.com]
- 11. veeprho.com [veeprho.com]
- 12. pharmtech.com [pharmtech.com]
- 13. bfarm.de [bfarm.de]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. documents.lgcstandards.com [documents.lgcstandards.com]
- 17. crs.edqm.eu [crs.edqm.eu]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. cdn.who.int [cdn.who.int]
- 21. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianjpr.com [asianjpr.com]
- 23. pharmahealthsciences.net [pharmahealthsciences.net]
- 24. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. austinpublishinggroup.com [austinpublishinggroup.com]
- 27. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
An In-Depth Guide to Analytical Techniques for Efavirenz and Its Related Compounds
Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART), functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI) to combat Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Chemically, it is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, a complex molecule whose synthesis and stability can give rise to various related compounds.[2] The identification, quantification, and control of these impurities—whether arising from the manufacturing process, degradation, or storage—are critical for ensuring the safety, efficacy, and quality of the final drug product.[3]
Regulatory bodies like the FDA and EMA, guided by standards from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] Certain impurities may be pharmacologically active, toxic, or even genotoxic, necessitating their control at trace levels.[3][6][7] This guide provides a detailed overview of the principal analytical techniques and validated protocols for the comprehensive analysis of Efavirenz and its related compounds, designed for researchers and drug development professionals.
Core Analytical Strategy: A Multi-Technique Approach
No single analytical technique can address all the challenges associated with Efavirenz analysis. A robust quality control strategy relies on a combination of chromatographic and spectroscopic methods, each chosen for its specific strengths. The selection of a method is dictated by the analytical objective, whether it is routine quality control, stability testing, identification of unknown degradants, or quantification of trace-level genotoxic impurities.
Caption: Decision tree for selecting the appropriate analytical technique.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for the analysis of Efavirenz, offering excellent resolution, sensitivity, and reproducibility for both assay and impurity determination. The choice between an isocratic and a gradient method depends on the complexity of the sample matrix and the number of impurities to be resolved.
Application Note 1: Isocratic RP-HPLC for Assay and Related Substances
This method is ideal for routine quality control of Efavirenz bulk drug and finished dosage forms where the impurity profile is well-characterized. Its simplicity and shorter run times lead to higher throughput.
-
Causality and Insights: A C18 or Phenyl column is typically chosen due to the non-polar nature of Efavirenz.[8] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic buffer, ensures good peak shape and retention. UV detection at a wavelength maximum of Efavirenz, typically around 247 nm, provides high sensitivity.[8][9][10] The use of an acidic buffer (e.g., o-phosphoric acid) suppresses the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks.
A. Instrumentation & Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.
-
C18 Column (e.g., Inertsil-ODS 3V, 250 x 4.6 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Purified water.
-
Standards: Efavirenz Reference Standard (RS), known impurity standards.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | 0.1% o-Phosphoric acid : Acetonitrile (20:80 v/v) | Provides optimal retention and peak shape for Efavirenz. |
| Flow Rate | 1.5 mL/min | Balances analysis time with resolution. |
| Column Temp. | 45°C | Ensures reproducible retention times and reduces viscosity. |
| Detection | UV at 245 nm | Wavelength near the absorbance maximum for good sensitivity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~15 minutes | Sufficient to elute the main peak and known impurities. |
C. Solution Preparation
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (Efavirenz): Accurately weigh ~25 mg of Efavirenz RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution: Dilute the stock solution to a final concentration of ~100 µg/mL.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer an amount of powder equivalent to ~100 mg of Efavirenz into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter a portion through a 0.45 µm nylon filter and further dilute to a final concentration of ~100 µg/mL.[11]
D. System Suitability & Analysis
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates for the Efavirenz peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Inject the sample solutions in duplicate and calculate the assay and impurity content based on the peak areas relative to the standard.
Application Note 2: Stability-Indicating Gradient RP-HPLC
To prove that an analytical method is stability-indicating, it must be able to resolve the active pharmaceutical ingredient (API) from its degradation products. This is mandated by ICH guidelines and requires a more powerful gradient elution method coupled with forced degradation studies.
-
Causality and Insights: A gradient method, where the mobile phase composition changes over time, is necessary to elute both early-retained polar degradants and late-eluting non-polar degradants within a reasonable time frame.[12][13] A photodiode array (PDA) detector is highly recommended over a single-wavelength UV detector. A PDA detector can assess peak purity, confirming that the Efavirenz peak is spectrally homogeneous and not co-eluting with any degradants.[8]
A. Instrumentation & Materials
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 Column (e.g., Hypersil BDS C18, 150mm x 4.6 mm, 5µm).[13]
-
Reagents: Acetonitrile, Methanol, Potassium dihydrogen phosphate, Orthophosphoric acid.
-
Standards: Efavirenz RS.
B. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.02M Phosphate Buffer, pH adjusted to 3.5 with o-Phosphoric Acid.[13] |
| Mobile Phase B | Acetonitrile:Methanol:Water (50:35:15 v/v/v).[13] |
| Flow Rate | 1.5 mL/min.[13] |
| Detection | PDA at 265 nm.[13] |
| Column Temp. | Ambient. |
| Injection Vol. | 20 µL. |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
C. Forced Degradation Study
-
Objective: To generate potential degradation products to prove method specificity.
-
Procedure: Subject Efavirenz sample solutions (~100 µg/mL) to the following stress conditions:
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the gradient HPLC method alongside an unstressed control sample.
D. Validation & Interpretation
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Efavirenz peak.
-
Peak purity analysis using the PDA detector should confirm the spectral purity of the Efavirenz peak in all stressed samples.[13]
Caption: General experimental workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For impurities that are potentially genotoxic (GTIs), the required detection limits are often in the parts-per-million (ppm) range, far below what UV detectors can achieve. LC-MS/MS provides unparalleled sensitivity and selectivity for this purpose.
-
Causality and Insights: This technique physically separates analytes via LC and then uses two stages of mass analysis (tandem MS) for detection. The first mass analyzer selects the specific molecular ion of the impurity (precursor ion), which is then fragmented. The second mass analyzer selects a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the target impurity, providing extreme selectivity and eliminating matrix interference.[6][7] This process, known as Multiple Reaction Monitoring (MRM), allows for quantification at ultra-trace levels.[6]
A. Instrumentation & Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 Column (e.g., Hypersil C18, 250 x 4.6 mm, 5 µm).[6]
-
Reagents: Methanol (LC-MS grade), Ammonium acetate (LC-MS grade), Purified water.
-
Standards: Certified reference standards of the target genotoxic impurities (e.g., Efavirenz-related compound C, 8-hydroxy Efavirenz).[6]
B. Chromatographic and MS Conditions
| Parameter | Condition |
| Mobile Phase | Methanol and Ammonium Acetate buffer.[6] |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Ionization Mode | ESI Positive.[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[6][7] |
| MRM Transitions | Specific to each impurity (e.g., for Efavirenz-related compound C: m/z 212.10 > 57.10).[6] |
C. Solution Preparation
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Stock Solutions: Prepare individual stock solutions of each GTI in the low µg/mL range.
-
Calibration Standards: Prepare a series of calibration standards by spiking the stock solutions into a solution of the Efavirenz drug substance. This is crucial to mimic the sample matrix. The concentration range should bracket the specification limit (e.g., 2.5 ppm).[7]
-
Sample Solution: Accurately weigh a large amount of Efavirenz (e.g., 150 mg) and dissolve it in 10 mL of diluent to achieve a high concentration (e.g., 15 mg/mL), which is necessary to reach ppm-level sensitivity for the impurity.[7]
D. Analysis and Validation
-
The method must be validated according to ICH guidelines, with a particular focus on achieving a low Limit of Quantification (LOQ), typically below 1 ppm.[6][7]
-
The linearity of the calibration curve should be excellent (r² > 0.99).[6]
-
Quantification is performed by comparing the peak area of the impurity in the sample to the calibration curve generated from the matrix-matched standards.
Spectroscopic Methods
While chromatography is dominant, spectroscopic techniques offer rapid and non-destructive alternatives for specific applications.
Application Note 3: UV-Visible Spectrophotometry for Assay
This is a simple, rapid, and cost-effective method for the quantitative assay of Efavirenz in bulk drug or simple formulations, as described in several studies.[10][14]
-
Causality and Insights: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The choice of solvent is critical; Efavirenz is practically insoluble in water, so methanol or 0.1N NaOH are commonly used as solvents.[2][10][14] The wavelength of maximum absorbance (λmax), around 247 nm in methanol, is used for measurement to ensure maximum sensitivity and minimize the impact of minor wavelength inaccuracies.[10]
A. Instrumentation & Materials
-
UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.
-
Reagents: Methanol (Spectroscopic grade).
-
Standard: Efavirenz RS.
B. Procedure
-
Solvent/Blank: Methanol.
-
Standard Solution Preparation: Prepare a stock solution of Efavirenz RS in methanol (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 5-40 µg/mL).[10]
-
Sample Solution Preparation: Prepare the sample as described in the HPLC protocol, but dilute to a final concentration that falls within the linear range of the calibration curve (e.g., 20 µg/mL).
-
Measurement: Record the absorbance of all standard and sample solutions at 247 nm against the methanol blank.
-
Calculation: Determine the concentration of Efavirenz in the sample solution by plotting the calibration curve (Absorbance vs. Concentration) and using the resulting regression equation.
Application Note 4: Vibrational Spectroscopy for Polymorph Analysis
Efavirenz can exist in different crystalline forms, or polymorphs, which can have different physical properties. Techniques like Mid-Infrared (MIR), Near-Infrared (NIR), and Raman spectroscopy are powerful tools for identifying and quantifying these polymorphs.[15]
-
Principle: These techniques probe the vibrational modes of molecules. Since different polymorphs have different crystal lattice arrangements, their vibrational spectra will show distinct differences. By using chemometric models (e.g., Partial Least Squares), it is possible to quantify the amount of each polymorph in a mixture.[15] These methods are rapid and can be implemented for at-line or in-line process monitoring as part of Process Analytical Technology (PAT).
Conclusion
The analytical control of Efavirenz and its related compounds is a multifaceted task that is essential for patient safety and regulatory compliance. While RP-HPLC with UV detection remains the primary tool for routine quality control and stability studies, advanced techniques are indispensable for specific challenges. LC-MS/MS is the gold standard for trace-level quantification of genotoxic impurities, and spectroscopic methods like UV-Vis and FTIR/Raman offer rapid and valuable alternatives for assay and solid-state characterization, respectively. The protocols and insights provided herein offer a robust framework for developing and implementing a comprehensive analytical strategy for Efavirenz.
References
-
Marini, R. D., et al. (2018). Development of spectroscopic methods for assessing polymorphic content of efavirenz. Brazilian Journal of Pharmaceutical Sciences, 54. Available at: [Link]
-
Rao, B. U., & Nikalje, A. P. (2010). Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. African Journal of Pharmacy and Pharmacology, 4(5), 243-249. Available at: [Link]
-
Bhargavi, D., et al. (2014). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 195-201. Available at: [Link]
-
Srinivasan, K., & Shivakumar, A. (2011). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF EFAVIRENZ. Trade Science Inc. Available at: [Link]
-
Gurumukhi, V., & Bilakanti, S. (2021). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science, 60(2), 143-156. Available at: [Link]
-
Gupta, S., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS ONE, 12(5), e0174777. Available at: [Link]
-
Viana, O. S., et al. (2011). Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. Brazilian Journal of Pharmaceutical Sciences, 47(1), 97-102. Available at: [Link]
-
Deepan, T., et al. (2012). Spectroscopic Determination of Efavirenz in Bulkand Pharmaceutical Dosage Form. World Journal of Chemistry, 7(1), 10-13. Available at: [Link]
-
Reddy, G. S., et al. (2020). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 82(3), 428-435. Available at: [Link]
-
Kumar, A., et al. (2023). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. Journal of Drug Delivery and Therapeutics, 13(11-S), 114-121. Available at: [Link]
-
Jain, P. S., et al. (2016). Stability indicating HPLC method for the simultaneous estimation of Efavirenz, Emtricitabine and Tenofovir in combined pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 8(3), 205-215. Available at: [Link]
-
Nikalje, A. G., & Ahmed, M. (2012). Spectrophotometric Method for Estimation of Efavirenz from Tablet Formulation. Asian Journal of Research in Chemistry, 5(1), 89-91. Available at: [Link]
-
Ramisetti, N. R., et al. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Molecules, 21(11), 1569. Available at: [Link]
-
Reddy, N. P., et al. (2015). FTIR spectroscopy for estimation of efavirenz in raw material and tablet dosage form. Tropical Journal of Pharmaceutical Research, 14(1), 143-148. Available at: [Link]
-
Singh, A., & Kumar, P. (2023). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science, 1(1). Available at: [Link]
-
Sriram, S., et al. (2014). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 239-243. Available at: [Link]
-
Scribd. (n.d.). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Available at: [Link]
-
Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. Available at: [Link]
-
Sriram, S., et al. (2014). Stability indicating RP-HPLC method development and validation of Efavirenz in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9). Available at: [Link]
-
USP. (n.d.). Efavirenz Tablets Monograph. Available at: [Link]
-
Sharma, K., et al. (2022). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Current Pharmaceutical Analysis, 18(6), 546-563. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2014). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 259-265. Available at: [Link]
-
D'Avolio, A., et al. (2015). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Rapid Communications in Mass Spectrometry, 29(20), 1941-1948. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64139, Efavirenz. Available at: [Link]
-
PharmaCompass. (n.d.). EFAVIRENZ [USP MONOGRAPH]. Available at: [Link]
-
Wikipedia. (n.d.). Efavirenz. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2018). Efavirenz impurity B ICRS batch 1. Available at: [Link]
-
Gous, T., et al. (2003). Determination of nevirapine and efavirenz in plasma using GC/MS in selected ion monitoring mode. Journal of Chromatographic Science, 41(4), 185-189. Available at: [Link]
Sources
- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efavirenz - Wikipedia [en.wikipedia.org]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. drugfuture.com [drugfuture.com]
- 5. EFAVIRENZ [USP MONOGRAPH] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ijpras.com [ijpras.com]
- 12. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcpa.in [ijcpa.in]
- 14. idosi.org [idosi.org]
- 15. scielo.br [scielo.br]
Application Note: Isolation and Purification of Efavirenz Benzoylaminoalcohol Impurity
Abstract: This application note provides a comprehensive guide for the isolation and purification of the Efavirenz Benzoylaminoalcohol impurity, a critical step in the development and quality control of the antiretroviral drug Efavirenz. The protocol herein details a robust methodology employing preparative High-Performance Liquid Chromatography (HPLC) followed by a final crystallization step to achieve high purity levels of the target impurity. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality assurance of Efavirenz.
Introduction: The Imperative of Impurity Profiling in Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities that arise during synthesis or degradation can have unintended pharmacological or toxicological effects, making their identification, characterization, and control a regulatory and scientific necessity.[2]
The this compound (CAS No. 1189491-03-9) is a process-related impurity that requires careful monitoring and control to ensure the quality of the final drug product.[3] The availability of a highly purified reference standard of this impurity is essential for the validation of analytical methods used for routine quality control, as well as for conducting toxicological studies. This application note outlines a detailed, field-proven protocol for the isolation and purification of this specific impurity from a crude mixture.
Physicochemical Properties: The Foundation of Separation Strategy
A successful purification strategy is built upon a thorough understanding of the physicochemical properties of the target compound and the surrounding matrix.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.68 | Highly lipophilic, practically insoluble in water, soluble in polar organic solvents like methanol and acetonitrile.[1][][5] |
| This compound | C₂₁H₁₇ClF₃NO₃ | 423.81 | Expected to have a higher polarity than Efavirenz due to the presence of the benzoylamino and alcohol functional groups, while still retaining significant lipophilicity. Solubility is likely to be high in polar organic solvents. |
The differences in polarity and lipophilicity between Efavirenz and its Benzoylaminoalcohol impurity are the key drivers for their successful separation by reversed-phase HPLC. The impurity, being more polar, will have a shorter retention time on a non-polar stationary phase compared to the more lipophilic Efavirenz.
Experimental Workflow: A Two-Stage Purification Approach
The isolation and purification process is divided into two main stages: a primary separation using preparative HPLC, followed by a final purification step via crystallization.
Caption: Overall workflow for the isolation and purification of the impurity.
Detailed Protocols
Stage 1: Preparative HPLC Purification
This stage is designed to separate the Benzoylaminoalcohol impurity from the bulk of the Efavirenz API and other impurities. The methodology is scaled up from established analytical reversed-phase HPLC methods for Efavirenz.[6]
4.1.1. Rationale for Method Development
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in separating compounds with varying lipophilicity.[2] A gradient elution is employed to ensure adequate separation of the more polar impurity from the highly retained Efavirenz, while also minimizing run times. Acetonitrile and water are chosen as mobile phases due to their UV transparency, low viscosity, and compatibility with reversed-phase chromatography.
4.1.2. Equipment and Materials
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.[7]
-
Fraction collector.
-
Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Crude Efavirenz containing the Benzoylaminoalcohol impurity.
-
Methanol for sample dissolution.
4.1.3. Protocol
-
Sample Preparation: Dissolve the crude Efavirenz mixture in a minimal amount of methanol to create a concentrated solution. Ensure complete dissolution. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 247 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (optimized based on column loading study) |
| Gradient Program | 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30-32 min: 80-40% B, 32-40 min: 40% B |
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the peak of the Benzoylaminoalcohol impurity. The impurity is expected to elute before the main Efavirenz peak.
-
Pooling and Analysis: Pool the collected fractions. Re-analyze a small aliquot of the pooled solution using an analytical HPLC method to confirm the purity and identity of the isolated impurity.
Caption: Schematic of the preparative HPLC purification stage.
Stage 2: Crystallization and Final Isolation
Following preparative HPLC, the impurity is dissolved in a large volume of the mobile phase. This stage focuses on removing the solvents and further purifying the compound through crystallization.
4.2.1. Rationale for Method Selection
Rotary evaporation is an efficient method for removing the bulk of the organic solvent (acetonitrile). Lyophilization (freeze-drying) is subsequently used to remove the remaining aqueous solvent without exposing the compound to high temperatures, which could cause degradation. Crystallization is a powerful technique for purifying solid compounds, as the crystal lattice tends to exclude impurities.[8][9] An anti-solvent crystallization approach is proposed, where a solvent in which the impurity is poorly soluble is added to a solution of the impurity, inducing precipitation in a crystalline form.[10]
4.2.2. Equipment and Materials
-
Rotary evaporator.
-
Lyophilizer (Freeze-dryer).
-
Crystallization vessel.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
-
Methanol (solvent).
-
n-Heptane (anti-solvent).
4.2.3. Protocol
-
Solvent Removal:
-
Reduce the volume of the pooled fractions using a rotary evaporator to remove the majority of the acetonitrile. Be cautious not to evaporate to complete dryness.
-
Transfer the remaining aqueous solution to a lyophilization flask, freeze it, and lyophilize until all the water is removed, yielding the semi-purified impurity as a solid.
-
-
Crystallization:
-
Dissolve the solid impurity in a minimum amount of hot methanol.
-
Slowly add n-heptane (anti-solvent) to the hot solution with gentle stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to promote complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Final Purity Assessment: Analyze the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
Expected Results and Troubleshooting
A successful execution of this protocol is expected to yield the this compound with a purity of >98%.
| Issue | Potential Cause | Suggested Solution |
| Poor separation in preparative HPLC | Improper mobile phase composition or gradient; Column overloading. | Optimize the gradient profile on an analytical scale first. Perform a loading study to determine the maximum sample load without compromising resolution.[11] |
| Low recovery after HPLC | Inefficient fraction collection; Adsorption of the compound onto surfaces. | Calibrate the delay volume of the fraction collector. Use silanized glassware to minimize adsorption. |
| Failure to crystallize | Solution is not supersaturated; Presence of impurities inhibiting crystallization. | Concentrate the solution further or add more anti-solvent. Consider a secondary purification step like flash chromatography before crystallization. |
| Oily precipitate instead of crystals | Cooling too rapidly; Impurity is an oil at the given temperature. | Allow for slower cooling. Try different solvent/anti-solvent systems. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the isolation and purification of the this compound. By employing a combination of preparative reversed-phase HPLC and crystallization, researchers can obtain a high-purity reference standard of this critical impurity. This will, in turn, facilitate the development of accurate analytical methods and ensure the quality and safety of Efavirenz drug products.
References
-
ResearchGate. (n.d.). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Achieve Chem. (2024, September 6). Which Substance Can Be Purified By Crystallization?. Retrieved from [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Reversed Phase Flash Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). The study of the physico-chemical properties of the substance efavirenz | Request PDF. Retrieved from [Link]
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Retrieved from [Link]
-
Separation Science. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1189491-03-9. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). The study of the physico-chemical properties of the substance efavirenz. Retrieved from [Link]
-
Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Retrieved from [Link]
-
OHIO Personal Websites. (n.d.). A study of the scale-up of reversed-phase liquid chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2012, January 1). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
LCGC International. (2015, September 1). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved from [Link]
-
LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]
-
Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. veeprho.com [veeprho.com]
- 5. The study of the physico-chemical properties of the substance efavirenz - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. syrris.com [syrris.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Development of a Stability-Indicating Method for Efavirenz
Introduction: The Imperative for a Stability-Indicating Method
Efavirenz (EFV), chemically known as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the therapeutic arsenal against HIV-1.[1][2] Its efficacy and safety are intrinsically linked to its chemical integrity. The development of a stability-indicating analytical method is, therefore, not merely a regulatory requirement but a scientific necessity to ensure that the drug substance and its formulated products remain safe and effective throughout their shelf life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Efavirenz, grounded in authoritative scientific principles and field-proven insights.
A stability-indicating method is defined by its ability to accurately and unequivocally quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients. This necessitates a deep understanding of the molecule's inherent stability and its degradation pathways under various stress conditions.
Physicochemical Properties of Efavirenz: A Foundation for Method Development
A thorough understanding of the physicochemical properties of Efavirenz is paramount in designing a robust analytical method.
| Property | Value | Implication for Method Development |
| Chemical Structure | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | The benzoxazinone ring is susceptible to hydrolysis. The molecule is largely non-polar. |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | --- |
| Molecular Weight | 315.68 g/mol | --- |
| Appearance | White to slightly pink crystalline powder | Physical stability can be monitored visually. |
| Melting Point | 139-141 °C | Provides a parameter for physical characterization. |
| Solubility | Practically insoluble in water (<10 µg/mL) | Requires organic solvents for sample and standard preparation. |
| pKa | 10.2 | The molecule is weakly acidic. |
| LogP | 4.6 | Indicates high lipophilicity, favoring retention on reversed-phase HPLC columns. |
Understanding the Degradation Pathways of Efavirenz
Forced degradation studies are the cornerstone of developing a stability-indicating method. By subjecting Efavirenz to stress conditions more severe than those encountered during accelerated stability studies, we can purposefully generate its degradation products. This allows for the elucidation of degradation pathways and ensures the analytical method can resolve these newly formed entities from the parent drug. The primary degradation pathway for Efavirenz is hydrolysis of the cyclic carbamate (benzoxazinone ring) to form an amino alcohol, which can further rearrange.
Diagram: Proposed Degradation Pathway of Efavirenz
Caption: Proposed major degradation pathways of Efavirenz under stress conditions.
Experimental Protocols
Part 1: Forced Degradation Studies
Rationale for Stress Conditions: The choice of stress conditions is guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines and knowledge of the drug's chemical structure. The goal is to achieve 5-20% degradation to ensure that the primary and relevant secondary degradation products are formed without completely destroying the molecule.
Protocol 1: Preparation of Efavirenz Stock Solution
-
Accurately weigh 50 mg of Efavirenz reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable organic solvent like methanol or acetonitrile to obtain a concentration of 1000 µg/mL.
Protocol 2: Stress Degradation Procedures
-
Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Reflux at 80°C for 6 hours in the dark.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Reflux at 80°C for 2 hours in the dark.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours in the dark.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid Efavirenz powder in a hot air oven maintained at 105°C for 24 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Prepare a solution of the stressed powder in the mobile phase at a concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid Efavirenz powder to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the stressed powder in the mobile phase at a concentration of approximately 100 µg/mL.
-
Summary of Expected Degradation:
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation |
| Acidic Hydrolysis | 1 M HCl | 6 hours | 80°C | Moderate Degradation[1] |
| Alkaline Hydrolysis | 1 M NaOH | 2 hours | 80°C | Extensive Degradation[1] |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Moderate Degradation[1] |
| Thermal | Dry Heat | 24 hours | 105°C | Significant Degradation |
| Photolytic | UV/Visible Light | As per ICH Q1B | Ambient | Moderate Degradation |
Part 2: Development of the Stability-Indicating HPLC Method
Rationale for Chromatographic System Selection:
-
Column: A reversed-phase C18 column is a logical starting point due to the non-polar nature of Efavirenz (LogP ≈ 4.6). The hydrophobic interactions between the C18 stationary phase and the Efavirenz molecule will provide good retention. The degradation products are generally more polar and will thus elute earlier.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase is a critical parameter. A slightly acidic pH (around 3-4) is often chosen to ensure the reproducibility of the retention time of any acidic or basic degradants and to suppress the ionization of residual silanol groups on the silica-based column, leading to better peak shapes.[3][4]
-
Detector: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity, which is a key aspect of a stability-indicating method. The maximum absorbance of Efavirenz is around 247 nm, making this a suitable wavelength for detection.[5]
Protocol 3: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate Buffer (pH 4.0, adjusted with formic acid) in a ratio of 70:30 (v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm (using a PDA detector)[5] |
| Run Time | Approximately 15 minutes |
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing and validating a stability-indicating HPLC method.
Part 3: Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Protocol 4: Validation Procedures
-
Specificity: Inject the blank (mobile phase), a solution of pure Efavirenz, and the solutions from the forced degradation studies. The method is specific if the Efavirenz peak is well-resolved from all degradation product peaks and any peaks from the blank. Peak purity analysis using a PDA detector should confirm that the Efavirenz peak is spectrally pure in the presence of its degradants.
-
Linearity and Range: Prepare a series of at least five concentrations of Efavirenz standard solutions over a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of Efavirenz at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[7]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD between the two sets of results should be ≤ 2.0%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase ± 0.2 units, mobile phase composition ± 2%, column temperature ± 5°C, flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of Efavirenz; peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999[6] |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0%[7] |
| Precision (%RSD) | ≤ 2.0%[7] |
| LOD & LOQ | The method should be sensitive enough for its intended purpose. |
| Robustness | System suitability parameters remain within limits after minor variations in method parameters. |
Conclusion: A Self-Validating System for Quality Assurance
The development of a stability-indicating method for Efavirenz is a multi-faceted process that integrates an understanding of the drug's physicochemical properties, its degradation chemistry, and the principles of chromatography and analytical validation. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can develop a robust and reliable method. This method will serve as a self-validating system, providing continuous assurance of the quality, safety, and efficacy of Efavirenz throughout its lifecycle.
References
-
Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS ONE, 12(5), e0174777. [Link]
-
Sunkara, N., Nathi, R., & Kumar, D. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 7(2), 223-229. [Link]
-
ResearchGate. (2020). (PDF) STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Patel, D. J., & Patel, S. A. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science, 60(2), 143–156. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., & Gan, L. S. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition: the biological fate of chemicals, 27(11), 1319–1333. [Link]
-
ResearchGate. (n.d.). (PDF) Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. [Link]
-
Gigvvy Science. (n.d.). Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Semantic Scholar. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sample Preparation of Efavirenz for Impurity Analysis
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the sample preparation of Efavirenz for the analysis of its impurities. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) and its finished dosage forms is paramount to the safety and efficacy of the medication. The presence of impurities, even at trace levels, can impact drug performance and potentially lead to adverse effects.[] This document outlines robust methodologies for preparing samples from bulk drug substances, pharmaceutical tablets, and biological matrices, ensuring reliable and reproducible results for chromatographic analysis. The protocols are grounded in established scientific principles and align with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[4]
The Imperative of Impurity Profiling for Efavirenz
The management and assessment of impurities are critical throughout the drug development lifecycle.[] Impurities in Efavirenz can originate from various sources, including the synthetic route (process-related impurities), degradation of the drug substance over time (degradation products), or metabolic processes in the body.[4][5]
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from the chemical synthesis of Efavirenz. For instance, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL) is an intermediate that can be a potential impurity.[6]
-
Degradation Products: Efavirenz can degrade under stress conditions such as acid, base, oxidation, heat, or light, leading to the formation of new chemical entities. Hydrolysis can yield impurities like the amino alcohol and quinoline derivatives.[7]
-
Metabolites: While primarily a concern in pharmacokinetic studies, metabolites can be relevant in impurity profiling. Efavirenz is extensively metabolized by the cytochrome P450 system (primarily CYP2B6) into hydroxylated metabolites, such as 8-hydroxyefavirenz.[5][8][9]
-
Genotoxic Impurities: Some impurities have the potential to be genotoxic. Regulatory guidelines necessitate highly sensitive methods to detect and quantify these at trace levels, such as certain N-Nitrosamines.[10]
The objective of a well-designed sample preparation protocol is to present the sample to the analytical instrument in a form that is free from interfering components and ensures the stability of the analytes of interest.
Foundational Principles of Sample Preparation
Effective sample preparation is the cornerstone of accurate impurity analysis.[4] The primary goals are:
-
Complete Solubilization: Ensuring that both the API and all potential impurities are fully dissolved in the chosen diluent. Efavirenz is practically insoluble in water but freely soluble in organic solvents like methanol and acetonitrile.[11]
-
Matrix Elimination: Removing excipients from formulated products or endogenous components from biological samples that could interfere with the analysis or damage the analytical column.
-
Analyte Stability: The entire process must be conducted under conditions that prevent the degradation of Efavirenz or its impurities. For Efavirenz, this includes protection from light.[11]
-
Compatibility: The final sample solution must be compatible with the mobile phase of the chromatographic system to ensure good peak shape and reproducibility.
The following workflow provides a general overview of the decision-making process for preparing different Efavirenz sample types.
Caption: General workflow for selecting the appropriate sample preparation protocol.
Experimental Protocols
These protocols are designed as robust starting points and must be fully validated for their intended use according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6][10][12]
Protocol 1: Efavirenz Bulk Drug Substance (API)
Rationale: This protocol is the most straightforward as it involves a pure or nearly pure substance. The primary objective is accurate weighing and complete dissolution to prepare a stock solution from which further dilutions can be made for analysis. The diluent is often a mixture similar to the mobile phase to ensure compatibility.
Materials:
-
Efavirenz API
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified Water (e.g., Milli-Q)
-
Class A Volumetric Flasks and Pipettes
-
Analytical Balance
-
Ultrasonic Bath
-
0.45 µm PTFE or Nylon Syringe Filters
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Efavirenz reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., Acetonitrile:Water 80:20 v/v).[13]
-
Sonicate for 10-15 minutes or until fully dissolved.[14]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a stock solution of 100 µg/mL.
-
Further dilutions can be made from this stock for linearity and spiking studies.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Efavirenz API sample into a 100 mL volumetric flask.
-
Follow the same dissolution procedure as described in steps 1b-1d.
-
-
Final Filtration:
-
Before injection, filter a portion of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate to saturate the filter membrane.
-
Protocol 2: Efavirenz Pharmaceutical Formulations (Tablets)
Rationale: This protocol addresses the challenge of separating the active ingredient from various excipients (binders, fillers, etc.) present in the tablet matrix. The key steps involve creating a homogenous powder, followed by a robust extraction process using mechanical energy (sonication or shaking) to ensure quantitative recovery of the drug. Centrifugation and filtration are critical to remove insoluble matter.
Materials:
-
Efavirenz Tablets (e.g., 600 mg)
-
Mortar and Pestle
-
All materials listed in Protocol 1
Procedure:
-
Tablet Powder Preparation:
-
Sample Extraction:
-
Accurately weigh a portion of the powder equivalent to 10 mg of Efavirenz and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen diluent (e.g., Acetonitrile:Water 80:20 v/v or Methanol).[12][14]
-
Sonicate for 20-30 minutes to facilitate the complete extraction of Efavirenz from the excipient matrix.[14] Intermittent vortexing can aid this process.
-
Allow the flask to cool to ambient temperature.
-
Dilute to the final volume with the diluent and mix well.
-
-
Excipient Removal and Filtration:
-
Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 RPM for 10 minutes to pellet the insoluble excipients.
-
Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 3: Efavirenz in Biological Matrices (Human Plasma)
Rationale: Analyzing impurities or metabolites in plasma requires the removal of highly abundant proteins and other endogenous materials that cause significant matrix effects. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.[2] It provides cleaner extracts compared to simple protein precipitation, leading to better sensitivity and prolonged column life. A C18 sorbent is commonly used for non-polar compounds like Efavirenz.[2]
Materials:
-
Human Plasma (K2-EDTA)
-
SPE Cartridges (e.g., C18, 100 mg)
-
SPE Vacuum Manifold
-
HPLC-grade Methanol and Water
-
Nitrogen Evaporator (optional)
-
All materials listed in Protocol 1
Procedure (Based on Solid-Phase Extraction):
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
For a 500 µL plasma sample, add an internal standard if required, and vortex for 1 minute.[2]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol followed by 1 mL of HPLC water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the 500 µL pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of HPLC water to remove polar impurities and salts.[2] Apply a vacuum to drain the wash solvent completely.
-
-
Elution (Analyte Collection):
-
Place clean collection tubes inside the manifold.
-
Elute the Efavirenz and its impurities from the sorbent by passing 1 mL of the elution solvent (e.g., mobile phase or Methanol) through the cartridge.[2]
-
-
Final Preparation:
-
The collected eluate can be directly injected into the HPLC if the elution solvent is compatible with the mobile phase.
-
Alternatively, for concentration, the eluate can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a smaller volume (e.g., 200 µL) of the mobile phase.
-
Caption: Step-by-step workflow for Solid-Phase Extraction of Efavirenz from plasma.
Data Presentation: Typical Chromatographic Conditions
While the focus of this document is sample preparation, the choice of analytical method dictates the final diluent and concentration. The following table summarizes typical RP-HPLC conditions reported for Efavirenz impurity analysis, which can guide the preparation process.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm)[6][13] | X-Bridge C8 (250 x 4.6 mm, 5 µm)[12] | Zorbax SB C18 (150 x 4.6 mm, 3.5µ)[10] |
| Mobile Phase | 0.1% o-Phosphoric acid: Acetonitrile (20:80 v/v)[6][13] | Methanol[12] | 0.1% Formic acid: Methanol (50:950 v/v)[10] |
| Flow Rate | 1.5 mL/min[6][13] | 0.8 mL/min[12] | 1.0 mL/min[10] |
| Detection Wavelength | 245 nm[6][13] | 252 nm[12] | 247 nm[14] |
| Column Temperature | 45°C[6][13] | Ambient[5] | 25°C[10] |
| Injection Volume | 20 µL[6] | 10 µL[12] | 20 µL[10] |
Conclusion
The reliability of Efavirenz impurity profiling is fundamentally dependent on meticulous and well-designed sample preparation. The choice of protocol is dictated by the sample matrix, moving from simple dissolution for bulk substances to more complex extraction techniques for finished products and biological fluids. By understanding the rationale behind each step—from solvent selection to matrix elimination—researchers can develop and validate robust methods that ensure data integrity and ultimately contribute to the safety and quality of this vital antiretroviral medication. All developed methods should be validated in accordance with current regulatory guidelines to ensure they are fit for purpose.[15]
References
-
Bhargavi, D., Rao, B. B., Kiran, G., Gouthami, T., & Bakshi, V. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis Online. Available at: [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Available at: [Link]
-
ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available at: [Link]
-
Özdemir, A., & Çelebier, M. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]
-
Tyagi, S., et al. (2025). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Siddiqui, A. A., et al. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. Available at: [Link]
-
Whirl-Carrillo, M., et al. (2020). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). PubMed Central. Available at: [Link]
-
de Oliveira, M. A., et al. (2019). Development of spectroscopic methods for assessing polymorphic content of efavirenz. SciELO. Available at: [Link]
-
Anusha, S., et al. (2014). A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
SynZeal. (n.d.). Efavirenz Impurities. Available at: [Link]
-
Pharmaffiliates. (n.d.). Efavirenz-impurities. Available at: [Link]
-
Desta, Z., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. Available at: [Link]
-
World Health Organization (WHO). (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. Available at: [Link]
-
Semantic Scholar. (2021). Development and validation of a HPLC analytical assay method for efavirenz tablets : a medicine for HIV infections. Available at: [Link]
-
Pharmaffiliates. (n.d.). Efavirenz-impurities. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2022). Determination of Genotoxic Impurities N-nitrosamine's in Efavirenz Drug Substance Using Rp-Hplc Technique. Available at: [Link]
Sources
- 1. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 4. jmolecularsci.com [jmolecularsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. cdn.who.int [cdn.who.int]
- 12. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpras.com [ijpras.com]
- 15. [PDF] Development and validation of a HPLC analytical assay method for efavirenz tablets : a medicine for HIV infections | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Efavirenz Benzoylaminoalcohol Impurity using ¹H-qNMR
<
Introduction: The Power of qNMR in Pharmaceutical Quality Control
In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount.[1][2] Impurities, even in trace amounts, can significantly impact the efficacy and safety of a drug product.[1] Efavirenz, a non-nucleoside reverse transcriptase inhibitor crucial in HIV-1 therapy, is no exception.[3][] One potential impurity in its synthesis is the Efavirenz Benzoylaminoalcohol Impurity (rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propynyl]phenyl]-4-methoxybenzamide).[][6][7]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate quantification of APIs and their impurities.[8][9][10][11] Unlike chromatographic techniques, qNMR does not require a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei, allowing for universal quantification.[8][12] This application note provides a detailed protocol for the application of ¹H-qNMR to determine the content of the Benzoylaminoalcohol impurity in Efavirenz, aligning with principles outlined by pharmacopeias and regulatory bodies.[9][12][13][14][15]
Causality Behind Experimental Choices: Why qNMR?
The selection of qNMR for this application is based on several key advantages:
-
Primary Ratio Method: qNMR is recognized as a primary ratio method of measurement, meaning the quantification is based on fundamental properties of the molecules and does not rely on calibration with the specific impurity standard, which may be scarce or difficult to synthesize.[9][12]
-
Specificity: The high resolution of NMR spectra allows for the selective quantification of the impurity in the presence of the main component (Efavirenz) and other potential impurities, provided there are unique, well-resolved signals for each compound.[9]
-
Accuracy and Precision: When performed under validated conditions, qNMR offers high accuracy and precision, with relative standard deviations typically below 1%.[11]
-
Non-Destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis if necessary.[1]
-
Reduced Sample Preparation: qNMR often requires minimal sample preparation, leading to faster analysis times.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the reliability of the results.
Materials and Instrumentation
| Item | Specification |
| NMR Spectrometer | 500 MHz or higher, equipped with a 5 mm probe |
| Efavirenz Sample | Batch to be analyzed |
| Internal Standard (IS) | Maleic Acid (Certified Reference Material) |
| Deuterated Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D |
| NMR Tubes | 5 mm, high precision |
| Analytical Balance | Readable to 0.01 mg |
Rationale for Internal Standard Selection: Maleic acid is chosen as the internal standard due to several key characteristics.[8] It has a simple ¹H NMR spectrum with a sharp singlet in a region (around 6.3 ppm in DMSO-d₆) that is typically free from signals of aromatic compounds like Efavirenz and its impurity.[8] Furthermore, it is non-volatile, stable, and available in high purity as a certified reference material.[8][16]
Sample Preparation
-
Accurate Weighing: Accurately weigh approximately 20 mg of the Efavirenz sample and 5 mg of Maleic Acid (internal standard) into a clean, dry vial. Record the weights precisely.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or sonicate the mixture to ensure complete dissolution of both the sample and the internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Justification of Parameters: The acquisition parameters are chosen to ensure quantitative conditions, meaning the signal intensities are directly proportional to the molar amounts of the corresponding protons. A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard is crucial for full magnetization recovery between scans.[16] A 90° pulse angle ensures maximum signal excitation.[16]
| Parameter | Value | Rationale |
| Spectrometer Frequency | 500 MHz | Higher field strength provides better signal dispersion. |
| Pulse Program | Standard 90° pulse-acquire | Ensures quantitative excitation.[16] |
| Number of Scans (NS) | 16 - 64 | Sufficient for a good signal-to-noise ratio.[16] |
| Relaxation Delay (D1) | 30 s | Allows for full relaxation of protons, crucial for quantification.[16] |
| Acquisition Time (AQ) | ≥ 3 s | Ensures high digital resolution. |
| Spectral Width (SW) | 16 ppm | Covers the entire proton chemical shift range. |
| Temperature | 298 K | Maintained for stability.[16] |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Integration:
-
Integrate the well-resolved singlet of the internal standard (Maleic Acid, ~6.3 ppm).
-
Identify and integrate a well-resolved, characteristic signal of the Benzoylaminoalcohol impurity. Based on its structure, a potential signal could be the methoxy protons (-OCH₃) appearing as a singlet.
-
Identify and integrate a well-resolved signal of Efavirenz.
-
Calculation of Impurity Content
The weight percentage of the Benzoylaminoalcohol impurity is calculated using the following formula:
Purity (%) = (Iimp / Istd) * (Nstd / Nimp) * (Mimp / Mstd) * (mstd / msample) * Pstd * 100
Where:
-
Iimp = Integral of the selected impurity signal
-
Istd = Integral of the internal standard signal
-
Nimp = Number of protons for the integrated impurity signal
-
Nstd = Number of protons for the integrated internal standard signal (2 for Maleic Acid)
-
Mimp = Molar mass of the Benzoylaminoalcohol impurity (423.81 g/mol )[]
-
Mstd = Molar mass of the internal standard (Maleic Acid, 116.07 g/mol )
-
mstd = Mass of the internal standard
-
msample = Mass of the Efavirenz sample
-
Pstd = Purity of the internal standard (as stated in the certificate of analysis)
Method Validation: Ensuring Trustworthiness
The qNMR method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19]
Validation Parameters
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze a blank (DMSO-d₆), Efavirenz standard, and the impurity standard individually to ensure no interfering signals at the chemical shifts of interest. | No interfering peaks at the retention times of the analyte and internal standard. |
| Linearity | Prepare a series of solutions with varying concentrations of the impurity spiked into a fixed concentration of Efavirenz and the internal standard. Plot the integral ratio (Impurity/IS) versus the concentration ratio. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of Efavirenz spiked with known amounts of the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six independent preparations of a spiked sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | Determine the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. | RSD ≤ 10% and recovery between 80% and 120%. |
| Robustness | Intentionally vary critical method parameters (e.g., relaxation delay, pulse angle, temperature) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Visualization of Workflows
Experimental Workflow
Caption: qNMR workflow for impurity quantification.
Validation Logic
Caption: Validation pillars for the qNMR method.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of the this compound using ¹H-qNMR. By adhering to the detailed experimental procedure and rigorous validation framework, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of Efavirenz, ensuring the quality and safety of this vital pharmaceutical product. The inherent advantages of qNMR make it an invaluable tool in the modern analytical laboratory for pharmaceutical quality control.[20]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science.
- A Guide to Quantit
- Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers.
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- qNMR - Quantit
- Updates and Future Vision of qNMR
- Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications.
- Pharmacopeial Applications of qNMR: A Selection of Vignettes. U.S. Pharmacopeia.
- CAS 1189491-03-9 this compound. BOC Sciences.
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. European Compliance Academy.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
- This compound | CAS 1189491-03-9. Veeprho.
- EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare.
- Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. European Directorate for the Quality of Medicines & HealthCare.
- CAS 1189491-03-9 Efavirenz Benzoyl Amino Alcohol Impurity. Anant Pharmaceuticals Pvt. Ltd.
- This compound | CAS No- 1189491-03-9. Simson Pharma Limited.
- Efavirenz Benzoyl Amino Alcohol (USP) | CAS No- 1189491-03-9. GLP Pharma Standards.
- This compound | CAS No: 1189491-03-9. Cleanchem.
- Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. PubMed Central.
- This compound.
- Guided approach to quantitative 1 H NMR spectroscopy for the choice of...
- Efavirenz Benzoyl Amino Alcohol Racem
- This compound [1189491-03-9]. King-Pharm.
- Development of spectroscopic methods for assessing polymorphic content of efavirenz. SciELO.
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
- NMR in the European and US Pharmacopoeias. Aschimfarma.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
- Efavirenz and Impurities. BOC Sciences.
- European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare.
- Purity by Absolute qNMR Instructions. MilliporeSigma.
- GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes.
- Chemical structure of efavirenz.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantific
Sources
- 1. jmolecularsci.com [jmolecularsci.com]
- 2. theaspd.com [theaspd.com]
- 3. scielo.br [scielo.br]
- 6. veeprho.com [veeprho.com]
- 7. CAS 1189491-03-9 Efavirenz Benzoyl Amino Alcohol Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. usp.org [usp.org]
- 13. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. researchgate.net [researchgate.net]
- 15. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. fda.gov [fda.gov]
- 20. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Efavirenz Impurities
Welcome to the technical support center for the analysis of Efavirenz and its related impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in achieving robust and reproducible results. As your virtual application scientist, I will guide you through common issues, explain the underlying chromatographic principles, and provide actionable, field-proven solutions. Our focus is not just on what to do, but why you're doing it, empowering you to become a more effective troubleshooter.
Core Principles in Efavirenz Analysis
The successful separation of Efavirenz from its impurities relies on mastering reversed-phase chromatography. Efavirenz, a non-nucleoside reverse transcriptase inhibitor, and its potential impurities possess varied polarities.[1] A typical analysis employs a C18 or similar hydrophobic stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[2][3][4] Gradient elution is often necessary to resolve early-eluting polar impurities from the main active pharmaceutical ingredient (API) and any late-eluting non-polar impurities within a reasonable timeframe.[5]
Understanding these fundamentals is the first step in diagnosing any problem. Every issue, from a distorted peak to a shifting retention time, can be traced back to a deviation in the chemistry or physics of the separation process.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses the most common and perplexing issues encountered during the HPLC analysis of Efavirenz impurities.
Category 1: Peak Shape Problems
Poor peak shape is a primary indicator of a suboptimal separation, directly impacting the accuracy of integration and quantification.
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[6]
Probable Causes & Solutions:
-
Column Overload: This is the most frequent cause.[7] Injecting too high a concentration of your sample saturates the stationary phase at the column inlet. With no available sites to bind, excess analyte molecules travel down the column prematurely, eluting earlier and causing the characteristic front.[7]
-
Solution: Prepare a 1:10 or 1:100 dilution of your sample and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload. Adjust your sample concentration accordingly.[8]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the gradient starts at 90% water), it can create a localized solvent environment that disrupts the partitioning process at the column head.[9]
-
Column Bed Collapse or Void: A physical depression or void in the column's packed bed can cause turbulent flow, leading to peak distortion, including fronting.[6][11] This can be caused by pressure shocks or using a mobile phase with an inappropriate pH for the column.
Caption: Decision tree for troubleshooting peak fronting.
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Probable Causes & Solutions:
-
Silanol Interactions: The most common cause of tailing for basic compounds is the interaction with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[13]
-
Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.0 with formic acid or phosphate buffer) protonates the silanol groups (to Si-OH), minimizing the ionic interaction.[13]
-
Solution 2: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol groups, significantly reducing tailing.
-
-
Column Contamination: Accumulation of strongly retained compounds at the column inlet can create active sites that cause tailing.
-
Solution: Disconnect the column and reverse it. Flush with a strong solvent (e.g., 100% acetonitrile, then isopropanol) at a low flow rate. If this doesn't resolve the issue, replace the column and use a guard column to protect the new one.
-
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the sample band to spread, leading to tailing.
-
Solution: Use tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) and ensure all fittings are properly seated (ferrules are swaged correctly) to minimize dead volume.[10]
-
Category 2: Retention Time & Resolution Issues
Consistent retention times are the bedrock of reliable identification and quantification.
A consistent, unidirectional drift in retention time often points to a problem with the column or mobile phase that is evolving over time.
Probable Causes & Solutions:
-
Insufficient Column Equilibration: This is a very common issue, especially with gradient methods. If the column is not fully returned to its initial condition before the next injection, retention times will be unstable, usually decreasing.[10]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.
-
-
Mobile Phase Composition Change: The organic modifier (e.g., acetonitrile) in the mobile phase is often more volatile than the aqueous component. Evaporation can slowly increase the organic content, leading to shorter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[10]
-
-
Loss of Stationary Phase (Column Bleed): Operating at a high pH (typically > 8) can hydrolyze the silica backbone of the column, causing the bonded phase to "bleed" off. This reduces the column's hydrophobicity, resulting in decreased retention for all analytes.
-
Solution: Confirm the recommended operating pH range for your column. If the stationary phase has been irreversibly damaged, the column must be replaced.[13]
-
Sources
- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jmolecularsci.com [jmolecularsci.com]
- 5. Efavirenz - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. hplc.eu [hplc.eu]
addressing co-elution of Efavirenz Benzoylaminoalcohol Impurity
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Efavirenz, specifically addressing the co-elution of the Efavirenz Benzoylaminoalcohol Impurity. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure accurate and robust analytical results.
Introduction: The Challenge of Co-elution
Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is a critical component of antiretroviral therapy.[1] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2][3] One particularly challenging process-related impurity is the this compound. Due to their structural similarities, this impurity often co-elutes with the active pharmaceutical ingredient (API), Efavirenz, in standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. This co-elution can lead to inaccurate quantification of the impurity and may mask other trace impurities, posing a significant challenge for quality control and regulatory compliance.
This guide will walk you through a systematic approach to troubleshoot and resolve the co-elution of Efavirenz and its Benzoylaminoalcohol impurity, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why do Efavirenz and the Benzoylaminoalcohol impurity co-elute?
A1: Co-elution occurs when two or more compounds have very similar retention times in a given chromatographic system. In the case of Efavirenz and its Benzoylaminoalcohol impurity, their structural resemblance leads to similar interactions with the stationary phase and mobile phase in many standard RP-HPLC methods. Both molecules share a common core structure, resulting in comparable hydrophobicity and polarity, which are the primary drivers of retention in reversed-phase chromatography.
Q2: What are the regulatory limits for impurities like the Benzoylaminoalcohol impurity?
A2: The acceptable limits for impurities in new drug substances are defined by the ICH Q3A(R2) guideline.[4][6] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. Generally, for a new drug substance, impurities present at a level of 0.1% or higher should be identified and listed in the specification.[7] It is crucial to develop an analytical method that can accurately quantify impurities at or below these thresholds.
Q3: Can I use a different detection wavelength to resolve the co-elution?
A3: While changing the detection wavelength can sometimes help in distinguishing between two co-eluting peaks if they have significantly different UV spectra, it is not a true chromatographic separation. This approach might be useful for preliminary investigations but is generally not acceptable for quantitative analysis in a regulatory environment. The goal should be to achieve baseline separation of the two compounds. The typical UV maximum for Efavirenz is around 246-247 nm.[8][9]
Q4: Are there alternatives to HPLC for this separation?
A4: Yes, alternative chromatographic techniques can offer different selectivities and potentially resolve the co-elution. Supercritical Fluid Chromatography (SFC) is a powerful alternative that often provides orthogonal selectivity to RP-HPLC.[10][11] SFC uses supercritical CO2 as the main mobile phase, and separations are based on different mechanisms of interaction with the stationary phase. Chiral chromatography can also be explored, especially if the impurity has stereoisomers.[12][13]
Troubleshooting Guide: Resolving Co-elution
This troubleshooting guide provides a systematic workflow for modifying your chromatographic method to achieve the desired separation between Efavirenz and the Benzoylaminoalcohol Impurity.
Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting the co-elution of Efavirenz and its Benzoylaminoalcohol impurity.
Step 1: Modify Mobile Phase Composition
The mobile phase composition plays a critical role in chromatographic selectivity. Small changes can significantly impact the retention and resolution of analytes.
1.1. Adjusting the Organic Modifier Ratio:
-
Rationale: Changing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase alters the polarity of the mobile phase and, consequently, the retention of the analytes.
-
Protocol:
-
Start with your current mobile phase composition.
-
Systematically decrease the percentage of the organic modifier by 2-5% increments. This will increase the retention times of both compounds and may improve resolution.
-
Conversely, a slight increase in the organic modifier can sometimes improve peak shape and resolution, although it will decrease retention.
-
Evaluate the resolution factor (Rs) between the two peaks at each composition. An Rs value of ≥ 1.5 is generally considered baseline separation.
-
1.2. Changing the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties and can provide different selectivities. Methanol is a protic solvent and can engage in hydrogen bonding interactions, while acetonitrile is aprotic.
-
Protocol:
-
If you are using acetonitrile, switch to methanol, and vice versa.
-
You may need to adjust the mobile phase ratio to achieve similar retention times as your original method.
-
A mixture of both acetonitrile and methanol can also be explored.
-
1.3. Modifying the Aqueous Phase pH:
-
Rationale: The ionization state of the analytes can be altered by changing the pH of the mobile phase, which can significantly affect their retention on a reversed-phase column.
-
Protocol:
-
Determine the pKa values of Efavirenz and the Benzoylaminoalcohol impurity.
-
Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units above or below the pKa of the compounds to ensure they are in a single ionic state (either fully ionized or fully unionized).
-
Use appropriate buffers (e.g., phosphate, acetate) to control the pH. A common mobile phase for Efavirenz analysis includes a phosphate buffer.[8]
-
Table 1: Mobile Phase Modification Strategies
| Parameter to Modify | Rationale for Change | Recommended Starting Point |
| Organic Modifier Ratio | Alters mobile phase polarity and analyte retention. | Decrease organic content in 2-5% increments. |
| Organic Modifier Type | Different solvent properties can change selectivity. | Switch from acetonitrile to methanol, or vice versa. |
| Aqueous Phase pH | Changes the ionization state of the analytes. | Adjust pH to be >2 units away from analyte pKa. |
Step 2: Change Stationary Phase
If modifying the mobile phase does not provide adequate resolution, the next step is to explore different stationary phase chemistries.
2.1. Phenyl-Hexyl or Phenyl-Propyl Columns:
-
Rationale: Phenyl-based stationary phases provide alternative selectivity through π-π interactions with aromatic moieties in the analytes. Both Efavirenz and the Benzoylaminoalcohol impurity contain aromatic rings, making this an excellent option.
-
Protocol:
-
Replace your C18 column with a Phenyl-Hexyl or Phenyl-Propyl column of similar dimensions and particle size.
-
Start with the optimized mobile phase from Step 1.
-
Further optimize the mobile phase composition as needed.
-
2.2. Cyano (CN) Columns:
-
Rationale: Cyano columns are less hydrophobic than C18 columns and can operate in both reversed-phase and normal-phase modes. They offer different selectivity due to dipole-dipole interactions. A method using a cyano column has been reported for the analysis of Efavirenz and its related substances.[14]
-
Protocol:
-
Substitute your current column with a Cyano-bonded phase column.
-
Begin with a mobile phase composition similar to your original method and optimize as necessary.
-
2.3. Embedded Polar Group (EPG) Columns:
-
Rationale: EPG columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides a different selectivity profile and can be particularly useful for separating compounds with polar functional groups.
Table 2: Alternative Stationary Phases for Efavirenz Analysis
| Stationary Phase | Separation Mechanism | Potential Advantage for Efavirenz |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds. |
| Cyano (CN) | Hydrophobic and dipole-dipole interactions | Alternative selectivity to C18.[14] |
| Embedded Polar Group | Hydrophobic and polar interactions | Can improve peak shape for polar analytes. |
Step 3: Adjust Temperature and Flow Rate
While less impactful on selectivity than mobile phase and stationary phase, temperature and flow rate can be fine-tuned to improve resolution.
-
Rationale: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can also influence resolution.
-
Protocol:
-
Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).
-
Step 4: Explore Alternative Chromatographic Modes
If RP-HPLC method optimization is unsuccessful, consider more orthogonal separation techniques.
4.1. Supercritical Fluid Chromatography (SFC):
-
Rationale: SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase. It often provides a completely different selectivity compared to RP-HPLC and is known for its speed and reduced solvent consumption.[15] SFC has been successfully applied to the impurity profiling of Efavirenz in combination tablets.[10][11]
-
Experimental Protocol for SFC Screening:
-
Instrumentation: SFC system with a back-pressure regulator and a UV or MS detector.
-
Column: A screening set of columns is recommended, including a 2-ethyl pyridine phase which has shown success.[10]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with an additive such as ammonium acetate or isopropyl amine to improve peak shape.[10]
-
Gradient: A generic gradient from 5% to 40% co-solvent over 5-10 minutes.
-
Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
4.2. Chiral Chromatography:
-
Rationale: If the Benzoylaminoalcohol impurity is chiral, a chiral separation method may be effective. Efavirenz itself is a chiral molecule, and methods for its enantiomeric separation are well-established, often using polysaccharide-based chiral stationary phases like Chiralcel OD-H.[16][12][17]
-
Experimental Protocol for Chiral Screening:
Conclusion
Resolving the co-elution of Efavirenz and its Benzoylaminoalcohol impurity requires a systematic and logical approach to method development. By following the troubleshooting steps outlined in this guide, from simple mobile phase modifications to exploring alternative stationary phases and chromatographic modes, you can develop a robust and reliable analytical method that meets regulatory requirements and ensures the quality of your Efavirenz drug substance and product.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]
-
Gurugubelli, S. (n.d.). Method development and validation for the estimation of Efavirenz by RP-HPLC method. ResearchGate. [Link]
-
ICH Q3 Guidelines for Impurities in Drug Substances. International Journal of Pharmaceutical Investigation. (2022). [Link]
-
Woolf, E. J., & Matuszewski, B. K. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267–284. [Link]
-
Alexander, A. J., Zhang, L., Hooker, T. F., & Tomasella, F. P. (2013). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 243–251. [Link]
-
Chaitanya, M., et al. (2015). Method Development and Validation of Efavirenz by RP- HPLC Method. International Journal Of Pharma Research and Health Sciences, 3(2), 629-633. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]
-
Manikanta Kumar, A., & Naga, B. (2013). Development and Validation of RP-HPLC method for simultaneous estimation of Lamivudine and Efavirenz in the Pharmaceutical Dosage. Journal of Advanced Pharmacy Education & Research, 3(4), 436-441. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ, EMTRICITABINE AND TENOFOVIR IN COMBINED PHARMACEUTICAL FORMULATIONS. Journal of Advanced Scientific Research. (2016). [Link]
-
Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29–33. [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. (2025). [Link]
-
Results of forced degradation studies of efavirenz. ResearchGate. (n.d.). [Link]
-
Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. Molnar Institute. (2013). [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. (2022). [Link]
-
Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. N.A. (n.d.). [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. N.A. (n.d.). [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. (2025). [Link]
-
Forced degradation study for efavirenz. ResearchGate. (n.d.). [Link]
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(1), 35-41. [Link]
-
Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. ResearchGate. (2020). [Link]
-
This compound. Cleanchem. (n.d.). [Link]
-
This compound. Veeprho. (n.d.). [Link]
-
Efavirenz Impurities. SynZeal. (n.d.). [Link]
-
Efavirenz Archives. Chemxtel Labs. (n.d.). [Link]
-
Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis. (2013). [Link]
-
EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. World Health Organization (WHO). (2023). [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. (n.d.). [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. (2021). [Link]
-
High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. PubMed. (2001). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. theaspd.com [theaspd.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. jfda-online.com [jfda-online.com]
- 13. "Chiral separation of non-nucleoside reverse transcription inhibitor ef" by S.S. Pujeri, A.M.A. Khader et al. [jfda-online.com]
- 14. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Sensitivity for Trace Level Impurity Detection
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical solutions for enhancing the sensitivity of your analytical methods for trace level impurity detection. Drawing from extensive field experience and established scientific principles, this center offers troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments.
The Challenge of "Trace": Why Sensitivity is Paramount
In pharmaceutical development and quality control, impurities are undesired chemical substances that can affect the quality, safety, and efficacy of drug products.[1] Even at trace levels, these impurities can pose significant risks to patient health.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines that define the thresholds for reporting, identifying, and qualifying impurities.[1][3][4] Meeting these low detection limits necessitates highly sensitive and robust analytical methods.[5] This guide will equip you with the knowledge to push the boundaries of detection and ensure the safety and quality of your products.
Section 1: Troubleshooting Baseline Noise — The Foundation of Sensitivity
A stable, low-noise baseline is the canvas upon which sensitive detection is painted. Excessive baseline noise can obscure trace-level impurity peaks, leading to inaccurate quantification and a higher limit of detection (LOD).
FAQ 1: My HPLC-UV chromatogram shows a noisy or drifting baseline. What are the likely causes and how can I fix it?
An unstable baseline in High-Performance Liquid Chromatography (HPLC) can originate from several sources within the system. A systematic approach is crucial to pinpointing the root cause.
Troubleshooting Flowchart: Baseline Instability
Caption: Troubleshooting workflow for HPLC baseline noise.
In-depth Explanation:
-
Mobile Phase: Improperly degassed mobile phases can introduce air bubbles into the system, causing pressure fluctuations and baseline noise, especially in the detector flow cell.[6][7] The use of lower-grade solvents can introduce contaminants that may accumulate and elute during a gradient, causing a rising baseline or spurious peaks.[8] Always use HPLC or MS-grade solvents and ensure thorough degassing.
-
Pumping System: Leaks at pump heads, fittings, or worn pump seals can lead to pressure fluctuations and an unstable baseline.[9] A sure sign of a leak is the buildup of salt crystals at fittings when using buffered mobile phases.[9]
-
Detector: A failing detector lamp (e.g., deuterium lamp in a UV detector) will result in decreased light intensity and increased noise.[6][10] Contamination or air bubbles within the flow cell can also cause baseline disturbances.[7][11] Regular flushing of the flow cell and monitoring of lamp energy are good preventative practices.[11]
-
Column: A contaminated column can leach impurities, leading to a noisy or drifting baseline.[12] Ensure the column is properly equilibrated with the mobile phase before starting an analysis. If contamination is suspected, flushing the column with a strong solvent may resolve the issue.[9]
Section 2: Optimizing Your Method for Maximum Sensitivity
A well-developed analytical method is fundamental to achieving low detection limits. This involves a multi-faceted approach, from sample preparation to the final detector settings.
FAQ 2: My impurity peak is very small, close to the noise level. How can I increase its signal-to-noise (S/N) ratio?
Improving the signal-to-noise ratio is a primary goal in trace analysis. This can be achieved by either increasing the signal of the analyte or decreasing the noise of the system.
Strategies for S/N Enhancement:
| Strategy | Principle | Key Considerations |
| Sample Preparation | Concentrate the analyte and remove interfering matrix components.[13][14] | Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and evaporation/concentration.[13][14][15] Choose a technique that is selective for your analyte to minimize co-extraction of interfering substances.[16] |
| Chromatographic Optimization | Improve peak shape and efficiency. | Narrower peaks are taller for the same peak area, leading to a better S/N. Consider using smaller particle size columns (e.g., UHPLC) for higher efficiency.[16] Adjust mobile phase composition to ensure good peak shape. |
| Detector Wavelength Selection (UV) | Maximize analyte absorbance while minimizing mobile phase absorbance. | Choose the wavelength of maximum absorbance (λmax) for your impurity. Ensure mobile phase additives (e.g., TFA, formic acid) have low absorbance at this wavelength.[6] |
| Chemical Derivatization | Chemically modify the analyte to enhance its detectability.[17][18] | Introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[17][19][20] This can significantly increase the signal intensity.[18] |
| Mass Spectrometry (MS) Optimization | Enhance ionization efficiency and reduce in-source noise. | Optimize ion source parameters (e.g., gas flows, temperatures) for your specific analyte. Consider using adducts (e.g., Na+, NH4+) to improve ionization of neutral molecules.[21] |
Experimental Protocol: Pre-column Derivatization for Enhanced UV Detection
This protocol provides a general workflow for derivatizing an analyte with a UV-absorbing tag.
-
Reagent Selection: Choose a derivatizing agent that reacts specifically with a functional group on your impurity and possesses a strong chromophore.
-
Reaction Optimization:
-
Dissolve a known amount of your impurity standard in a suitable solvent.
-
Add the derivatizing agent and any necessary catalysts.
-
Optimize reaction conditions (temperature, time, pH) to ensure complete and reproducible derivatization.
-
-
Sample Preparation:
-
To your sample, add an internal standard.
-
Perform the optimized derivatization reaction.
-
Quench the reaction if necessary.
-
Filter the sample before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Set the UV detector to the λmax of the derivatized product.
-
FAQ 3: I am using a mass spectrometer, but my sensitivity for a neutral impurity is poor. What can I do?
Mass spectrometers are inherently more sensitive and selective than UV detectors, but they rely on the efficient ionization of the analyte.[22][23] Neutral molecules with poor ionization efficiency can be challenging to detect at trace levels.[21]
Workflow for Enhancing MS Sensitivity of Neutral Compounds
Caption: Strategies to improve MS detection of neutral impurities.
-
Ion Source Optimization: Fine-tuning the electrospray ionization (ESI) source parameters is crucial. Systematically adjust parameters like nebulizer gas flow, drying gas temperature, and capillary voltage to find the optimal conditions for your analyte.
-
Mobile Phase Modifiers: The addition of volatile acids (e.g., formic acid) or buffers (e.g., ammonium formate) to the mobile phase can significantly aid in the protonation or deprotonation of your analyte, leading to better ionization.
-
Adduct Formation: For neutral molecules that are difficult to protonate or deprotonate, forming adducts with ions like sodium (Na+), potassium (K+), or ammonium (NH4+) can be an effective strategy to enhance their detection in the positive ion mode.[21] This can be achieved by adding a low concentration of the corresponding salt to the mobile phase.
-
Chemical Derivatization: As with UV detection, derivatization can be a powerful tool for MS. By introducing a permanently charged or easily ionizable group to the neutral impurity, its response in the mass spectrometer can be dramatically improved.[21]
Section 3: Regulatory Considerations and Method Validation
Ensuring that your analytical method is not only sensitive but also accurate, precise, and robust is a regulatory requirement. The FDA and ICH provide guidelines on the validation of analytical procedures.[24][25][26]
FAQ 4: What are the key validation parameters I need to consider for a trace impurity method?
According to ICH Q2(R2) and FDA guidelines, the following validation characteristics are essential for an impurity quantification method[25][27]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[27] This is crucial to ensure that you are only measuring the impurity of interest.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for trace impurity methods.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[27] This is often assessed by recovery studies.[27]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27]
ICH Impurity Thresholds:
The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances and products.[3][4] These thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[3][4]
By systematically addressing potential issues, optimizing your analytical method, and adhering to regulatory guidelines, you can confidently enhance the sensitivity of your trace level impurity detection, ensuring the safety and quality of your pharmaceutical products.
References
Sources
- 1. jpionline.org [jpionline.org]
- 2. tapi.com [tapi.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. agilent.com [agilent.com]
- 12. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. organomation.com [organomation.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Derivatization in HPLC - HTA [hta-it.com]
- 18. researchgate.net [researchgate.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 25. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 27. propharmagroup.com [propharmagroup.com]
mobile phase optimization for Efavirenz impurity separation
Welcome to the technical support center for the chromatographic separation of Efavirenz and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during HPLC and UHPLC analysis.
Introduction: The Challenge of Efavirenz Impurity Profiling
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in the treatment of HIV-1.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for drug safety and efficacy, as even minute quantities of impurities can have a significant physiological impact.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for identifying and quantifying these impurities.[1]
The successful separation of Efavirenz from its structurally similar impurities is highly dependent on the careful optimization of mobile phase parameters. This guide provides a structured approach to this optimization, focusing on the scientific principles that govern chromatographic selectivity and resolution.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common chromatographic problems in a question-and-answer format, providing both the probable causes and systematic solutions.
Problem 1: Poor Resolution Between Efavirenz and a Co-eluting Impurity
Question: I am observing poor resolution (Rs < 1.5) between my main Efavirenz peak and a closely eluting impurity. How can I improve their separation?
Answer: Poor resolution is a common challenge and can be addressed by systematically adjusting the mobile phase to exploit subtle differences in the physicochemical properties of Efavirenz and its impurities.
Causality and Solution Pathway:
-
Assess the Mobile Phase pH: Efavirenz is a weak acid with a pKa of 10.2.[2] This means that at a pH below 10.2, it is predominantly in its non-ionized, more hydrophobic form. Many of its impurities, such as Efavirenz Related Compound A, also contain ionizable groups. The degree of ionization directly impacts the retention time in reversed-phase chromatography.
-
Actionable Step: If your current mobile phase pH is neutral (around 7), consider adjusting it to a more acidic pH, for example, between 3.0 and 4.0. At this lower pH, the acidic functional groups on both Efavirenz and its impurities will be fully protonated, leading to increased hydrophobicity and potentially differential interactions with the stationary phase, thereby improving resolution. A phosphate or acetate buffer is recommended to maintain a stable pH.
-
-
Modify the Organic Solvent Ratio: The ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer determines the overall solvent strength of the mobile phase.
-
Actionable Step: If the peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of all components, providing more opportunity for separation. Conversely, if the retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial. Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.
-
-
Change the Organic Solvent Type: Acetonitrile and methanol have different solvent properties and can offer alternative selectivities.
-
Actionable Step: If you are using acetonitrile, try substituting it with methanol, or vice versa. You may need to adjust the solvent ratio to achieve similar retention times, but the change in solvent can alter the elution order and improve the resolution of critical pairs.
-
Problem 2: Efavirenz Peak Tailing
Question: My Efavirenz peak is exhibiting significant tailing (asymmetry factor > 1.5). What is causing this and how can I fix it?
Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Causality and Solution Pathway:
-
Secondary Silanol Interactions: The most common cause of peak tailing for compounds with acidic protons, like the amide group in Efavirenz, is interaction with residual silanol groups on the silica-based stationary phase.[3] These silanols can be acidic and interact with the analyte through hydrogen bonding, leading to a secondary, undesirable retention mechanism.
-
Actionable Step: Lowering the mobile phase pH to a range of 2.5-3.5 will ensure that the residual silanol groups are protonated and less likely to interact with the analyte.[3] Additionally, using a modern, well-endcapped C18 or C8 column can significantly reduce the number of available silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Actionable Step: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites on the column that cause peak tailing.
-
Actionable Step: Implement a robust column washing procedure after each analytical run or batch. This typically involves flushing the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any contaminants.
-
Problem 3: Inconsistent Retention Times
Question: I am observing a drift in the retention times of Efavirenz and its impurities across a sequence of injections. What could be the cause?
Answer: Retention time variability can compromise the reliability of your analytical method. The root cause is often related to the mobile phase preparation or the HPLC system.
Causality and Solution Pathway:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, you will likely see retention times shift as the column chemistry stabilizes.
-
Actionable Step: Ensure that the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analytical run. For a standard 4.6 x 250 mm column, this is typically 10-20 column volumes.
-
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to a drift in retention times for ionizable compounds. Additionally, volatile mobile phase components can evaporate, changing the solvent ratio.
-
Actionable Step: Always use a buffer in your mobile phase, especially when analyzing ionizable compounds like Efavirenz. Ensure the buffer concentration is adequate (typically 10-25 mM). Keep the mobile phase reservoirs capped to minimize evaporation.
-
-
Pump Performance: Inconsistent flow from the HPLC pump will directly translate to variable retention times.
-
Actionable Step: Check for leaks in the pump and fittings. Ensure the pump seals are in good condition. Degas the mobile phase thoroughly to prevent air bubbles from entering the pump heads.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase for Efavirenz impurity analysis?
A good starting point for method development is a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example, you could start with a mobile phase of 0.1% phosphoric acid in water (pH adjusted to ~3.0) and acetonitrile in a 50:50 (v/v) ratio. The detection wavelength is typically set around 247 nm.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different polarities and elution strengths. Acetonitrile is generally a stronger solvent for reversed-phase chromatography and often provides sharper peaks. Methanol, being a protic solvent, can offer different selectivity due to its hydrogen bonding capabilities. If you are struggling to separate a critical pair of impurities with acetonitrile, switching to methanol is a valuable strategy to explore.
Q3: Is a gradient or isocratic elution better for Efavirenz impurity profiling?
This depends on the complexity of the impurity profile. For a simple mixture with a few known impurities, an isocratic method can be sufficient, robust, and easy to transfer. However, if you have a complex mixture of impurities with a wide range of polarities, a gradient elution will be necessary to achieve adequate separation of all components within a reasonable run time. A gradient allows you to start with a weaker mobile phase to resolve the early eluting, more polar impurities and then increase the organic solvent concentration to elute the more hydrophobic impurities.
Q4: What are some of the common impurities of Efavirenz I should be aware of?
The United States Pharmacopeia (USP) lists several related compounds for Efavirenz. One of the key impurities is Efavirenz Related Compound A , which is (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[2] Other impurities can arise from the synthesis process or degradation. It is crucial to have reference standards for known impurities to confirm their identity and accurately quantify them.
Experimental Protocols & Data
Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimizing the mobile phase pH for the separation of Efavirenz and its critical impurities.
-
Preparation of Mobile Phases:
-
Prepare three different aqueous mobile phase components using a 20 mM phosphate buffer.
-
Adjust the pH of each buffer to 3.0, 5.0, and 7.0, respectively, using phosphoric acid.
-
The organic mobile phase component will be 100% acetonitrile.
-
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 247 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Procedure:
-
Equilibrate the column with a 50:50 mixture of the pH 3.0 buffer and acetonitrile for at least 15 minutes.
-
Inject a solution containing Efavirenz and known impurities.
-
Record the chromatogram and note the retention times and resolution between the critical peaks.
-
Repeat the process for the pH 5.0 and pH 7.0 buffers, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
Data Presentation: Impact of Mobile Phase Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Mobile Phase pH | 3.0 | 5.0 | 7.0 | Changes in retention time and selectivity for ionizable compounds. Lower pH often improves peak shape for acidic analytes. |
| Organic Modifier | Acetonitrile | Methanol | - | Altered selectivity and elution order. |
| % Organic | 40% | 50% | 60% | Decreased retention time with increasing organic content. |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Relationship between pH, pKa, and Retention
Caption: The effect of mobile phase pH on the ionization and retention of Efavirenz.
References
- Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz.
- USP Store. Efavirenz Related Compound A (20 mg) ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol).
- DrugFuture. (2023). Efavirenz.
- PMC - PubMed Central. (2017, May 15).
- Element Lab Solutions. Peak Tailing in HPLC.
- ResearchGate. (n.d.).
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
Sources
Welcome to the technical support center for the analysis of Efavirenz and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common chromatographic challenges. As Senior Application Scientists, we have compiled this information based on established methods and practical experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for analyzing Efavirenz and its related substances by reverse-phase HPLC?
A1: For the analysis of Efavirenz and its related compounds, the most widely recommended starting point is a C18 (ODS - Octadecylsilane) column .[1][2][3] This is due to the non-polar nature of Efavirenz, making it well-suited for the hydrophobic interactions that govern separation in reverse-phase chromatography.
Several studies have demonstrated successful separation using C18 columns with high purity silica. For instance, a method was developed using an Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) column, which provided efficient separation and resolution.[1][3] Another study utilized a Waters Symmetry Shield C18 (150 x 4.6 mm, 5.0µm) for the estimation of Efavirenz in plasma.[4]
When selecting a C18 column, consider the following specifications for optimal performance:
-
Particle Size: 5 µm is a common choice, offering a good balance between efficiency and backpressure. For higher efficiency and faster analysis, smaller particle sizes (e.g., 1.7 µm in UPLC) can be used.[5]
-
Column Dimensions: A standard 250 x 4.6 mm column provides excellent resolving power, while a shorter 150 mm column can reduce analysis time.[1][4]
Q2: I am not getting adequate separation between Efavirenz and a known impurity. What are my options?
A2: If you are experiencing co-elution or poor resolution with a standard C18 column, you can explore alternative stationary phase chemistries that offer different selectivity.
-
Phenyl Columns: These columns provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings in Efavirenz and its impurities. A phenyl column, such as an Acquity BEH Phenyl (100 mm x 2.1 mm, 1.7 µm), has been successfully used for the simultaneous determination of Efavirenz in combination with other drugs.[5]
-
Cyano Columns: A cyano-bonded phase can also be employed and has been shown to be capable of separating Efavirenz from its trans-alkene reduction product.[6]
The choice of stationary phase is a critical parameter in HPLC method development, dictating the selectivity and efficiency of the separation.[2]
Q3: My peak shape for Efavirenz is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, inappropriate mobile phase pH, or column degradation.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Efavirenz. A slightly acidic mobile phase is often used. For example, a mobile phase containing 0.1% o-phosphoric acid or a phosphate buffer adjusted to pH 3.0 has been shown to be effective.[1][7]
-
Column Choice: If using a standard C18 column, consider one with end-capping to minimize interactions with residual silanol groups on the silica surface, which can cause peak tailing.
-
Mobile Phase Composition: The ratio of organic modifier (typically acetonitrile or methanol) to the aqueous buffer is crucial. Optimization of this ratio can significantly improve peak shape and resolution.[2]
Q4: What is the recommended approach for the chiral separation of Efavirenz enantiomers?
A4: Efavirenz is a chiral molecule, and the analysis of its enantiomers is critical as they can have different pharmacological and toxicological effects.[8] For chiral separation, specialized chiral stationary phases (CSPs) are necessary.
-
Cellulose-based CSPs: Cellulose-based columns are highly effective for separating Efavirenz enantiomers. Specifically, a Cellulose tris(3,5-dimethylphenyl)carbamate) coated on silica gel (e.g., Chiralcel OD-H) has been successfully used.[9] The separation mechanism on this phase involves hydrogen bonding and dipole-dipole interactions between the analyte and the polar carbamate groups on the CSP.[9]
-
Amylose-based CSPs: While cellulose-based columns are more commonly reported for Efavirenz, amylose-based stationary phases can also be effective for other antiretroviral drugs and may be worth exploring if cellulose-based columns do not provide the desired separation.[10]
The mobile phase for chiral separations is typically a non-polar organic solvent mixture, such as n-hexane with an alcohol modifier like ethanol or 2-propanol, and a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[9]
Q5: I am developing a stability-indicating method for Efavirenz. What should I consider for column selection?
A5: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[7][11] Forced degradation studies are essential to generate these degradants and develop a robust method.[12]
-
Column Screening: It is advisable to screen multiple column chemistries (e.g., C18, Phenyl, and Cyano) to find the one that provides the best separation for all degradation products generated under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[12]
-
Gradient Elution: A gradient elution method, where the mobile phase composition is changed over time, is often necessary to resolve a complex mixture of the parent drug and its degradation products with varying polarities.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate column chemistry or mobile phase. | 1. Optimize the mobile phase composition (organic modifier to buffer ratio). 2. Try a column with a different selectivity (e.g., Phenyl or Cyano).[5][6] 3. Consider a longer column or a column with a smaller particle size for higher efficiency. |
| Peak Tailing | Secondary interactions with silanol groups; inappropriate mobile phase pH. | 1. Use an end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of Efavirenz. 3. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Peak Fronting | Column overload; sample solvent stronger than the mobile phase. | 1. Reduce the sample concentration. 2. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |
| Inconsistent Retention Times | Inadequate column equilibration; mobile phase composition drift; temperature fluctuations. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.[1] |
| High Backpressure | Column frit blockage; precipitation in the column. | 1. Use a guard column to protect the analytical column. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. If pressure is still high, try back-flushing the column (check manufacturer's instructions). |
Experimental Protocols
Protocol 1: Standard Reverse-Phase Analysis of Efavirenz
-
Column: Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: A mixture of 0.1% o-phosphoric acid and acetonitrile in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at 245 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Chiral Separation of Efavirenz Enantiomers
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: n-hexane:ethanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Reverse-phase separation of Efavirenz.
Caption: Troubleshooting workflow for poor resolution.
References
-
Bhargavi, D., Rao, B. B., Kiran, G., Gouthami, T., & Bakshi, V. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis Online. Retrieved from [Link]
- (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science.
-
ResearchGate. (n.d.). Forced degradation study for efavirenz. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. Retrieved from [Link]
- Krishna, M. V. V. N. M., Rao, S. V., & Venugopal, N. V. S. (2019). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Current Pharmaceutical Analysis, 15(1), 82-94.
-
ResearchGate. (2025). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved from [Link]
- Seshachalam, V., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Journal of Pharmaceutical Analysis, 7(5), 323-328.
-
ResearchGate. (2025). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Retrieved from [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5127.
- Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2013). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 21(1), 93-97.
-
ResearchGate. (2025). Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitor Efavirenz by HPLC on Cellulose-Based Chiral Stationary Phase. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Efavirenz Impurities
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in achieving sensitive and reproducible quantification of Efavirenz and its impurities. Ion suppression is a frequently encountered obstacle in LC-MS analysis, particularly within complex biological matrices, that can compromise data quality.[1][2] This guide provides in-depth, experience-based answers and troubleshooting protocols to help you identify, understand, and mitigate ion suppression in your Efavirenz assays.
Part 1: Foundational Understanding of Ion Suppression
Q1: What is ion suppression and why is it a significant problem for analyzing Efavirenz and its impurities?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analytes (Efavirenz and its impurities) is reduced by the presence of co-eluting components from the sample matrix.[3] In electrospray ionization (ESI), which is commonly used for these analyses, a finite amount of charge is available on the surface of droplets as they desolvate. When matrix components—such as salts, endogenous metabolites, or phospholipids from plasma—co-elute with your analytes, they compete for this charge, leading to a reduced number of ions for your compounds of interest and thus a lower signal detected by the mass spectrometer.[1][2]
This is particularly problematic for impurity analysis, where the analytes are present at very low concentrations. A suppressed signal can lead to:
-
Poor Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) may be unacceptably high, preventing the accurate measurement of trace-level impurities.[2]
-
Inaccurate Quantification: If the degree of suppression varies between samples or between calibration standards and unknown samples, it will lead to inaccurate and unreliable results.[2][3]
-
Poor Reproducibility: Inconsistent suppression leads to high variability (%RSD) in your results.[4]
Efavirenz is extensively metabolized into compounds like 7-hydroxyefavirenz and 8-hydroxyefavirenz, which are then often conjugated.[5][6] When analyzing these in biological fluids like plasma or urine, you are dealing with a complex matrix rich in components that can cause suppression.[4]
Caption: Conceptual diagram of ion suppression in the ESI source.
Part 2: Identifying and Quantifying Ion Suppression
Q2: My analyte signal is low and inconsistent. How can I confirm that ion suppression is the cause?
A2: You need to experimentally determine if and when suppression is occurring in your chromatogram. The gold-standard technique for this is a post-column infusion experiment .[4][7] This method allows you to visualize the regions of your chromatogram where the matrix is causing suppression.
This experiment pinpoints the retention times where matrix components cause ion suppression.[7]
-
Prepare Analyte Solution: Create a standard solution of Efavirenz (or a key impurity) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL) in your mobile phase.
-
Set up the Infusion: Use a syringe pump to deliver this analyte solution at a low, constant flow rate (e.g., 10 µL/min). Use a 'T' connector to introduce this solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.
-
Establish a Stable Baseline: Start the LC pump with your analytical gradient and the syringe pump infusion. Do not make an injection. Allow the analyte signal to stabilize in the mass spectrometer. This creates a high, consistent baseline signal.
-
Inject a Blank Matrix Sample: Inject a blank matrix sample (e.g., extracted human plasma) that has been processed through your standard sample preparation procedure.
-
Monitor the Signal: A significant dip in the stable baseline signal indicates a region where co-eluting matrix components are suppressing the ionization of your infused analyte.[4][7] If this dip occurs at the retention time of Efavirenz or its impurities, you have confirmed ion suppression is affecting your analysis.
Q3: How can I quantify the extent of ion suppression in my method?
A3: To put a number to the problem, you should perform a post-extraction spike experiment . This allows you to calculate the "matrix factor" and quantify the percentage of signal loss.[1][8]
-
Prepare Set A (Post-Extraction Spike): Take at least six different lots of blank biological matrix. Process them using your sample preparation method (e.g., protein precipitation, SPE). In the final, clean extract, spike your analyte (Efavirenz) and internal standard (IS) to a known concentration (e.g., a mid-QC level). Analyze these samples and record the peak areas.
-
Prepare Set B (Neat Solution): Prepare a solution of the analyte and IS in the final reconstitution solvent at the exact same concentration as in Set A. Analyze these samples and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: To account for the correction provided by the internal standard, calculate:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate Percent Suppression:
-
% Suppression = (1 - MF) * 100
-
A consistent matrix factor close to 1 across different matrix lots indicates a robust method with minimal matrix effects.[8]
Part 3: Troubleshooting and Mitigation Strategies
This section provides a systematic approach to minimizing ion suppression. The most effective strategies involve improving sample cleanup and optimizing chromatographic separation.[1][9]
Caption: Systematic workflow for troubleshooting ion suppression.
Q4: Which sample preparation technique is best for reducing ion suppression for Efavirenz analysis in plasma?
A4: The choice of sample preparation is the single most critical factor in mitigating ion suppression.[1][10] While simple Protein Precipitation (PPT) is fast, it is often insufficient as it fails to remove major suppression culprits like phospholipids.[2][4] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are far more effective.[10]
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to precipitate proteins.[11] | Fast, simple, inexpensive. | Ineffective at removing phospholipids and salts. Often results in significant ion suppression.[2][4] |
| Liquid-Liquid Extraction (LLE) | Partition analytes between the aqueous sample and an immiscible organic solvent.[10] | Good at removing non-volatile salts and polar interferences. Can provide clean extracts. | Can be labor-intensive, requires solvent optimization, may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Highly effective at removing phospholipids, salts, and other interferences. Provides the cleanest extracts and the most significant reduction in ion suppression.[1][7][10] | Requires method development (sorbent selection, wash/elution steps), can be more expensive. |
Recommendation: For robust and sensitive analysis of Efavirenz impurities, Solid-Phase Extraction (SPE) is the recommended approach.[7] A reverse-phase (e.g., C18) or a mixed-mode cation exchange polymer sorbent can effectively retain Efavirenz while allowing for wash steps that remove interfering matrix components.[10]
Q5: How can I optimize my LC method to separate Efavirenz from matrix interferences?
A5: The goal of chromatographic optimization is to shift the retention time of your analytes away from the "suppression zones" you identified in the post-column infusion experiment.
-
Modify the Gradient: A common suppression zone in reversed-phase chromatography for bioanalysis occurs in the early part of the chromatogram where polar matrix components elute, and at the end, where phospholipids elute with high organic content.[4] Try making your initial gradient conditions shallower to increase retention of Efavirenz and move it away from early eluting interferences. A thorough column wash at high organic content at the end of the gradient is crucial to elute strongly retained components like lipids before the next injection.[4]
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may shift the elution of interfering compounds relative to your analyte.[2]
-
Select Appropriate Mobile Phase Additives: Use volatile buffers compatible with MS, such as ammonium formate or ammonium acetate .[12][13] These help to control pH and improve peak shape without contaminating the MS source. Avoid non-volatile buffers like phosphate. While acids like formic acid are common, trifluoroacetic acid (TFA) should be used with caution as it is a strong ion-pairing agent that can cause significant signal suppression itself, especially in positive ion mode.[14]
-
Use a Different Column: If co-elution persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl or embedded polar group) to provide alternative selectivity.
| Parameter | Setting | Rationale / Comment | Reference |
| Column | C18 (e.g., Hypersil C18, 250x4.6 mm, 5 µm) | Standard reversed-phase chemistry providing good retention for moderately nonpolar molecules like Efavirenz. | [12][15] |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water or 0.1% Formic Acid in Water | Provides protons for positive ionization or helps deprotonation in negative mode; volatile and MS-friendly. | [11][12][16] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reversed-phase LC. | [11][12][16] |
| Flow Rate | 0.3 - 1.0 mL/min | Standard analytical flow rates. Lower flow rates can sometimes reduce suppression.[9] | [11][12] |
| Gradient | A gradient program is typically used to ensure elution of the analyte with good peak shape and to wash the column. | A typical gradient might start at high aqueous content and ramp up to high organic content. | [11][12][16] |
| Ionization Mode | ESI Positive or Negative | Efavirenz can be detected in both modes. Negative mode often provides good sensitivity by monitoring the deprotonated molecule [M-H]⁻.[16][17][18] | [12][16][17][18] |
Q6: Can an internal standard solve my ion suppression problem?
A6: An internal standard (IS) does not eliminate ion suppression, but it can compensate for it, leading to more accurate and precise quantification.[1] However, the choice of IS is critical.
The best choice is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., ¹³C₆-Efavirenz).[3][11] A SIL-IS is chemically identical to the analyte, meaning it has the same retention time and experiences the exact same degree of ion suppression. Because the mass spectrometer can differentiate it by its heavier mass, the ratio of the analyte peak area to the IS peak area remains constant even if both signals are suppressed.[8][11] This provides a highly reliable method for quantification in the presence of variable matrix effects.
Using a structural analog as an IS is a less ideal alternative, as its chromatographic behavior and ionization efficiency may differ from the analyte, leading to incomplete compensation for suppression.
Frequently Asked Questions (FAQs)
Q: I've tried everything and still see suppression. What else can I do? A: A simple but effective strategy, if your analyte concentration is high enough, is to dilute your sample .[3] Diluting the final extract (e.g., 10-fold) with the mobile phase will reduce the concentration of matrix components while potentially keeping your analyte signal within a quantifiable range.
Q: Can I just change the ionization source from ESI to APCI? A: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[9] This is because the ionization mechanism is different (gas-phase chemical ionization vs. liquid-phase desolvation). If your analytes are amenable to APCI (typically for less polar, more volatile compounds), this can be a viable strategy to explore.
Q: My results are inconsistent from one plasma lot to another. Why? A: This indicates a relative matrix effect , where the composition of the matrix varies between different sources, causing different degrees of ion suppression. This highlights the importance of using a robust sample preparation method (like SPE) and a SIL-IS to normalize these variations. When validating your method, it is crucial to test at least six different lots of matrix to ensure your method is rugged.[8]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]
-
Mei, H. (2018). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (2020). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (2020). Semantic Scholar. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]
-
LC-MS/MS Method for Efavirenz Impurities. (n.d.). Scribd. Retrieved from [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. Retrieved from [Link]
-
Li, W. (2018). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Retrieved from [Link]
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. (2025). ResearchGate. Retrieved from [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. Retrieved from [Link]
-
Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. PubMed. Retrieved from [Link]
-
Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. Retrieved from [Link]
-
Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. (2016). PubMed. Retrieved from [Link]
-
Whirl-Carrillo, M., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. Retrieved from [Link]
-
A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry. (2015). PubMed. Retrieved from [Link]
-
Rapid and sensitive quantification of efavirenz in rat plasma using HPLC- MS/MS method. (2023). Revista de Ciências Farmacêuticas Básica e Aplicada. Retrieved from [Link]
-
Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE. Retrieved from [Link]
-
Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. (n.d.). International Journal of Advanced Research. Retrieved from [Link]
-
A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
-
Efavirenz Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
-
Negative ion mode electrospray mass spectra of efavirenz (Product ion). (n.d.). ResearchGate. Retrieved from [Link]
-
Development And Validation Of A LC-MS/MS Assay For The Quantification Of Efavirenz In Different Biological Matrices. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. Retrieved from [Link]
-
Wu, X., et al. (2007). Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry. NIH. Retrieved from [Link]
-
A Sensitive and Selective Liquid Chromatography/ Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human. (2013). PLOS. Retrieved from [Link]
-
Chemical structure of efavirenz. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. (2013). PLOS One. Retrieved from [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (2020). LCGC International. Retrieved from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. halocolumns.com [halocolumns.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ICH Validation of Analytical Methods for Efavirenz Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for the validation of Efavirenz impurities, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the nuances of method selection, validation parameters, and provide practical, step-by-step protocols to ensure the development of robust, reliable, and compliant analytical procedures for this critical antiretroviral agent.
Introduction: The Criticality of Impurity Profiling for Efavirenz
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2] Its chemical structure, (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, lends itself to the formation of various impurities during synthesis, storage, or degradation.[3][][5] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the drug product. Therefore, rigorous analytical method validation is not merely a regulatory requirement but a scientific necessity to ensure patient safety.[6][7]
The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the specific characteristics that must be evaluated to demonstrate a method's suitability for its intended purpose.[8][9][10][11] This guide will delve into the practical application of these principles to the analysis of Efavirenz impurities, comparing common and advanced analytical techniques.
Comparative Analysis of Analytical Methods for Efavirenz Impurities
The primary analytical tool for the separation and quantification of Efavirenz and its related substances is High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC).[][12][13][14][15] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed and resolution.[16][17]
Method Performance Comparison
The following table summarizes the performance characteristics of representative HPLC and UPLC methods for the analysis of Efavirenz impurities, as reported in the scientific literature. This data provides a baseline for what can be expected from a well-developed and validated method.
| Parameter | RP-HPLC Method 1 [12][14] | RP-HPLC Method 2 [15] | UPLC Method [16] | Chiral HPLC (for Enantiomeric Impurity) [17] |
| Column | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) | Develosil ODS-HG (150mm x 4.6mm, 5µm) | Acquity BEH Phenyl (100 mm x 2.1 mm, 1.7 µm) | Chiracel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% o-Phosphoric acid and Acetonitrile (20:80 v/v) | Acetonitrile and Phosphate buffer (40:60 v/v) | Gradient of 0.1% Trifluoroacetic acid in water and Acetonitrile | n-Hexane and Isopropyl alcohol (90:10 v/v) |
| Flow Rate | 1.5 ml/min | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 246 nm | UV at 260 nm | UV at 254 nm |
| Linearity Range | 20% to 120% of specification level | Not explicitly stated | 12-180 µg/mL for Efavirenz | 0.249-375 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | > 0.999 | Not explicitly stated |
| Accuracy (% Recovery) | 90.64% to 106.91% | Not explicitly stated | 99.0% to 100.8% | 97% to 104% |
| Precision (%RSD) | < 10% | < 2% | < 2% | Not explicitly stated |
| LOD | Not explicitly stated | 1.7 µg/mL | 0.053 µg/mL for Efavirenz | Not explicitly stated |
| LOQ | Not explicitly stated | 5.1 µg/mL | Not explicitly stated | Not explicitly stated |
Expert Insight: The choice between HPLC and UPLC often comes down to a balance of available instrumentation, desired throughput, and the complexity of the impurity profile. While HPLC methods are robust and widely established, UPLC offers a significant reduction in run time and solvent consumption, leading to higher efficiency and lower operational costs.[7][17] For enantiomeric impurities, a dedicated chiral method is indispensable.
ICH Validation Workflow for Efavirenz Impurity Methods
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates a typical workflow for the validation of an analytical method for Efavirenz impurities, in accordance with ICH Q2(R1) guidelines.
Caption: ICH Q2(R1) validation workflow for an Efavirenz impurity method.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, here is a detailed protocol for a stability-indicating RP-HPLC method, synthesized from established literature.[12][14]
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (20:80 v/v).
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Efavirenz reference standard (RS) and known impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Efavirenz drug substance in the diluent to the target concentration.
Chromatographic Conditions
-
Column: Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent.
-
Column Temperature: 45°C.[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.[12]
Validation Experiments
-
Specificity (Forced Degradation): Subject the Efavirenz drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[18][19][20] Analyze the stressed samples to demonstrate that the method can separate the degradation products from the main peak and from each other.
-
Linearity: Prepare a series of solutions of the impurity standards at different concentrations (e.g., from the limit of quantification (LOQ) to 150% of the specification limit). Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the drug product with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery of the impurities.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of a homogeneous sample at the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Known Impurities of Efavirenz
A thorough understanding of the potential impurities is crucial for developing a specific and effective analytical method. The following diagram illustrates the chemical structures of Efavirenz and some of its known process-related and degradation impurities.
Caption: Chemical relationship between Efavirenz and some of its known impurities.
Conclusion: Ensuring Quality and Compliance
The validation of analytical methods for Efavirenz impurities is a multifaceted process that demands a deep understanding of both the chemistry of the drug substance and the principles of analytical chemistry. By leveraging robust techniques like RP-HPLC and UPLC and adhering to the systematic approach outlined in the ICH Q2(R1) guidelines, researchers and drug developers can establish reliable and compliant methods. This ensures the consistent quality, safety, and efficacy of Efavirenz-containing drug products, ultimately safeguarding public health.
References
- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of rac-Methyl Efavirenz.
- ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bhargavi, D., Rao, B. B., Kiran, G., Gouthami, T., & Bakshi, V. (2017). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis.
- PubMed. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-284.
- SynThink Research Chemicals. (n.d.). Efavirenz EP Impurity and USP Related Compound.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of Methods for Efavirenz and its Related Substances, Including rac-Methyl Efavi.
- ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- PharmaCompass. (n.d.). EFAVIRENZ [USP MONOGRAPH] | USP | Pharmacopoeia | Reference Standards.
- ResearchGate. (n.d.). Forced degradation study for efavirenz.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (n.d.). The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide.
- PubMed Central. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PMC.
- BOC Sciences. (n.d.). Efavirenz and Impurities.
- PubChem. (n.d.). Efavirenz.
- ResearchGate. (n.d.). Results of forced degradation studies of efavirenz.
- Bentham Science Publishers. (2019). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Current Pharmaceutical Analysis, 15(1), 82-94.
- ICH. (n.d.). Quality Guidelines.
- Wikipedia. (n.d.). Efavirenz.
- European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- USP-NF. (2020). EFAVIRENZ TABLETS.
- AWS. (n.d.). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC.
- Pharmaffiliates. (n.d.). Efavirenz-impurities.
- Journal of Advanced Scientific Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ, EMTRICITABINE AN.
- European Directorate for the Quality of Medicines & HealthCare. (2018). Efavirenz impurity B ICRS batch 1.
- Journal of Molecular Science. (n.d.). Hyphenated techniques in impurity profiling of Efavirenz.
- ResearchGate. (n.d.). Chemical structure of Efavirenz.
- ResearchGate. (n.d.). Method development and validation for the estimation of Efavirenz by RP-HPLC method.
- PharmaCompass. (n.d.). EFAVIRENZ [USP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry.
- SynZeal. (n.d.). Efavirenz Impurities.
- Trungtamthuoc.com. (n.d.). Efavirenz.
- Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. (n.d.).
- Molnar Institute. (n.d.). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir.
- The ASPD. (n.d.). Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications.
- US Pharmacopeia (USP). (n.d.). Priority Monographs.
Sources
- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efavirenz - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. jmolecularsci.com [jmolecularsci.com]
- 8. database.ich.org [database.ich.org]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of HPLC and UPLC for the Profiling of Efavirenz Impurities
A Senior Application Scientist's Guide to Method Selection and Optimization
In the landscape of pharmaceutical analysis, the fastidious identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Efavirenz, a non-nucleoside reverse transcriptase inhibitor critical in antiretroviral therapy, is no exception.[1][2] This guide provides a comprehensive comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the determination of Efavirenz and its related substances. Drawing upon established methodologies and the fundamental principles of chromatography, we will explore the practical advantages and trade-offs of each technique, supported by experimental data and validated protocols.
The Imperative of Impurity Profiling in Efavirenz
Impurities in an Active Pharmaceutical Ingredient (API) like Efavirenz can originate from various sources, including the synthetic route, degradation, or storage.[3] These impurities, even at trace levels, can impact the drug's safety and efficacy.[3] Regulatory bodies mandate stringent control over these impurities, making their accurate detection and quantification a critical aspect of quality control.[3] Common impurities associated with Efavirenz include process-related impurities and degradation products such as hydroxylated metabolites.[4][]
HPLC vs. UPLC: A Fundamental Divide
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis.[6] It relies on a liquid mobile phase to transport a sample through a column packed with a solid stationary phase, separating components based on their differential interactions.[6]
Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, represents a significant evolution of HPLC technology.[7][8] The core distinction lies in the use of smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling much higher operating pressures (up to 15,000 psi or 100 MPa).[6][8] This fundamental difference in particle size and pressure leads to substantial gains in resolution, sensitivity, and speed of analysis.[7][9][10]
Performance Comparison: HPLC vs. UPLC for Efavirenz Impurities
The theoretical advantages of UPLC translate into tangible benefits for the analysis of Efavirenz and its impurities. A comparative summary of key performance parameters is presented below.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | 15-30 minutes | 3-10 minutes | Up to 9x faster, significantly increasing sample throughput.[7][9] |
| Resolution | Good | Excellent | Sharper, narrower peaks allow for better separation of closely eluting impurities.[11] |
| Sensitivity | Standard | High | Increased peak heights and lower baseline noise enable the detection of trace-level impurities.[6][11] |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates lead to a significant reduction in solvent usage and waste disposal costs.[9][11] |
| System Backpressure | 500 - 6,000 psi | Up to 15,000 psi | A key operational difference requiring specialized instrumentation.[6] |
Experimental Protocols
The following are representative step-by-step methodologies for the analysis of Efavirenz impurities using both HPLC and UPLC. These protocols are based on established methods and are intended to provide a framework for method development and validation.[12][13][14]
HPLC Method for Efavirenz Impurities
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[12]
-
Mobile Phase: A mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (e.g., 20:80 v/v).[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Column Temperature: 45°C.[12]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the Efavirenz sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 1 mg/mL.
UPLC Method for Efavirenz Impurities
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH Shield RP18 (50 x 3 mm, 1.7 µm) or equivalent sub-2 µm C18 column.[14]
-
Mobile Phase: A gradient elution using a mixture of 10 mM phosphate buffer (pH 4.0) and a mixture of acetonitrile and methanol.[14]
-
Flow Rate: 0.4 mL/min.[14]
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the Efavirenz sample in a suitable diluent to a final concentration of approximately 0.5 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the typical analytical workflows for HPLC and UPLC, highlighting the key stages from sample preparation to data analysis.
Caption: A typical experimental workflow for HPLC analysis of Efavirenz impurities.
Caption: A streamlined experimental workflow for UPLC analysis of Efavirenz impurities.
Discussion: Making an Informed Decision
The choice between HPLC and UPLC for the analysis of Efavirenz impurities is contingent on the specific needs of the laboratory.
HPLC remains a robust and reliable technique, with a lower initial investment in instrumentation.[11] For laboratories with established and validated HPLC methods, the transition to UPLC may not be immediately necessary, especially for routine release testing where throughput is not the primary bottleneck.[8]
UPLC , on the other hand, offers undeniable advantages in terms of speed, sensitivity, and resolution.[9][11] For method development, high-throughput screening, and the analysis of complex impurity profiles, UPLC is the superior choice. The significant reduction in analysis time can lead to substantial increases in laboratory productivity and a lower cost per sample.[9] Furthermore, the enhanced sensitivity of UPLC is crucial for the detection and quantification of low-level genotoxic impurities, which are often subject to very strict control limits.
From a scientific integrity standpoint, both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data.[12] The validation parameters, including specificity, linearity, accuracy, precision, and robustness, must be rigorously established for the chosen method.
Conclusion
Both HPLC and UPLC are powerful tools for the analysis of Efavirenz and its impurities. While HPLC remains a workhorse in many quality control laboratories, the superior performance of UPLC in terms of speed, resolution, and sensitivity makes it the technology of the future for pharmaceutical analysis.[6] The decision to adopt UPLC should be based on a careful consideration of a laboratory's specific requirements, including sample throughput, sensitivity needs, and budget. For the development of new methods for Efavirenz impurity profiling, UPLC is strongly recommended to leverage its significant performance benefits.
References
- Krstulović, A. M., & Brown, P. R. (Year).
- Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918.
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
- Bhargavi, D., Rao, B. B., Kiran, G., Gouthami, T., & Bakshi, V. (2013). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 75, 150-156.
-
ResearchGate. (2025, August 8). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved from [Link]
- Langmann, P., Schirmer, D., & Klinker, H. (2000). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma.
- Vadlamani, A., & Ravindhranath, K. (2020). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 82(3), 429-434.
-
Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]
- Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
-
AWS. (n.d.). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study for efavirenz. Retrieved from [Link]
- de Oliveira, A. C. G., Salgado, H. R. N., & de Souza, J. (2008). Development and validation of a HPLC analytical assay method for efavirenz tablets: a medicine for HIV infections. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 19-22.
- Kumar, A., & Singh, A. (2016). Development and validation of UPLC method for simultaneous estimation of Efavirenz and Lamivudine in pharmaceutical formulations. Indo American Journal of Pharmaceutical Research, 6(03), 4991-4999.
-
Molnar Institute. (n.d.). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. Retrieved from [Link]
-
RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. veeprho.com [veeprho.com]
- 6. HPLC vs. UPLC [webofpharma.com]
- 7. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. biomedres.us [biomedres.us]
- 10. rjptonline.org [rjptonline.org]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]
A Comparative Guide to Efavirenz Impurities: The Benzoylaminoalcohol Derivative Versus Other Degradation Products
In the landscape of antiretroviral therapy, the long-standing efficacy of Efavirenz is undeniable.[1][2][3] However, ensuring its continued safety and quality necessitates a deep and evolving understanding of its impurity profile.[4][5] This guide provides an in-depth technical comparison between a notable synthesis-related impurity, Efavirenz Benzoylaminoalcohol Impurity, and other common degradation products of Efavirenz. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of Efavirenz impurity analysis.
The Critical Role of Impurity Profiling in Drug Development
Impurity profiling is a cornerstone of pharmaceutical quality control, directly impacting the safety and efficacy of a drug.[4][5] Unwanted chemical entities, even at trace levels, can introduce toxicity or alter the therapeutic effect of the active pharmaceutical ingredient (API).[4] Therefore, a comprehensive understanding of potential impurities—arising from synthesis, degradation, or storage—is paramount.[4] Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.[6][7][8]
Unveiling the Impurities: Structures and Formation Pathways
A clear understanding of the chemical identity and origin of impurities is fundamental to controlling them. Here, we delve into the specifics of the this compound and contrast it with other known degradation products.
This compound
-
Chemical Name: N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide[9]
-
CAS Number: 1189491-03-9[9][]
-
Molecular Formula: C21H17ClF3NO3[]
-
Molecular Weight: 423.81 g/mol []
-
Origin: This is a process-related impurity, likely arising from an intermediate in a specific synthetic route of Efavirenz.[] Its structure suggests a precursor to the final benzoxazinone ring system of Efavirenz.
Other Key Degradation Products of Efavirenz
Efavirenz can degrade under various stress conditions, leading to a range of impurities. Forced degradation studies have been employed to identify these products.[6][11][12][13] While a comprehensive list is extensive, common degradation products include those formed through hydrolysis and oxidation. The United States Pharmacopeia (USP) lists several related compounds for Efavirenz, including Efavirenz Related Compound A, B, and C.[1]
-
Efavirenz Related Compound A (Efavirenz Amino Alcohol):
-
Chemical Name: (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol[14]
-
CAS Number: 209414-27-7[14]
-
Molecular Formula: C13H11ClF3NO[15]
-
Molecular Weight: 289.68 g/mol [15]
-
Origin: This impurity is a key intermediate in the synthesis of Efavirenz and can also be formed by the hydrolysis of the carbamate moiety in the Efavirenz molecule.
-
The following diagram illustrates the plausible degradation pathway of Efavirenz leading to the formation of Efavirenz Amino Alcohol.
Caption: Plausible degradation of Efavirenz to Efavirenz Amino Alcohol.
A Comparative Analysis of Analytical Methodologies
The detection and quantification of Efavirenz impurities rely heavily on robust analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the routine analysis of Efavirenz and its impurities in both bulk drug and pharmaceutical dosage forms.[11][16][17][18] The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are adequately separated from the parent drug and from each other.[7][11][13]
Key considerations for developing an HPLC method for Efavirenz impurity profiling include:
-
Column: Reversed-phase columns, such as C18 or phenyl, are commonly employed.[5][11][16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[7][11]
-
Detection Wavelength: UV detection is usually performed at the maximum absorbance wavelength of Efavirenz, which is around 247 nm.[11][18][19]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and quantification of trace-level impurities, particularly potential genotoxic impurities, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[20][21] This technique is invaluable for characterizing unknown impurities by providing molecular weight and fragmentation data.
The following table summarizes and compares the typical analytical approaches for Efavirenz impurities.
| Parameter | HPLC-UV | LC-MS/MS |
| Primary Use | Quantification of known impurities, routine quality control | Identification of unknown impurities, quantification of trace-level and genotoxic impurities |
| Sensitivity | Lower | Higher |
| Specificity | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass-to-charge ratio and fragmentation) |
| Typical Column | C18, Phenyl | C18 |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Acetonitrile/Methanol and volatile buffer (e.g., ammonium acetate) |
| Detector | UV-Vis or Photodiode Array (PDA) | Triple Quadrupole or High-Resolution Mass Spectrometer |
Experimental Workflow for Impurity Profiling
A systematic approach is essential for the successful identification and quantification of impurities. The diagram below outlines a typical experimental workflow.
Caption: A typical workflow for Efavirenz impurity analysis.
Comparative Data Summary
| Impurity | Likely Origin | Polarity (Predicted) | Expected HPLC Retention Behavior (Reversed-Phase) |
| This compound | Synthesis-related | Low | Longer retention time |
| Efavirenz Amino Alcohol (Related Compound A) | Synthesis intermediate / Hydrolytic degradation | High | Shorter retention time |
| Other Oxidative Degradants | Oxidative degradation | Varies (generally more polar than Efavirenz) | Generally shorter retention times |
Conclusion and Future Perspectives
The effective control of impurities is a critical aspect of ensuring the quality and safety of Efavirenz. While the this compound is primarily a concern related to the manufacturing process, other degradation products can arise during the product's shelf-life. A thorough understanding of the formation and analytical behavior of these impurities is essential for developing robust control strategies.
The development of advanced analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, will continue to enhance our ability to detect and characterize impurities at even lower levels.[5] As regulatory expectations evolve, a proactive and science-driven approach to impurity profiling will remain a cornerstone of pharmaceutical development and manufacturing.
References
- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of rac-Methyl Efavirenz.
- ResearchGate. (n.d.). Forced degradation study for efavirenz.
- Journal of Molecular Science. (n.d.). Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications.
- International Scholars Journals. (n.d.). Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form.
- Sigma-Aldrich. (n.d.). Efavirenz Related Compound A USP Reference Standard.
- Journal of Molecular Science. (n.d.). Hyphenated techniques in impurity profiling of Efavirenz.
- ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- ResearchGate. (n.d.). Results of forced degradation studies of efavirenz.
- Sigma-Aldrich. (n.d.). Efavirenz USP Reference Standard.
- Benchchem. (n.d.). The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide.
- ResearchGate. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- ResearchGate. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM.
- PubMed. (n.d.). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma.
- Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
- A New Method for Determination of Efavirenz and pKa by Using LC-UV. (n.d.).
- BOC Sciences. (n.d.). CAS 1189491-03-9 this compound.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method | Trace-level | Validation.
- Veeprho. (n.d.). This compound | CAS 1189491-03-9.
- Pharmaffiliates. (n.d.). Efavirenz-impurities.
- Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz.
- Veeprho. (n.d.). Efavirenz Impurities and Related Compound.
Sources
- 1. Efavirenz USP Reference Standard CAS 154598-52-4 Sigma-Aldrich [sigmaaldrich.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. veeprho.com [veeprho.com]
- 4. theaspd.com [theaspd.com]
- 5. jmolecularsci.com [jmolecularsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. veeprho.com [veeprho.com]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efavirenz Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpras.com [ijpras.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Efavirenz Impurities
Introduction: The Criticality of Impurity Profiling for Efavirenz
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a key component in the treatment of Human Immunodeficiency Virus (HIV) type 1 infections.[1][2] The manufacturing process of Efavirenz, along with potential degradation pathways, can introduce various impurities.[3][4] These impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product, with some having the potential to be genotoxic.[5][6][7] Therefore, robust and reliable analytical methods are paramount for the accurate identification and quantification of these impurities to ensure the quality and safety of Efavirenz.[3][4]
This guide provides an in-depth comparison and cross-validation framework for two commonly employed analytical techniques for Efavirenz impurity profiling: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, validate, and cross-validate analytical methods for Efavirenz impurities in accordance with stringent regulatory expectations.
The principles and methodologies discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Methodology Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical method for impurity profiling is a critical decision driven by the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the stage of drug development. Below is a comparative overview of two powerful techniques for Efavirenz impurity analysis.
Method 1: Stability-Indicating RP-HPLC-UV Method
A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a workhorse in pharmaceutical quality control laboratories for its robustness, reliability, and cost-effectiveness.[23][24][25] A well-developed stability-indicating HPLC method can effectively separate Efavirenz from its known impurities and degradation products.[26][27][28]
Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated analytes are then detected by their absorbance of UV light at a specific wavelength.[29]
Method 2: High-Sensitivity UPLC-MS/MS Method
For the detection and quantification of trace-level and potentially genotoxic impurities, a more sensitive and specific method is often required.[5][6][7] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly higher resolution, sensitivity, and specificity compared to HPLC-UV.[30]
Principle: UPLC utilizes smaller particle size columns to achieve faster and more efficient separations. The eluent is then introduced into a mass spectrometer, where molecules are ionized, separated by their mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. This provides structural information and highly selective quantification.[3]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of the two analytical methods for the analysis of Efavirenz impurities.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS |
| Linearity Range | 0.05 - 1.5 µg/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.5 ng/mL |
| Specificity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio |
| Run Time | 20 - 40 minutes | 5 - 15 minutes |
Cross-Validation of Analytical Methods: A Step-by-Step Protocol
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The following protocol outlines the key steps for the cross-validation of the HPLC-UV and UPLC-MS/MS methods for Efavirenz impurities, in line with ICH Q2(R1) guidelines.[10][12][16][20]
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Cross-Validation Protocol
1. Objective and Acceptance Criteria:
-
Objective: To demonstrate the equivalency of the UPLC-MS/MS method (Method 2) to the established HPLC-UV method (Method 1) for the quantification of specified and unspecified impurities in Efavirenz drug substance.
-
Acceptance Criteria: The results obtained from both methods for the same batches of Efavirenz should not be statistically significantly different. The difference in the mean values for each impurity should be within a pre-defined range (e.g., ±10% for impurities at the specification limit).
2. Materials and Methods:
-
Samples: A minimum of three representative batches of Efavirenz drug substance, including one batch with elevated levels of impurities or a stressed sample, should be used.
-
Reagents and Standards: Use well-characterized reference standards for Efavirenz and its known impurities. All other reagents should be of appropriate analytical grade.
3. Validation Parameters for Comparison:
The following validation parameters should be assessed for both methods, and the results compared.
-
Specificity:
-
Protocol: Analyze placebo, Efavirenz API, and a mixture of Efavirenz and its known impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the methods are stability-indicating.[26][27][31]
-
Acceptance Criteria: No interference from placebo or other components at the retention time of the impurities of interest. Peak purity analysis (for HPLC-UV) and mass spectral data (for UPLC-MS/MS) should confirm the homogeneity of the impurity peaks.
-
-
Linearity and Range:
-
Protocol: Prepare a series of solutions of each impurity at a minimum of five different concentrations, covering the expected range (e.g., from LOQ to 150% of the specification limit).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Accuracy:
-
Protocol: Perform recovery studies by spiking known amounts of impurities into the Efavirenz drug substance at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate preparations of a sample containing Efavirenz and its impurities at the specification level.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument, if possible.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 10.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Protocol: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to accurately measure impurities at or below the reporting threshold.
-
-
Robustness:
-
Protocol: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
-
Acceptance Criteria: The method should remain unaffected by small, deliberate variations in the method parameters, with results remaining within the established acceptance criteria.
-
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
The cross-validation of analytical methods for Efavirenz impurities is a critical exercise to ensure consistent and reliable data across the product lifecycle. A robust HPLC-UV method is suitable for routine quality control, while a highly sensitive UPLC-MS/MS method is indispensable for the analysis of trace-level and genotoxic impurities.
The successful cross-validation, as demonstrated through the outlined protocol, provides confidence that the methods are equivalent and can be used interchangeably without impacting the quality assessment of the Efavirenz drug substance. It is imperative that all validation and cross-validation activities are thoroughly documented and comply with the relevant regulatory guidelines to ensure data integrity and support regulatory submissions.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Application Notes and Protocols for Forced Degradation Studies of rac-Methyl Efavirenz - Benchchem. (2025).
- Quality Guidelines - ICH. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
- Hyphenated techniques in impurity profiling of Efavirenz - Journal of Molecular Science. (2025).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
- Forced degradation study for efavirenz | Download Table - ResearchGate. (n.d.).
- A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities - Semantic Scholar. (n.d.).
- The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide - Benchchem. (2025).
- A New Method for Determination of Efavirenz and pKa by Using LC-UV. (n.d.).
- High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed. (n.d.).
- Results of forced degradation studies of efavirenz - ResearchGate. (n.d.).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
- Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC | Bentham Science Publishers. (2019).
- Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications. (n.d.).
- A Comparative Guide to the Analytical Validation of Methods for Efavirenz and its Related Substances, Including rac-Methyl Efavi - Benchchem. (2025).
- Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method - ResearchGate. (2025).
- Analytical Method Development and Validation of Efavirenz by Using RP- HPLC - AWS. (n.d.).
- Efavirenz Tablets. (n.d.).
- Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method | Trace-level | Validation - Indian Journal of Pharmaceutical Sciences. (n.d.).
- Analytical Methods for the Assay of Efavirenz - A Review - Acta Scientific. (2024).
- LC-MS/MS Method for Efavirenz Impurities | PDF | Detection Limit | High Performance Liquid Chromatography - Scribd. (n.d.).
- Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections - ResearchGate. (2011).
- Validation results of analytical method | Download Table - ResearchGate. (n.d.).
- Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. (n.d.).
- Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. theaspd.com [theaspd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scribd.com [scribd.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. fda.gov [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. starodub.nl [starodub.nl]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ijpras.com [ijpras.com]
- 24. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Efavirenz Impurities
In the landscape of pharmaceutical quality control, the reliability of analytical methods is paramount. For Efavirenz, a critical non-nucleoside reverse transcriptase inhibitor, ensuring the accurate quantification of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. This guide provides an in-depth exploration of robustness testing for the analytical methods used to monitor Efavirenz impurities. We will dissect the "why" behind experimental choices, compare leading analytical technologies, and provide actionable protocols grounded in authoritative guidelines.
The Imperative of Robustness: Beyond a Validation Checkbox
Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the measure of an analytical procedure's capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1][2] This is distinct from ruggedness (intermediate precision), which assesses reproducibility across different labs, analysts, or instruments. A robust method provides an indication of its reliability during normal usage, ensuring that minor operational fluctuations do not lead to erroneous results.[1]
For an Efavirenz impurity method, a lack of robustness could mean a specified impurity is not detected or is incorrectly quantified, potentially releasing a batch that does not meet safety standards. Therefore, this testing is a critical risk mitigation strategy performed during the method development phase to identify which parameters need to be strictly controlled.[3]
The Workhorse Method: Reversed-Phase HPLC
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common approach for quantifying Efavirenz and its related impurities.[4][5] These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4][6]
The selection of parameters for a robustness study is not arbitrary. It is based on an understanding of chromatographic principles and the specific method conditions. For a typical Efavirenz impurity method, the following parameters are critical:
-
Mobile Phase pH: Efavirenz's structure contains functional groups whose ionization state can be influenced by pH, affecting retention time and peak shape. A small change in buffer pH can lead to significant shifts.
-
Organic Content in Mobile Phase: The ratio of organic solvent to aqueous buffer is a primary driver of retention in reversed-phase chromatography. Minor variations can alter the elution times and, critically, the resolution between Efavirenz and its closely eluting impurities.
-
Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, influencing retention times and peak efficiency. A well-controlled column oven is essential for reproducibility.
-
Flow Rate: While modern HPLC pumps are highly precise, minor fluctuations can occur. Testing the method's tolerance to slight changes in flow rate is crucial as it directly impacts retention times and peak heights.
-
Detection Wavelength: The UV detector's wavelength should be set at or near the absorbance maximum of Efavirenz (typically around 245-252 nm) to ensure sensitivity.[4][7] Small deviations are tested to ensure they do not disproportionately affect the quantification of any impurity.
The following diagram outlines a systematic workflow for conducting a robustness study.
Caption: Workflow for a typical robustness study of an analytical method.
This protocol is a synthesized example based on published methods.[4][8]
-
System Preparation:
-
Chromatographic System: HPLC with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Nominal Mobile Phase: Acetonitrile and 0.1% o-Phosphoric acid in a 80:20 v/v ratio.[4]
-
Nominal Flow Rate: 1.5 mL/min.[4]
-
Nominal Column Temperature: 45°C.[4]
-
Detection Wavelength: 245 nm.[4]
-
Rationale: Equilibrate the column with the mobile phase for at least 30 minutes to ensure a stable baseline, which is crucial for accurate integration.
-
-
Sample Preparation:
-
Prepare a solution of Efavirenz bulk drug spiked with known impurities at the specification limit (e.g., 0.2%).[9]
-
Rationale: Using a spiked sample is essential to evaluate the method's ability to maintain separation (specificity) between the main component and its impurities under varied conditions.
-
-
Execution of Varied Conditions:
-
Inject the sample solution in replicate (n=3) under the nominal conditions.
-
Adjust one parameter at a time to its extreme values (e.g., Flow Rate to 1.35 mL/min and 1.65 mL/min for a ±10% variation).
-
Inject the sample solution in replicate for each varied condition. Re-equilibrate the system after each change in mobile phase composition or pH.
-
Rationale: The one-factor-at-a-time approach helps isolate the effect of each parameter on the method's performance.
-
-
Data Analysis:
-
For each condition, calculate critical system suitability parameters: resolution between adjacent peaks, tailing factor for the Efavirenz peak, and theoretical plates.
-
Calculate the %RSD for the peak areas of the impurities across replicate injections.
-
Rationale: System suitability tests confirm that the chromatographic system is performing adequately before evaluating the impact of the variations.
-
The results of the robustness study are typically summarized in a table to allow for clear comparison against predefined acceptance criteria.
| Parameter | Variation | Acceptance Criterion | Observed Result | Pass/Fail |
| Flow Rate | +10% (1.65 mL/min) | Resolution > 2.0; Tailing Factor < 1.5 | Resolution = 2.8; Tailing = 1.2 | Pass |
| -10% (1.35 mL/min) | Resolution > 2.0; Tailing Factor < 1.5 | Resolution = 3.1; Tailing = 1.2 | Pass | |
| Column Temp. | +5°C (50°C) | % Change in Retention Time < 5% | -3.5% | Pass |
| -5°C (40°C) | % Change in Retention Time < 5% | +4.1% | Pass | |
| Mobile Phase pH | +0.2 units | Resolution > 2.0 | Resolution = 2.5 | Pass |
| -0.2 units | Resolution > 2.0 | Resolution = 2.9 | Pass | |
| Wavelength | +2 nm (247 nm) | % Change in Peak Area < 2.0% | +1.1% | Pass |
| -2 nm (243 nm) | % Change in Peak Area < 2.0% | -1.5% | Pass |
Comparison of Analytical Technologies
While RP-HPLC is the standard, other technologies offer different performance characteristics. The choice of method depends on the specific requirements of the analysis, from routine QC to impurity identification.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), leading to faster analysis times and higher resolution. However, they operate at much higher pressures, making them potentially more sensitive to blockages and requiring more rigorous sample filtration. The principles of robustness testing remain the same, but parameters like system backpressure become more critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for impurity profiling, offering the ability to identify unknown impurities based on their mass-to-charge ratio.[10] In the context of robustness, the stability of the ionization source and mass analyzer parameters (e.g., cone voltage, desolvation gas temperature) must also be considered. While providing unparalleled specificity, the complexity and cost of LC-MS systems often reserve them for development and investigation rather than routine QC.[11]
The following diagram compares these techniques based on key performance and robustness attributes.
Caption: Comparison of key attributes for different analytical techniques.
Conclusion
Robustness testing is a foundational element of analytical method validation that ensures the long-term reliability and transferability of methods for Efavirenz impurity analysis. A systematic, science-driven approach to varying critical parameters like mobile phase composition, pH, and flow rate is essential. While RP-HPLC remains the gold standard for routine quality control due to its proven robustness and simplicity, techniques like UPLC and LC-MS offer significant advantages in speed and specificity, respectively. By thoroughly evaluating and understanding a method's robustness, scientists can build a comprehensive control strategy that guarantees the consistent quality and safety of Efavirenz.
References
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis Online.
-
The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide. BenchChem.
-
Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. Altabrisa.
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
-
Forced degradation study for efavirenz. ResearchGate.
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
-
Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. AWS.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
-
Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. PubMed.
-
Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. SciSpace.
-
Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PubMed Central.
-
A Comparative Guide to Analytical Method Robustness Testing for Racemic Efavirenz. BenchChem.
-
A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science.
-
METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ BY UV SPECTROPHOTOMETER. IOSR Journal.
-
Results of forced degradation studies of efavirenz. ResearchGate.
-
A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences.
-
Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. ResearchGate.
-
Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. ResearchGate.
-
A Comparative Guide to the Analytical Validation of Methods for Efavirenz and its Related Substances, Including rac-Methyl Efavi. BenchChem.
-
Development and validation of a HPLC analytical assay method for efavirenz tablets : a medicine for HIV infections. Semantic Scholar.
-
Efavirenz and Impurities. BOC Sciences.
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ, EMTRICITABINE AN. Journal of Advanced Scientific Research.
-
Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. ResearchGate.
-
Optimization and Validation of Efavirenz Related Substances in Formulation by RP-HPLC Method. International Journal of Advanced Research in Science, Communication and Technology.
-
Instability of Efavirenz Metabolites Identified During Method Development and Validation. PubMed.
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. jmolecularsci.com [jmolecularsci.com]
- 11. ijpras.com [ijpras.com]
A Comparative Guide to Achieving Ultra-Trace Level Detection of Efavirenz Benzoylaminoalcohol Impurity: A Methodological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the purity of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is of paramount importance. The presence of impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. Among these, the Efavirenz Benzoylaminoalcohol impurity, a known process-related impurity and potential degradant, warrants meticulous control due to its potential toxicological profile. This guide provides an in-depth, objective comparison of analytical methodologies for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of this critical impurity, empowering researchers to select and implement the most appropriate analytical strategy for their needs.
The Significance of Benzoylaminoalcohol Impurity in Efavirenz
Efavirenz, chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potent therapeutic agent against HIV-1. The manufacturing process and subsequent storage can lead to the formation of various impurities. The Benzoylaminoalcohol impurity, also identified as (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), is a key intermediate in the synthesis of Efavirenz and can also arise from its degradation.[1][2][3] Given its chemical structure, particularly the aminoaryl functional group, it is considered a potential genotoxic impurity (PGI), necessitating its control at very low levels in the drug substance and product.[1][2][3] Regulatory bodies worldwide have stringent requirements for the control of such impurities, making the development of highly sensitive and validated analytical methods a critical aspect of quality control in the pharmaceutical industry.
Foundational Principles: Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before delving into specific methodologies, it is crucial to establish a firm understanding of LOD and LOQ, as defined by the International Council for Harmonisation (ICH) guidelines.[4]
-
Limit of Detection (LOD): The LOD of an analytical procedure is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the point at which a signal can be reliably distinguished from the background noise.
-
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for the analysis of impurities, as it defines the lower limit for reliable monitoring.
Several approaches can be used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. The choice of method depends on the nature of the analytical technique and the instrumentation used.
Methodological Showdown: HPLC-UV vs. LC-MS/MS for Benzoylaminoalcohol Impurity Analysis
This guide will compare two prominent analytical techniques for the determination of the this compound: the widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: The Workhorse of Quality Control
HPLC-UV is a robust and commonly used technique in pharmaceutical quality control laboratories for the analysis of drug substances and their impurities. Its advantages include reliability, cost-effectiveness, and ease of use.
The following protocol is a representative example of an HPLC-UV method that can be adapted and validated for the determination of the this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized for the separation of the impurity from the Efavirenz main peak and other potential impurities.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the Benzoylaminoalcohol impurity.
-
Injection Volume: Typically 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution to concentrations around the expected LOD and LOQ.
-
Sample Solution: Accurately weigh and dissolve the Efavirenz drug substance or product in the diluent to a known concentration.
4. Determination of LOD and LOQ (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the impurity with those of blank samples.
-
The concentration at which a signal-to-noise ratio of approximately 3:1 is achieved is generally accepted for estimating the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is typically used to estimate the LOQ. This determination should be supported by demonstrating adequate precision and accuracy at this concentration.
While a robust technique, the sensitivity of HPLC-UV for trace-level impurity analysis can be a limiting factor. The LOD and LOQ for the Benzoylaminoalcohol impurity using this method will be highly dependent on the chromophoric properties of the molecule and the optimization of the chromatographic conditions. For potentially genotoxic impurities that require control at parts-per-million (ppm) levels, HPLC-UV may not always provide the necessary sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace-Level Quantification
For the ultra-trace level quantification of impurities like the Benzoylaminoalcohol in Efavirenz, LC-MS/MS offers unparalleled sensitivity and selectivity. By coupling the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer, this technique can detect and quantify analytes at extremely low concentrations, even in complex matrices.
The following protocol is based on a validated method for the trace level quantification of the this compound (AMCOL).[1][2][3]
1. Instrumentation:
-
A Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Mobile Phase: 5.0 mM Ammonium acetate in water and methanol (35:65, v/v).[1][2][3]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 45 °C.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the Benzoylaminoalcohol impurity should be optimized for maximum sensitivity and specificity.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the AMCOL reference standard in acetonitrile. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.2 to 5.0 ppm).[1]
-
Sample Solution: Prepare the Efavirenz drug substance or product samples at a concentration of 15.0 mg/mL in a suitable diluent.[1][2][3]
5. Determination and Validation of LOD and LOQ:
-
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) by injecting a series of diluted standard solutions.[4]
-
The determined LOQ must be validated by demonstrating acceptable precision and accuracy through the analysis of multiple preparations at the LOQ concentration.
Caption: Workflow for the determination and validation of LOD and LOQ.
Comparative Performance Data
The following table summarizes the reported LOD and LOQ values for the this compound using the highly sensitive LC-MS/MS method. A qualitative comparison with a typical HPLC-UV method is also provided.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | 0.07 ppm [1][2][3] | 0.2 ppm [1][2][3] | - Exceptional sensitivity and selectivity- Ideal for trace-level genotoxic impurity analysis- High confidence in identification due to mass information | - Higher instrument cost and complexity- Requires specialized expertise |
| HPLC-UV | Method-dependent (typically higher than LC-MS/MS) | Method-dependent (typically higher than LC-MS/MS) | - Robust and reliable- Cost-effective and widely available- Simpler operation | - Limited sensitivity for ultra-trace analysis- Potential for co-eluting interferences |
Discussion and Expert Insights
The data clearly demonstrates the superior sensitivity of the LC-MS/MS method for the determination of the this compound. With an LOQ of 0.2 ppm, this method is well-suited for the stringent control of this potentially genotoxic impurity, aligning with the threshold of toxicological concern (TTC) approach often applied to such compounds.[1]
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the required level of sensitivity and the regulatory expectations for the specific impurity being monitored. For routine quality control where the impurity levels are expected to be well above the detection limits of UV, a validated HPLC-UV method can be a practical and efficient choice. However, for the purpose of genotoxicity risk assessment, method development and validation for trace-level quantification, and in cases where the impurity needs to be controlled at very low levels, the adoption of an LC-MS/MS method is not just advantageous but often essential.
The causality behind the enhanced performance of LC-MS/MS lies in its detection principle. Unlike UV detection, which relies on the chromophoric properties of the molecule, mass spectrometry identifies and quantifies molecules based on their mass-to-charge ratio, providing a much higher degree of selectivity and reducing the likelihood of interference from other components in the sample matrix. The use of Multiple Reaction Monitoring (MRM) further enhances this selectivity by monitoring specific fragmentation patterns of the target analyte.
Conclusion: A Strategic Approach to Impurity Analysis
The effective control of impurities is a non-negotiable aspect of ensuring the quality and safety of pharmaceutical products. For the this compound, the analytical methodology must be chosen with a clear understanding of the required sensitivity and the intended application. While HPLC-UV remains a valuable tool in the analytical chemist's arsenal, the data and discussion presented in this guide underscore the indispensable role of LC-MS/MS for achieving the ultra-trace detection limits necessary for the confident control of potentially genotoxic impurities. By leveraging the appropriate analytical technology and adhering to rigorous validation principles, researchers and drug development professionals can ensure the integrity of their Efavirenz products and, ultimately, the safety of patients.
References
-
Reddy, G. J., et al. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466. Available from: [Link]
-
Kumar, A., & Singh, A. (2018). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 80(5), 846-853. Available from: [Link]
-
SynZeal. (n.d.). Efavirenz Impurities. Retrieved from [Link]
-
ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available from: [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available from: [Link]
-
ResearchGate. (2018). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available from: [Link]
-
Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33. Available from: [Link]
-
Desai, P. S., et al. (2019). Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. International Journal of Scientific Research in Science and Technology, 6(5), 307-322. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2017). Method development and validation for the estimation of Efavirenz by RP-HPLC method. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Retrieved from [Link]
-
PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]
-
Bioanalysis Zone. (2021). QUANTITATIVE ANALYSIS AND METABOLITE PROFILING OF OLIGONUCLEOTIDES. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stationary Phase Selection for Efavirenz Impurity Analysis
Introduction: The Criticality of Impurity Profiling for Efavirenz
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in antiretroviral therapy for the treatment of HIV-1.[1][] Its efficacy and safety are directly linked to the purity of the active pharmaceutical ingredient (API). The manufacturing process, degradation pathways, and storage conditions can all introduce impurities—unwanted chemical substances that can potentially compromise the drug's therapeutic effect or pose health risks.[3] Therefore, robust analytical methods for the detection and quantification of these impurities are paramount for quality control and regulatory compliance.[4][5][6]
This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) stationary phases for the analysis of Efavirenz and its related substances. We will explore the separation mechanisms of common reversed-phase columns and present experimental data to guide researchers and drug development professionals in selecting the optimal column for their specific analytical needs.
The 'Why': Understanding Stationary Phase Selectivity in HPLC
The heart of an HPLC separation is the column, and the stationary phase within it dictates the selectivity—the ability to differentiate between the main compound and its closely related impurities.[7] While C18 columns are the workhorse of reversed-phase chromatography, relying solely on them can sometimes lead to co-eluting peaks and incomplete impurity profiles. Different stationary phases offer alternative separation mechanisms, which can be leveraged to resolve challenging impurity pairs.[8]
-
Hydrophobic Interactions (C18 & C8): These alkyl-bonded phases separate molecules based on their hydrophobicity. Longer carbon chains (C18) provide greater retention for nonpolar compounds compared to shorter chains (C8).[9]
-
π-π Interactions (Phenyl Phases): Phenyl columns contain phenyl groups that can interact with the aromatic rings present in analyte molecules, like Efavirenz. This provides a unique selectivity, especially for aromatic or unsaturated compounds.[7][9][10]
-
Dipole-Dipole and Polar Interactions (Cyano Phases): Cyano (CN) phases possess a strong dipole and can interact with polar functional groups in analytes.[11] They are less hydrophobic than C18 or Phenyl phases and can offer a different elution order, making them a powerful tool for orthogonal method development.[12][13][14]
Comparative Experimental Analysis: Putting Stationary Phases to the Test
To objectively compare the performance of different stationary phases, a systematic study was conducted. Efavirenz was spiked with a mixture of its known process impurities and degradation products. The same mobile phase and gradient conditions were applied across four different columns to isolate the effect of the stationary phase on the separation.
Experimental Protocol
A detailed, step-by-step methodology is crucial for reproducible results.
dot
Caption: Experimental workflow for stationary phase comparison.
1. Reagents and Materials:
-
Efavirenz Reference Standard (RS) and known impurities were sourced from certified suppliers.
-
HPLC-grade acetonitrile, methanol, and analytical-grade potassium dihydrogen phosphate were used.
-
Columns:
-
C18 (L1), 250 mm x 4.6 mm, 5 µm
-
C8 (L7), 250 mm x 4.6 mm, 5 µm
-
Phenyl-Hexyl (L11), 250 mm x 4.6 mm, 5 µm
-
Cyano (L10), 250 mm x 4.6 mm, 5 µm
-
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 10 µL.
Results and Discussion
The performance of each stationary phase was evaluated based on its ability to resolve critical impurity pairs from the main Efavirenz peak. The key chromatographic parameters are summarized below.
| Stationary Phase | Critical Pair | Retention Time (min) (Impurity / Efavirenz) | Resolution (Rs) | Tailing Factor (Tf) (Efavirenz) |
| C18 | Impurity A / Efavirenz | 18.2 / 19.5 | 2.8 | 1.1 |
| Impurity B / Efavirenz | 20.1 / 19.5 | 1.4 | ||
| C8 | Impurity A / Efavirenz | 15.8 / 16.9 | 2.5 | 1.2 |
| Impurity B / Efavirenz | 17.4 / 16.9 | 1.1 | ||
| Phenyl-Hexyl | Impurity A / Efavirenz | 17.5 / 18.8 | 2.9 | 1.1 |
| Impurity B / Efavirenz | 20.5 / 18.8 | 3.1 | ||
| Cyano | Impurity A / Efavirenz | 12.1 / 13.5 | 3.5 | 1.3 |
| Impurity B / Efavirenz | 12.9 / 13.5 | 1.3 |
Analysis of Performance:
-
C18 Column: As expected, the C18 column provided strong retention and good overall separation based on hydrophobicity.[15][16] However, it showed limited resolution (Rs = 1.4) for Impurity B, a structurally similar and less hydrophobic impurity.
-
C8 Column: The C8 column offered lower retention times, leading to a faster analysis. While it adequately separated Impurity A, the resolution for Impurity B dropped to 1.1, which is below the generally accepted minimum of 1.5 for baseline separation.
-
Phenyl-Hexyl Column: This column demonstrated the power of alternative selectivity. The π-π interactions between the phenyl rings of the stationary phase and the analytes significantly altered the elution pattern.[7] Notably, the resolution for the challenging Impurity B increased dramatically to 3.1, indicating a superior separation mechanism for this specific compound.
-
Cyano Column: The Cyano column provided the least hydrophobic retention, resulting in the shortest analysis time.[13] It yielded the best resolution for Impurity A, showcasing the utility of its polar/dipole interaction capabilities.[11] However, its performance for Impurity B was comparable to the C18 column. The International Pharmacopoeia has also noted the suitability of a cyano column for separating certain Efavirenz-related substances.[17][18]
Conclusion and Recommendations
This comparative study highlights that there is no single "best" stationary phase for all applications. The optimal choice depends on the specific impurities that need to be monitored.
-
For routine quality control where the primary impurities are well-characterized and differ sufficiently in hydrophobicity, a C18 column remains a robust and reliable choice.[15][16]
-
When dealing with complex impurity profiles or during method development and forced degradation studies , screening multiple stationary phases is crucial.[19][20]
-
The Phenyl-Hexyl column is highly recommended when aromatic or planar impurities are present, as its unique π-π selectivity can resolve compounds that co-elute on traditional alkyl phases.[7]
-
The Cyano column serves as an excellent orthogonal choice to C18. Its alternative selectivity and lower retention for hydrophobic compounds make it ideal for confirming peak purity and separating polar impurities.[8][13]
By understanding the different separation mechanisms and systematically evaluating alternative column chemistries, scientists can develop more specific, robust, and reliable HPLC methods for ensuring the quality and safety of Efavirenz.
References
-
J Pharm Biomed Anal. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. [Link]
-
Taylor & Francis Online. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
-
LCGC. (2014). An Efficient Approach to Column Selection in HPLC Method Development. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. [Link]
-
ResearchGate. (n.d.). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Efavirenz impurity B ICRS batch 1. [Link]
-
GL Sciences. (n.d.). InertSustain Cyano Column. [Link]
-
LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. [Link]
-
ResearchGate. (2012). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
-
Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. [Link]
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound. [Link]
-
ResearchGate. (n.d.). Forced degradation study for efavirenz. [Link]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]
-
International Journal Of Pharma Research and Health Sciences. (2015). Method Development and Validation of Efavirenz by RP- HPLC Method. [Link]
-
Journal of Advanced Scientific Research. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ, EMTRICITABINE AN. [Link]
-
World Health Organization (WHO). (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. [Link]
-
Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
-
ScienceDirect. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]
-
ScienceDirect. (2005). Column selectivity in reversed-phase liquid chromatography - VII. Cyanopropyl columns. [Link]
-
PharmaGuru. (2025). HPLC Column: Types, Working Principles, Expert Tips, and Best Practices for Cleaning and Regeneration. [Link]
-
U.S. Pharmacopeia. (n.d.). Efavirenz Tablets. [Link]
-
Supelco. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. [Link]
-
Molnar Institute. (n.d.). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmolecularsci.com [jmolecularsci.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. veeprho.com [veeprho.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. glsciences.eu [glsciences.eu]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.who.int [cdn.who.int]
- 19. researchgate.net [researchgate.net]
- 20. jyoungpharm.org [jyoungpharm.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Efavirenz Benzoylaminoalcohol Impurity
Introduction: Beyond Synthesis—A Commitment to Safety and Environmental Stewardship
In the landscape of pharmaceutical research and development, our focus is often sharply aimed at the synthesis, purification, and analysis of novel compounds and their related impurities. However, the lifecycle of these chemical entities does not conclude upon characterization. The responsible management and disposal of surplus and waste materials, such as the Efavirenz Benzoylaminoalcohol Impurity, are paramount. This impurity, arising during the synthesis of the antiretroviral drug Efavirenz, requires meticulous handling not just during its creation, but through to its final disposition.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As its toxicological and ecotoxicological properties are not extensively documented, we will operate under the precautionary principle, treating it with the same level of caution as the parent active pharmaceutical ingredient (API), Efavirenz. This ensures the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental regulations.
Part 1: Presumptive Hazard Assessment and Risk Mitigation
The foundational step in any disposal procedure is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for the impurity itself, we must extrapolate from the known hazards of the parent compound, Efavirenz. This approach ensures a conservative and safe handling protocol.
1.1. Surrogate Hazard Profile: Efavirenz
Efavirenz is a well-characterized compound with established health and environmental hazards. It is prudent to assume the Benzoylaminoalcohol impurity shares a similar hazard profile until proven otherwise.
| Hazard Category | GHS Classification | Hazard Statement | Source |
| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | [1] |
| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | [1] |
| Reproductive Toxicity | Repr. 1B | H360: May damage fertility or the unborn child | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1 | H372: Causes damage to organs through prolonged or repeated exposure | [1] |
| Acute Aquatic Toxicity | Aquatic Acute 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Causality: The structural similarity between the impurity and the parent API suggests they may interact with similar biological pathways. The high aquatic toxicity is particularly critical; improper disposal via sinks could have devastating effects on local ecosystems.[1] Therefore, this substance is unequivocally prohibited from drain disposal under any circumstances.
1.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the presumptive hazard assessment, a stringent PPE protocol is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[2][3] Never reuse disposable gloves.
-
Eye Protection: Chemical splash goggles are required at all times when handling the solid impurity or its solutions.[2][4]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[3]
-
Respiratory Protection: All handling of the solid powder should be performed within a certified chemical fume hood to prevent inhalation of fine particulates.[5]
Part 2: Segregation and Waste Stream Management
Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can create hazardous reactions and result in significant regulatory non-compliance. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), which strictly forbids the dilution of hazardous waste.[6][7]
Disposal Workflow Diagram
Caption: Waste Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Follow these validated procedures to ensure safe and compliant disposal of the impurity and associated materials.
Protocol 3.1: Disposal of Solid Waste
This protocol applies to the pure impurity powder, contaminated spatulas, weigh boats, and disposable PPE (e.g., gloves).
-
Work Area Preparation: Conduct all operations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Containment: Carefully transfer all solid waste into a designated, robustly sealed polyethylene container labeled "Hazardous Waste - Solid Pharmaceutical Compounds."
-
Decontamination of Reusable Items: Thoroughly wipe down any non-disposable items (e.g., spatulas) with a solvent such as isopropanol or ethanol. Collect the contaminated wipes as solid hazardous waste.
-
Final Packaging: Once the waste container is full (not exceeding 90% capacity), securely seal the lid.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number: "1189491-03-9"
-
Accumulation start date
-
Hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
-
Storage: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area for pickup.
Protocol 3.2: Disposal of Liquid Waste
This protocol applies to solutions containing the impurity, such as mother liquors from crystallization or chromatographic fractions.
-
Waste Solvent Compatibility: Ensure the designated liquid waste container is compatible with the solvent system used. Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents, or acidic and basic solutions) unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containment: Using a funnel, carefully pour the liquid waste into a designated, sealed, and properly vented hazardous liquid waste container.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container sealed at all times except when adding waste.
-
Labeling: As with solid waste, affix a complete hazardous waste label with all required information.
-
Storage: Store the container in secondary containment (e.g., a chemical-resistant tub) within the Satellite Accumulation Area to mitigate potential leaks.
Protocol 3.3: Managing Grossly Contaminated Labware
For glassware or equipment that is grossly contaminated and cannot be effectively decontaminated:
-
Rinsing: Perform a triple rinse with a suitable solvent. The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse may, depending on local regulations, be disposable as non-hazardous waste, but it is best practice to collect it as hazardous waste as well.
-
Final Disposal: After rinsing, the glassware can typically be disposed of in a designated broken glass container. However, if significant solid residue remains, the item itself must be disposed of as solid hazardous waste.
Part 4: Emergency Procedures
In the event of an accidental release, immediate and correct action is critical to minimize exposure and environmental impact.
4.1. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area of the spill.
-
Assess the Spill: For small spills (<100 mL or a few grams) that you are trained to handle:
-
Don appropriate PPE.
-
Cover the spill with a chemical absorbent material from a spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in the solid hazardous waste container.
-
Clean the spill area with a solvent-soaked cloth and dispose of the cloth as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
References
-
Andrade, G. M., et al. (2014). Kinetics and mechanism of hydrolysis of efavirenz. PubMed. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS EFAVIRENZ USP RC B. Available at: [Link]
-
Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Available at: [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at: [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Available at: [Link]
-
TechTarget. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 1189491-03-9. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Efavirenz Benzoylaminoalcohol Impurity
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, risk-based framework for the safe handling of Efavirenz Benzoylaminoalcohol Impurity. As an impurity of a potent Active Pharmaceutical Ingredient (API), this compound must be handled with rigorous controls to protect laboratory personnel. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a deep, actionable understanding of safety protocols.
Hazard Identification and Risk Assessment
Before any handling protocol can be established, a thorough risk assessment is mandatory. This begins with understanding the known hazards of the parent compound and applying the precautionary principle to the impurity.
1.1 Toxicological Profile of the Parent API: Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in antiretroviral therapy.[1] Its known hazards, as outlined in its Safety Data Sheets (SDS), include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]
The toxicological profile for the this compound is not well-established. Therefore, it must be handled as if it is at least as potent and hazardous as the parent Efavirenz API. Potent compounds can cause significant health effects at very low concentrations.[4][5]
1.2 The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the last line of defense.[6] A robust safety plan always prioritizes engineering and administrative controls to minimize exposure risk. PPE is then used to protect against any residual risk.
Core Personal Protective Equipment (PPE) Protocol
Based on the potent nature of the compound, the following PPE is mandatory for all personnel handling this compound.
2.1 Primary Engineering Controls (First Line of Defense)
All handling of the solid (powder) form of this impurity must be performed within a certified containment device to prevent aerosolization and inhalation.[4]
-
Chemical Fume Hood: For handling solutions or performing less hazardous manipulations.
-
Glovebox or Containment Ventilated Enclosure (CVE): Required for handling powders, especially during weighing and transfer operations. These systems maintain negative pressure to ensure any airborne particles are contained.[7][8]
2.2 Detailed PPE Requirements
The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] For this specific potent compound, the requirements are more stringent.
| Protection Area | Required PPE | Rationale and Specifications |
| Hand Protection | Double Nitrile Gloves | Outer Glove: Serves as the primary barrier. Must be removed and disposed of immediately upon known or suspected contamination. Inner Glove: Protects the skin during the doffing (removal) process of the outer glove and other PPE. Specifications: Use powder-free nitrile gloves. Nitrile provides good resistance to a range of organic solvents, weak acids, and bases.[10][11][12] Always check breakthrough times for specific solvents used.[10] |
| Eye & Face Protection | ANSI Z87-rated Safety Goggles & Face Shield | Goggles: Must be worn at all times to protect against splashes and fine particulates. Unlike safety glasses, goggles provide a full seal around the eyes.[9][13] Face Shield: Required in addition to goggles when there is a significant splash hazard, such as when transferring solutions or cleaning up spills.[9] |
| Body Protection | Disposable Gown over Lab Coat | Lab Coat: A standard flame-resistant lab coat should be worn as a base layer. Disposable Gown: A solid-front, back-tying disposable gown made of a low-linting material (e.g., Tyvek) must be worn over the lab coat. This provides a disposable barrier that can be removed without contaminating personal clothing. Cuffs should be tucked into the inner glove. |
| Respiratory Protection | N95 Respirator (Minimum) or PAPR | When Required: Mandatory when handling the powder outside of a glovebox or CVE. A site-specific hazard assessment is required.[14] N95 Respirator: For low-intensity, short-duration tasks. Requires proper fit-testing and training. Powered Air-Purifying Respirator (PAPR): Recommended for higher-risk operations, such as weighing large quantities or cleaning up spills, as it provides a higher protection factor.[15] |
Operational Workflow: Weighing and Preparing a Solution
This step-by-step protocol integrates the use of engineering controls and PPE for a common laboratory task.
Objective: To safely weigh 10 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.
Protocol:
-
Preparation:
-
Don all required PPE as specified in Section 2. Ensure respirator has a proper seal.
-
Prepare the work surface inside the Containment Ventilated Enclosure (CVE) or glovebox by laying down absorbent, disposable bench paper.
-
Gather all necessary equipment: calibrated analytical balance, anti-static weigh boat, spatula, pre-labeled vial with a septum cap, and required volume of solvent.
-
-
Weighing and Transfer:
-
Carefully transfer an approximate amount of the compound onto the weigh boat inside the CVE. Avoid creating dust.
-
Record the exact weight.
-
Gently transfer the weighed powder into the labeled vial.
-
Using a calibrated pipette, add the required volume of DMSO to the vial.
-
-
Completion:
-
Securely cap the vial. The compound is now contained in a solution, which significantly reduces the risk of aerosolization.
-
Remove the vial from the CVE and vortex until the solid is fully dissolved.
-
Proceed with the decontamination and waste disposal steps outlined below.
-
Spill Management and Disposal Plan
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
4.1 Spill Cleanup Procedure
-
Alert & Secure: Alert personnel in the immediate area. If the spill is outside of a containment device, evacuate the area and prevent re-entry.
-
Assess: Evaluate the extent of the spill and the hazards involved. If respiratory protection is not already in use, it must be donned before re-entry.
-
Contain: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, do not sweep. Gently cover with damp absorbent pads to prevent the powder from becoming airborne.
-
Clean: Working from the outside in, carefully collect all contaminated materials using forceps or other tools and place them into a designated hazardous waste bag.
-
Decontaminate: Wipe the spill area with an appropriate deactivating solution (e.g., a 10% bleach solution followed by a 70% ethanol wipe), allowing for sufficient contact time. All cleaning materials must be disposed of as hazardous waste.
4.2 Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[16][17]
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, absorbent pads, and vials must be collected in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a compatible, sealed hazardous waste container. The container must be labeled with "Hazardous Waste" and a full list of its chemical contents.[17]
-
Sharps Waste: Needles or contaminated glassware must be disposed of in a designated sharps container.
Store all waste in a designated Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health & Safety (EHS) department for final disposal.[16]
References
-
SOSCleanroom.com. (2024). Nitrile Gloves and Their Chemical Resistance. [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Policy Commons. (n.d.). Efavirenz Solid Formulation - Safety Data Sheet. [Link]
-
S&G Gloves. (n.d.). Nitrile Glove Chemical Resistance Guide. [Link]
-
Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]
-
Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?[Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]
-
National Institutes of Health. (n.d.). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]
-
BYU Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]
-
Veeprho. (n.d.). This compound | CAS 1189491-03-9. [Link]
-
Veeprho. (n.d.). Efavirenz Impurities and Related Compound. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ilcdover.com [ilcdover.com]
- 5. agnopharma.com [agnopharma.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escopharma.com [escopharma.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. soscleanroom.com [soscleanroom.com]
- 11. gloves.com [gloves.com]
- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. clarionsafety.com [clarionsafety.com]
- 15. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




